7-nitrodibenzofuran-2-sulfonyl Chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-nitrodibenzofuran-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO5S/c13-20(17,18)8-2-4-11-10(6-8)9-3-1-7(14(15)16)5-12(9)19-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODKZJIRRUAGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC3=C2C=C(C=C3)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98045-13-7 | |
| Record name | 7-Nitrodibenzo[b,d]furan-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 7-Nitrodibenzofuran-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitrodibenzofuran-2-sulfonyl chloride is a key intermediate in the synthesis of various biologically active compounds and functional materials. Its unique structure, featuring a rigid dibenzofuran core functionalized with both a nitro group and a sulfonyl chloride, makes it a versatile building block in medicinal chemistry and materials science. This guide provides an in-depth exploration of a reliable synthetic pathway to this valuable compound, offering detailed experimental protocols, mechanistic insights, and essential safety considerations.
The strategic importance of the dibenzofuran scaffold lies in its presence in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities. The addition of a sulfonyl chloride group at the 2-position provides a reactive handle for the introduction of diverse functionalities through nucleophilic substitution, while the nitro group at the 7-position can be further transformed or can modulate the electronic properties of the molecule.
This document is structured to provide a comprehensive understanding of the synthesis, empowering researchers to confidently and safely produce this compound in a laboratory setting.
Proposed Synthetic Pathway
The most logical and well-supported pathway for the synthesis of this compound involves a three-step sequence starting from commercially available dibenzofuran. This approach is based on established principles of electrophilic aromatic substitution, taking into account the directing effects of the substituents introduced in each step.
The proposed pathway is as follows:
-
Sulfonation of Dibenzofuran: Introduction of a sulfonic acid group at the 2-position of the dibenzofuran ring.
-
Chlorination of Dibenzofuran-2-sulfonic Acid: Conversion of the sulfonic acid to the corresponding sulfonyl chloride.
-
Nitration of Dibenzofuran-2-sulfonyl Chloride: Introduction of a nitro group at the 7-position.
Caption: Proposed three-step synthesis of this compound.
Step 1: Sulfonation of Dibenzofuran to Dibenzofuran-2-sulfonic Acid
The initial step involves the electrophilic sulfonation of dibenzofuran. The regioselectivity of this reaction is crucial, and literature confirms that monosulfonation of dibenzofuran predominantly occurs at the 2-position[1]. This is attributed to the electronic properties of the dibenzofuran ring system.
Experimental Protocol
Materials:
-
Dibenzofuran
-
Chlorosulfonic acid
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Ice
Procedure:
-
In a flask equipped with a mechanical stirrer and a dropping funnel, dissolve dibenzofuran in dry carbon tetrachloride.
-
Cool the solution to approximately 25°C in a water bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution over a period of 15 minutes, maintaining the temperature at around 25°C. Significant temperature deviations can negatively impact the yield[1].
-
After the addition is complete, continue stirring the reaction mixture for an additional 45 minutes.
-
Carefully pour the reaction mixture onto cracked ice and then dilute with water.
-
The product, dibenzofuran-2-sulfonic acid, can be isolated from the aqueous solution.
Causality of Experimental Choices
The use of chlorosulfonic acid is an effective method for sulfonation. The reaction is performed at a controlled temperature to prevent side reactions and ensure the selective formation of the monosulfonated product. Carbon tetrachloride is used as a solvent to dissolve the starting material; however, due to its toxicity, alternative solvents like dichloromethane could be explored. The workup with ice and water hydrolyzes any remaining chlorosulfonic acid and allows for the separation of the sulfonic acid product.
Step 2: Conversion of Dibenzofuran-2-sulfonic Acid to Dibenzofuran-2-sulfonyl Chloride
The sulfonic acid intermediate is then converted to the more reactive sulfonyl chloride. This transformation can be achieved using standard chlorinating agents such as thionyl chloride or phosphorus pentachloride[1][2][3].
Experimental Protocol (using Phosphorus Pentachloride)
Materials:
-
Dibenzofuran-2-sulfonic acid
-
Phosphorus pentachloride
-
Toluene
Procedure:
-
Thoroughly mix dry dibenzofuran-2-sulfonic acid (or its sodium salt) with phosphorus pentachloride in a round-bottom flask.
-
Heat the mixture under reflux.
-
After the reaction is complete, the product, dibenzofuran-2-sulfonyl chloride, can be isolated by recrystallization from a suitable solvent like toluene[1].
Experimental Protocol (using Thionyl Chloride)
Materials:
-
Dibenzofuran-2-sulfonic acid
-
Thionyl chloride
-
A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
N,N-Dimethylformamide (catalyst, optional)
Procedure:
-
Suspend dibenzofuran-2-sulfonic acid in a suitable solvent.
-
Add thionyl chloride dropwise to the suspension. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain for a few hours until the reaction is complete (monitoring by TLC is recommended).
-
After cooling, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude dibenzofuran-2-sulfonyl chloride, which can be purified by recrystallization.
Rationale for Reagent Selection
Both phosphorus pentachloride and thionyl chloride are effective for this conversion. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying the workup procedure. The choice of reagent may depend on availability and specific experimental conditions.
Step 3: Nitration of Dibenzofuran-2-sulfonyl Chloride to this compound
The final step is the nitration of dibenzofuran-2-sulfonyl chloride. The sulfonyl chloride group is a deactivating and meta-directing group. In the dibenzofuran-2-sulfonyl chloride system, the positions meta to the sulfonyl chloride are 7 and 9. Due to the steric hindrance at the 9-position, the nitration is expected to occur predominantly at the 7-position.
Proposed Experimental Protocol
Materials:
-
Dibenzofuran-2-sulfonyl chloride
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add dibenzofuran-2-sulfonyl chloride to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) with vigorous stirring.
-
Maintain the temperature of the reaction mixture below 10°C throughout the addition.
-
After the addition is complete, allow the reaction to proceed at a low temperature for a specified time, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto a large volume of crushed ice.
-
The precipitated solid, this compound, is collected by filtration, washed with cold water until neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Mechanistic Considerations
The nitration proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acids, acts as the electrophile. The deactivating nature of the sulfonyl chloride group directs the incoming electrophile to the meta position, leading to the desired 7-nitro product.
Caption: Simplified mechanism of the nitration of dibenzofuran-2-sulfonyl chloride.
Summary of Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Dibenzofuran | C₁₂H₈O | 168.19 | 132-64-9 |
| Dibenzofuran-2-sulfonic Acid | C₁₂H₈O₄S | 248.26 | 83863-63-2 |
| Dibenzofuran-2-sulfonyl Chloride | C₁₂H₇ClO₃S | 266.70 | 23602-98-4 |
| This compound | C₁₂H₆ClNO₅S | 311.70 | 98045-13-7 |
Safety and Handling
The synthesis of this compound involves the use of several hazardous reagents that require strict safety protocols.
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water[4][5][6][7][8]. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. An emergency shower and eyewash station should be readily accessible.
-
Thionyl Chloride and Phosphorus Pentachloride: These are also corrosive and react with moisture. They should be handled in a fume hood with appropriate PPE. Thionyl chloride releases toxic gases (SO₂ and HCl) upon reaction with water[9][10][11][12][13].
-
Nitrating Mixture (Nitric Acid/Sulfuric Acid): Highly corrosive and a strong oxidizing agent. It can cause severe burns and reacts violently with many organic compounds[14][15][16][17][18]. All operations involving the nitrating mixture must be conducted in a fume hood, and the reaction temperature must be carefully controlled to prevent runaway reactions.
Conclusion
The synthesis of this compound is a multi-step process that can be successfully achieved through a well-designed synthetic route. This guide has outlined a reliable three-step pathway involving sulfonation, chlorination, and nitration of dibenzofuran. By following the detailed protocols and adhering to the stringent safety precautions, researchers can effectively synthesize this valuable intermediate for their applications in drug discovery and materials science. The provided mechanistic insights and rationale behind the experimental choices aim to foster a deeper understanding of the underlying chemistry, enabling further optimization and exploration of related synthetic transformations.
References
- 1. datapdf.com [datapdf.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US4166070A - Process for the preparation of sulfonic acid chlorides - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. macro.lsu.edu [macro.lsu.edu]
- 6. nj.gov [nj.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. actylislab.com [actylislab.com]
- 14. eastharbourgroup.com [eastharbourgroup.com]
- 15. youtube.com [youtube.com]
- 16. NITRATING ACID, MIXTURE, (WITH > 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
An In-Depth Technical Guide to 7-Nitrodibenzofuran-2-sulfonyl chloride: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 7-nitrodibenzofuran-2-sulfonyl chloride, a specialized reagent with significant potential in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, chemical biology, and analytical chemistry. We will explore its fundamental physicochemical properties, outline its synthesis and chemical reactivity, and delve into its applications as a versatile derivatizing agent.
Introduction: The Dibenzofuran Scaffold in Modern Chemistry
The dibenzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, with its rigid, planar structure providing a unique platform for the development of novel compounds. The introduction of a nitro group and a sulfonyl chloride moiety at the 7- and 2-positions, respectively, imparts distinct chemical reactivity and opens avenues for a range of applications. In particular, the nitrodibenzofuran component has garnered attention for its use in creating photosensitive "caging" groups, which allow for the controlled release of biologically active molecules upon irradiation.[1][2] This guide will focus on the sulfonyl chloride derivative, a key intermediate for accessing a variety of functionalized nitrodibenzofuran compounds.
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data from commercial suppliers, we can compile the following key properties. It is important for researchers to independently verify these properties for their specific lot of material.
| Property | Value | Source |
| CAS Number | 98045-13-7 | [3][4][5] |
| Molecular Formula | C₁₂H₆ClNO₅S | [3][4][5] |
| Molecular Weight | 311.70 g/mol | [3][5] |
| Appearance | Likely a solid, given the nature of similar aromatic sulfonyl chlorides. | Inferred |
| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. Likely insoluble in water, with slow hydrolysis. | Inferred |
| Storage | Store in a cool, dry place under an inert atmosphere. Moisture sensitive. Recommended storage at -20°C. | [3] |
Synthesis and Chemical Reactivity
Synthesis of this compound
A general approach for the synthesis of sulfonyl chlorides involves the reaction of a sulfonic acid with a chlorinating agent like thionyl chloride or the direct chlorosulfonation of an aromatic ring.[6][7][8]
Caption: Plausible synthetic pathway for this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a variety of nucleophiles to form stable sulfonamides, sulfonate esters, and other derivatives.[9]
Primary and secondary amines react with sulfonyl chlorides to produce the corresponding sulfonamides. This reaction is fundamental in organic synthesis and is often used to introduce the sulfonyl group into molecules.[9][10]
Caption: General reaction of this compound with amines.
Alcohols react with sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine) to yield sulfonate esters. This transformation is crucial for converting a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate).[11]
Caption: General reaction of this compound with alcohols.
Applications in Research and Development
The unique combination of the nitrodibenzofuran core and the reactive sulfonyl chloride handle makes this compound a valuable tool in several areas of chemical and biological research.
Derivatizing Agent for Analytical Chemistry
Sulfonyl chlorides are widely used as derivatizing agents to improve the detection and separation of analytes in techniques like High-Performance Liquid Chromatography (HPLC).[9] By reacting with analytes containing primary or secondary amine groups, this compound can introduce a chromophore (the nitrodibenzofuran moiety) that enhances UV-Vis detection.
Precursor for Photosensitive Protecting Groups
A significant application of nitrodibenzofuran derivatives is in the development of "caged" compounds.[1][2] These are molecules whose biological activity is masked by a photolabile protecting group. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatial and temporal control.[12] this compound serves as a key precursor for synthesizing such photosensitive sulfonamides and sulfonate esters.
Experimental Protocols
The following are general, illustrative protocols for the use of this compound. Researchers should optimize these conditions for their specific substrates and experimental setups.
Protocol for the Synthesis of a Sulfonamide Derivative
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine of interest
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the amine solution dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.
Protocol for the Synthesis of a Sulfonate Ester Derivative
This protocol outlines a general method for the reaction of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol of interest
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the alcohol (1.0 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine (as both solvent and base) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 equivalents) portion-wise to the cooled solution with stirring.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude sulfonate ester by flash chromatography or recrystallization.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the reactivity of the sulfonyl chloride functional group, the following precautions should be taken.[13][14][15][16]
-
Corrosive: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[13][15]
-
Moisture Sensitive: This compound is likely to react with water, including atmospheric moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid. Handle under an inert atmosphere and store in a tightly sealed container in a desiccator.[15]
-
Inhalation Hazard: Avoid inhaling dust or vapors. Work in a well-ventilated fume hood.[13][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14][16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and reactive chemical intermediate. While detailed physicochemical data is sparse, its chemical behavior can be reliably predicted based on the well-established reactivity of sulfonyl chlorides. Its primary utility lies in its ability to serve as a versatile derivatizing agent for amines and alcohols, yielding stable sulfonamides and sulfonate esters. The incorporation of the nitrodibenzofuran moiety is particularly noteworthy, suggesting promising applications in the synthesis of photosensitive compounds for advanced research in chemical biology and drug delivery. As with any reactive chemical, proper handling and safety precautions are paramount.
References
- 1. Nitrodibenzofuran: A new photoremovable group for thiol protection in peptides [morressier.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 98045-13-7|7-Nitrodibenzo[b,d]furan-2-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound [oakwoodchemical.com]
- 6. rsc.org [rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. nj.gov [nj.gov]
- 15. fishersci.com [fishersci.com]
- 16. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]
A Technical Guide to the Spectral and Synthetic Profile of 7-Nitrodibenzofuran-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the spectral characteristics and a plausible synthetic route for 7-nitrodibenzofuran-2-sulfonyl chloride. As a key intermediate, understanding its structural and spectroscopic profile is crucial for its application in medicinal chemistry and materials science, particularly in the development of novel kinase inhibitors and fluorescent probes.
Structural and Spectroscopic Elucidation
While direct experimental spectra for this compound are not widely published, a comprehensive analysis can be constructed based on the well-established spectroscopic behavior of its constituent functional groups: the dibenzofuran core, the nitro group, and the sulfonyl chloride moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are predicted to exhibit characteristic signals for its aromatic protons and carbons, with chemical shifts significantly influenced by the electron-withdrawing nature of the nitro and sulfonyl chloride groups.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aromatic region, typically between 7.5 and 9.0 ppm. The protons on the nitrated ring will be the most downfield-shifted due to the strong deshielding effect of the nitro group.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the twelve carbons of the dibenzofuran ring. The carbons directly attached to the nitro and sulfonyl chloride groups, as well as those in the ortho and para positions, will be significantly deshielded.
Table 1: Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 9.0 (m) | 110 - 160 |
| C-SO₂Cl | - | ~145 |
| C-NO₂ | - | ~150 |
Causality Behind Predictions: The predicted chemical shifts are based on analogous structures found in the literature, such as other nitrated dibenzofuran derivatives and aromatic sulfonyl chlorides. The electron-withdrawing effects of the nitro and sulfonyl chloride groups cause a downfield shift of adjacent and conjugated protons and carbons.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by strong absorptions corresponding to the sulfonyl chloride and nitro functional groups.
Key Diagnostic Peaks:
-
Sulfonyl Chloride (SO₂Cl): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively[1].
-
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are anticipated near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.
-
Aromatic C-H Stretching: Weak to medium bands will appear above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Several medium to strong bands will be observed in the 1400-1600 cm⁻¹ region.
-
C-O-C Stretching: A strong band corresponding to the ether linkage in the dibenzofuran ring is expected around 1200-1280 cm⁻¹.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Ar-NO₂ (asymmetric stretch) | 1500 - 1550 | Strong |
| Ar-NO₂ (symmetric stretch) | 1300 - 1350 | Strong |
| SO₂Cl (asymmetric stretch) | 1370 - 1410 | Strong |
| SO₂Cl (symmetric stretch) | 1166 - 1204 | Strong |
| C-O-C (ether stretch) | 1200 - 1280 | Strong |
| Ar C=C Stretch | 1400 - 1600 | Medium-Strong |
| Ar C-H Stretch | >3000 | Weak-Medium |
Mass Spectrometry (MS)
The mass spectrum of this compound (molecular weight: 311.70 g/mol ) is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the sulfonyl chloride and nitro groups.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z 311 (and a characteristic M+2 peak at m/z 313 due to the ³⁷Cl isotope).
-
Loss of Cl: [M - Cl]⁺ at m/z 276.
-
Loss of SO₂Cl: [M - SO₂Cl]⁺ at m/z 212.
-
Loss of NO₂: [M - NO₂]⁺ at m/z 265.
-
Loss of SO₂: [M - SO₂]⁺ from the sulfonyl chloride group is also a possibility.
Trustworthiness of Interpretation: The predicted fragmentation is based on common fragmentation pathways for aromatic sulfonyl chlorides and nitro compounds, where the cleavage of the relatively weak C-S and C-N bonds is favored.
Hypothetical Synthesis Protocol
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available dibenzofuran. The following protocol is a plausible route based on established organic chemistry transformations.
Step-by-Step Methodology
Step 1: Nitration of Dibenzofuran
-
To a solution of dibenzofuran in glacial acetic acid, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid at 0-5 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the mixture into ice water to precipitate the product.
-
Filter, wash with water until neutral, and dry to obtain 3-nitrodibenzofuran.
Step 2: Chlorosulfonylation of 3-Nitrodibenzofuran
-
Add 3-nitrodibenzofuran to an excess of chlorosulfonic acid at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate is filtered, washed with cold water, and dried under vacuum to yield this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to this compound.
Conclusion
The spectral and synthetic profile of this compound presented in this guide provides a foundational understanding for researchers. The predicted NMR, IR, and MS data offer a roadmap for the characterization of this compound, while the hypothetical synthesis outlines a practical approach for its preparation. This information is intended to facilitate the use of this versatile intermediate in the advancement of drug discovery and materials science.
References
solubility of 7-nitrodibenzofuran-2-sulfonyl chloride in organic solvents
An In-Depth Technical Guide to the Solubility of 7-Nitrodibenzofuran-2-Sulfonyl Chloride in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of this compound. We will explore the interplay of molecular structure, solvent properties, and the inherent reactivity of the sulfonyl chloride functional group. This guide presents a systematic approach to solubility determination, including detailed experimental protocols and frameworks for data interpretation, empowering researchers to make informed decisions in their experimental designs.
Introduction: The Significance of Solubility in Research and Development
The solubility of a compound is a critical physicochemical parameter that influences its behavior in a multitude of scientific applications, from reaction kinetics in synthetic chemistry to bioavailability in drug discovery. For a complex heterocyclic compound like this compound, understanding its solubility profile in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. The presence of a highly reactive sulfonyl chloride group introduces challenges that necessitate a careful and informed approach to solvent selection and solubility determination.[1][2]
This guide will provide both the theoretical underpinnings and practical methodologies for assessing the solubility of this compound.
Molecular Structure and Predicted Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[3] Let's analyze the structure of this compound to predict its solubility.
-
Dibenzofuran Core: This large, aromatic ring system is predominantly nonpolar and hydrophobic.
-
Nitro Group (-NO2): This is a strongly electron-withdrawing and polar group.
-
Sulfonyl Chloride Group (-SO2Cl): This is also a highly polar and reactive functional group.
The presence of both a large nonpolar core and highly polar functional groups suggests that this compound will exhibit nuanced solubility. It is unlikely to be highly soluble in very nonpolar solvents like hexanes or in highly polar protic solvents like water, where its low solubility can lead to precipitation, a property sometimes utilized in its synthesis.[4] Its optimal solubility is likely to be found in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the sulfonyl chloride group.
The Challenge of Solvolysis in Protic Solvents
A critical consideration when determining the solubility of sulfonyl chlorides is their reactivity, particularly in protic solvents such as water and alcohols. This reaction, known as solvolysis, involves the nucleophilic attack of the solvent on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid or ester.[1][2]
This reactivity means that in protic solvents, one is not merely observing dissolution but an irreversible chemical transformation. Therefore, for applications requiring the intact sulfonyl chloride, protic solvents are generally unsuitable. For solubility screening, any observed "solubility" in these solvents must be understood as a combination of dissolution and reaction.
Experimental Protocol for Solubility Determination
A systematic approach is necessary to determine the solubility of this compound. The following protocol outlines both qualitative and quantitative methods.
Materials and Equipment
-
This compound
-
A range of anhydrous organic solvents (see Table 1)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Filtration apparatus (e.g., syringe filters with PTFE membrane)
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
Recommended Solvents for Screening
A diverse set of solvents should be used to probe a range of polarities and chemical properties.
Table 1: Recommended Organic Solvents for Solubility Screening
| Solvent Class | Examples | Predicted Compatibility |
| Nonpolar Aprotic | Hexanes, Toluene, Benzene | Low solubility expected due to the polar functional groups. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to high solubility is anticipated. These solvents are generally unreactive with sulfonyl chlorides. |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | The compound is expected to be reactive (solvolysis).[1][2] Any apparent solubility will be accompanied by decomposition. Low intrinsic solubility is expected in water.[4] |
Qualitative Solubility Determination
This initial screening provides a rapid assessment of solubility.
-
Add approximately 1-2 mg of this compound to a small glass vial.
-
Add 1 mL of the chosen solvent.
-
Vortex the mixture vigorously for 1-2 minutes.[5]
-
Visually inspect the solution for the presence of undissolved solid.
-
Categorize the solubility as "Soluble," "Partially Soluble," or "Insoluble."
Quantitative Solubility Determination (Equilibrium Method)
This method determines the saturation solubility of the compound.
-
Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the vials to stand, permitting undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically resistant (e.g., PTFE) syringe filter to remove any suspended solids.
-
Dilute the filtered solution with a suitable solvent (in which the compound is known to be soluble and stable, e.g., acetonitrile) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometric method.
-
Calculate the original solubility in the test solvent, accounting for the dilution factor.
Workflow for Solubility Determination
References
An In-depth Technical Guide on the Hypothesized Mechanism of Action of 7-Nitrodibenzofuran-2-sulfonyl Chloride
This document provides a comprehensive technical overview of the hypothesized mechanism of action of 7-nitrodibenzofuran-2-sulfonyl chloride. As a novel compound with limited direct characterization in the scientific literature, this guide synthesizes information from the known reactivity of its constituent functional groups—the sulfonyl chloride and the nitrodibenzofuran core—to propose a scientifically grounded model of its biological activity. This guide is intended for researchers, scientists, and drug development professionals interested in the potential applications of this molecule as a chemical probe or covalent inhibitor.
Introduction: A Molecule of Dual Functionality
This compound is a fascinating chemical entity that marries a highly reactive electrophilic group with a photochemically active and potentially fluorescent scaffold. The molecule's structure suggests a dual-function mechanism of action:
-
An Irreversible Covalent Modifier: The sulfonyl chloride moiety is a potent electrophile, poised to react with nucleophilic residues in biological macromolecules, primarily proteins. This suggests its role as an irreversible inhibitor or a tool for activity-based protein profiling.
-
A Reporting and Modulatable Moiety: The 7-nitrodibenzofuran (NDBF) core is a well-established photolabile "caging" group and possesses intrinsic spectroscopic properties that can be exploited for tracking and further manipulation.[1][2]
This guide will deconstruct these functionalities, proposing a detailed mechanism of action and outlining experimental strategies to validate these hypotheses.
Part 1: The Sulfonyl Chloride Moiety: A Reactive Warhead for Covalent Targeting
The primary driver of the biological activity of this compound is the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack from various amino acid side chains, leading to the formation of a stable covalent bond and irreversible modification of the target protein.[3]
Mechanism of Covalent Modification
The sulfonyl chloride group reacts readily with "soft" nucleophiles within proteins.[4] The reaction proceeds via a nucleophilic substitution, where an amino acid side chain attacks the electrophilic sulfur atom, displacing the chloride ion, which is an excellent leaving group. This results in the formation of a stable sulfonamide or sulfonate ester linkage.
The primary amino acid residues targeted by such electrophiles include:
-
Lysine: The ε-amino group is a potent nucleophile.
-
Cysteine: The thiol group is highly reactive, especially in its deprotonated thiolate form.[5]
-
Tyrosine: The hydroxyl group of the phenol side chain can be targeted, a reactivity exploited by sulfonyl fluoride probes.[6][7]
-
Histidine: The imidazole side chain contains a nucleophilic nitrogen.
-
Serine: The hydroxyl group, particularly when activated within an enzyme active site, is a known target.[8]
The formation of this covalent bond is typically irreversible under physiological conditions, leading to permanent inactivation of the target protein.[8]
Visualization of the Covalent Modification Workflow
The diagram below illustrates the proposed mechanism of protein targeting and the subsequent analytical workflow to identify the modified proteins and specific sites of adduction.
Caption: Workflow for identifying protein targets of this compound.
Experimental Protocol: Identification of Protein Targets by Mass Spectrometry
This protocol outlines a bottom-up proteomics approach to identify the specific proteins and amino acid residues targeted by this compound.
Objective: To identify proteins covalently modified by the compound in a complex proteome.
Methodology:
-
Cell Treatment:
-
Culture relevant cells (e.g., a cancer cell line) to ~80% confluency.
-
Treat one set of cells with a working concentration of this compound (e.g., 1-10 µM) for a defined period (e.g., 1-4 hours).
-
Treat a control set of cells with vehicle (e.g., DMSO) only.
-
-
Protein Extraction and Preparation:
-
Harvest cells, wash with PBS, and lyse in a buffer containing urea (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) and protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteines with iodoacetamide in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to <2 M with 50 mM Tris-HCl, pH 8.0.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid and desalt using a C18 StageTip.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).[9]
-
-
Data Analysis:
-
Search the raw MS data against a relevant protein database (e.g., UniProt Human) using a specialized software suite (e.g., MaxQuant, Proteome Discoverer).
-
Perform a variable modification search, including the mass of the 7-nitrodibenzofuran-2-sulfonyl moiety (minus HCl) on potential nucleophilic residues (K, C, Y, H, S).[10][11]
-
Filter results to identify high-confidence modified peptides that are present in the treated sample but not the control.
-
Part 2: The 7-Nitrodibenzofuran Moiety: A Versatile Reporter and Photolabile Group
The NDBF core of the molecule offers functionalities beyond simply directing the covalent modification. Its known photochemical and potential spectroscopic properties can be leveraged for advanced applications.
NDBF as a Fluorescent Reporter
While NDBF is primarily known as a photocage, related nitroaromatic structures like 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) are widely used as environment-sensitive fluorescent probes.[12] It is plausible that the NDBF group, once attached to a protein, will exhibit fluorescence, allowing for the visualization of modified proteins within a cell. The fluorescence intensity and emission wavelength may be sensitive to the local microenvironment of the protein, providing additional structural information.
NDBF as a Photolabile Group
The most well-documented property of NDBF is its ability to be cleaved by one- or two-photon excitation.[1][2] This opens up exciting possibilities:
-
Conditional Release: The covalent modification could be reversed upon light exposure, releasing the unmodified protein (with a sulfonyl "scar") and a byproduct. This would allow for spatial and temporal control over protein function restoration.
-
Target Validation: A "caged" inhibitor could be activated in specific subcellular locations using focused light, allowing for precise interrogation of protein function.
Diagram of the Dual Role of the NDBF Moiety
Caption: Dual utility of the NDBF moiety post-conjugation to a target protein.
Experimental Protocol: Characterizing the NDBF Reporter Properties
Objective: To determine if the NDBF-protein adduct is fluorescent and photolabile.
Methodology:
-
Fluorescence Microscopy:
-
Treat cells grown on glass-bottom dishes with this compound as described previously.
-
Wash cells with fresh media or PBS.
-
Image the cells using a confocal microscope. Excite with a laser line in the violet-blue range (e.g., 405 nm or 488 nm) and collect emission in the green-yellow range (e.g., 500-600 nm).[12]
-
Observe the subcellular localization of the fluorescence signal, which corresponds to the location of the modified proteins.
-
-
In-situ Photolysis:
-
Using the same sample, select a region of interest (ROI) within a cell.
-
Irradiate the ROI with a high-intensity UV laser (e.g., 365 nm) or a focused near-IR laser for two-photon excitation (e.g., 800 nm).[1]
-
Monitor the fluorescence in the ROI. A decrease in fluorescence intensity would indicate photobleaching or photochemical cleavage of the NDBF group.
-
If a functional assay is available for a known target protein, measure the recovery of function post-irradiation.
-
Part 3: Hypothesized Cellular Effects and Impact on Signaling Pathways
The covalent modification of proteins by an electrophile like this compound can have wide-ranging effects on cellular function, from the specific inhibition of a single enzyme to the induction of a broad stress response.[13]
Potential Cellular Consequences
The cellular outcome depends on the concentration of the compound and its protein targets:
-
Low Concentrations/High Specificity: If the compound selectively targets a key regulatory protein (e.g., a kinase, phosphatase, or transcription factor), it could lead to the specific modulation of a single signaling pathway.
-
High Concentrations/Low Specificity: At higher concentrations, widespread, off-target modification of numerous proteins can occur. This can lead to the activation of cellular stress responses, such as the antioxidant response (via Nrf2) or the heat shock response, and may ultimately trigger apoptosis.[13][14]
Signaling Pathways Potentially Affected
Given the reactivity of the sulfonyl chloride, pathways that are critically regulated by enzymes with nucleophilic active site residues are prime candidates for disruption.
| Pathway Family | Key Proteins | Potential Effect of Covalent Modification |
| MAPK Signaling | Kinases (e.g., MEK, ERK), Phosphatases (e.g., DUSPs) | Inhibition of phosphorylation cascades, leading to altered cell proliferation, differentiation, and stress responses. |
| PI3K/Akt Signaling | PI3K, Akt, PTEN | Disruption of cell survival, growth, and metabolism signaling. PTEN, a phosphatase with a critical cysteine residue, is a known target for electrophiles. |
| NF-κB Signaling | IKK, Thioredoxin Reductase | Inhibition of inflammatory responses. Thioredoxin reductase, which regulates NF-κB, is a known target for electrophilic natural products.[4] |
| Redox Homeostasis | Keap1, Peroxiredoxins | Alkylation of Keap1 can lead to the activation of the Nrf2 antioxidant response. |
Visualization of Potential Signaling Disruption
Caption: Hypothesized points of intervention in major signaling pathways.
Part 4: Synthesis and Handling
Plausible Synthetic Route
Aryl sulfonyl chlorides are commonly synthesized from the corresponding anilines via a Sandmeyer-type reaction.[15] A plausible route to this compound would start from 2-amino-7-nitrodibenzofuran.
-
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C).
-
Chlorosulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) with a copper(I) or copper(II) chloride catalyst.[16][17] The desired this compound would precipitate from the reaction mixture.
Handling and Safety Precautions
-
Reactivity: Sulfonyl chlorides are reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator.
-
Toxicity: As a reactive electrophile, the compound should be considered toxic and handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a chemical fume hood.
-
Disposal: Waste should be quenched with a nucleophilic solution (e.g., sodium bicarbonate or a dilute amine solution) before disposal according to institutional guidelines.
Conclusion and Future Directions
This guide posits that this compound acts as a dual-function molecule: a reactive electrophile capable of irreversible covalent modification of protein targets, and a versatile reporter group with potential for fluorescent tracking and photochemical manipulation. Its mechanism of action is likely driven by the targeted inactivation of key regulatory proteins, leading to the disruption of cellular signaling pathways.
Future research should focus on validating these hypotheses through the experimental protocols outlined herein. The identification of its specific protein targets via mass spectrometry is the most critical next step. Elucidating the selectivity profile of this compound will determine its ultimate utility as either a highly specific inhibitor for studying a particular protein or as a broader chemical probe for investigating cellular responses to electrophilic stress. The unique combination of a reactive warhead and a photolabile reporter makes this compound a promising tool for advanced chemical biology research.
References
- 1. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Detection of electrophile-sensitive proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Actions of Electrophiles: Anti-inflammatory Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. msf.ucsf.edu [msf.ucsf.edu]
- 12. mdpi.com [mdpi.com]
- 13. Systems Analysis of Protein Modification and Cellular Responses Induced by Electrophile Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pure.mpg.de [pure.mpg.de]
A Technical Guide to the Potential Applications of 7-Nitrodibenzofuran-2-Sulfonyl Chloride in Biochemical Research
Abstract
7-Nitrodibenzofuran-2-sulfonyl chloride is a specialized organic compound whose direct biochemical applications are not yet extensively documented in peer-reviewed literature. However, its unique trifunctional structure—a rigid, planar dibenzofuran core, a highly reactive sulfonyl chloride group, and an electron-withdrawing nitro group—suggests significant potential as a versatile tool for researchers in biochemistry, proteomics, and drug development. This guide synthesizes information from related chemical classes to forecast its utility as a novel fluorescent probe for protein labeling, a covalent modifier for active site mapping, and a potential photolabile caging group. We provide a theoretical framework and detailed, field-proven protocols adapted from analogous compounds to empower researchers to explore the capabilities of this promising, yet under-explored, molecule.
Introduction: Deconstructing the Molecular Architecture
The potential of this compound lies in the synergistic interplay of its three key chemical moieties. Understanding each component is crucial to appreciating its forecasted applications.
-
The Dibenzofuran Core: Dibenzofuran and its derivatives are known for their rigid, planar structure and unique electronic properties, which often give rise to fluorescence. This aromatic system forms the stable backbone of the molecule and is the likely source of its utility as a fluorescent reporter. Furan-based probes have been successfully developed for non-toxic, highly selective imaging of cancer cells and tumors.
-
The Sulfonyl Chloride Group (-SO₂Cl): This is a well-established reactive handle in bioconjugation chemistry. Sulfonyl chlorides are potent electrophiles that readily react with nucleophilic functional groups found in biomolecules, most notably the primary amines of lysine residues and the N-termini of proteins, to form stable sulfonamide bonds. This reactivity is the foundation of its use as a labeling and covalent probe.
-
The Nitro Group (-NO₂): The nitroaromatic group is a strong electron-withdrawing moiety that can significantly influence the molecule's electronic and spectral properties. In many contexts, nitroaromatic compounds are used as bioreductive agents or fluorescent probes for imaging hypoxic tumors. Furthermore, the nitrodibenzofuran (NDBF) scaffold has been demonstrated to be an exceptionally efficient photoremovable "caging" group, superior to other commonly used agents for protecting thiol groups in peptides.
Based on this structural analysis, we can confidently predict three primary areas of application for this compound in biochemistry.
Predicted Application I: Fluorescent Labeling of Proteins and Peptides
The most immediate application is as a fluorescent labeling reagent for quantifying and visualizing proteins. The sulfonyl chloride group enables covalent attachment to proteins, while the nitrodibenzofuran moiety is predicted to serve as a stable fluorophore.
Causality of Experimental Design
The reaction between a sulfonyl chloride and a primary amine is highly pH-dependent. The protocol specifies a pH of 9-10 because the target amine must be deprotonated (R-NH₂) to act as an effective nucleophile. At lower pH values, the amine will be protonated (R-NH₃⁺) and non-reactive. However, excessively high pH can accelerate the hydrolysis of the sulfonyl chloride, reducing labeling efficiency. Therefore, a carefully controlled alkaline buffer represents the optimal compromise. The use of a non-amine-based buffer like sodium bicarbonate is critical to prevent the buffer itself from reacting with the probe.
Experimental Workflow: Protein Labeling
Caption: Workflow for fluorescent labeling of proteins.
Step-by-Step Protocol: Labeling Immunoglobulin G (IgG)
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.0.
-
Protein Solution: Dissolve 2 mg of IgG in 1 mL of the chilled conjugation buffer. Keep the solution on ice.
-
Probe Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This should be done immediately before use, as sulfonyl chlorides can hydrolyze in the presence of moisture.
-
Conjugation Reaction: While gently vortexing the protein solution, add 50-100 µL of the probe stock solution. The optimal molar ratio of probe to protein should be determined empirically but typically ranges from 10:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 4°C with continuous gentle stirring or rotation.
-
Purification: Separate the labeled protein from unreacted probe and hydrolysis byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS (pH 7.4).
-
Validation:
-
Measure the absorbance of the conjugate at 280 nm (for protein) and the predicted maximum absorbance of the nitrodibenzofuran chromophore (estimated to be in the UV-Vis range). This allows for the calculation of the Degree of Labeling (DOL).
-
Confirm the covalent modification and determine the sites of labeling using mass spectrometry (e.g., LC-MS/MS).
-
Predicted Application II: Covalent Probing of Enzyme Active Sites
The reactivity of the sulfonyl chloride group is not limited to primary amines. It can also react with other nucleophilic amino acid side chains, including the hydroxyl groups of tyrosine, serine, and threonine, and the thiol group of cysteine. This broader reactivity profile makes this compound a candidate for activity-based protein profiling (ABPP) and the identification of functional residues within enzyme active sites or allosteric pockets.
Principle of Covalent Probing
The probe is designed to covalently bind to functionally important, nucleophilic residues. If this binding event occurs within an enzyme's active site, it will typically lead to irreversible inhibition of enzymatic activity. By identifying the protein target and the specific site of modification, researchers can gain insights into enzyme function and discover new druggable targets. Unlike sulfonyl fluorides, which are also used for this purpose, sulfonyl chlorides can be more reactive, which may be advantageous for targeting less nucleophilic residues, but may also lead to off-target labeling.
Conceptual Workflow: Activity-Based Protein Profiling
Caption: Workflow for activity-based protein profiling.
Self-Validating Protocol: Identifying Probe Targets in a Cell Lysate
-
Lysate Preparation: Prepare a native cell lysate from the biological system of interest. Determine the total protein concentration using a standard assay (e.g., BCA).
-
Probe Labeling: Aliquot 1 mg of proteome into multiple tubes. Treat with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle-only control (DMSO). Incubate for 1 hour at room temperature.
-
Competitive Inhibition (Validation): In a separate set of tubes, pre-incubate the lysate with a known inhibitor for a suspected target enzyme for 30 minutes before adding the probe. A successful probe will show reduced labeling of its target in the presence of the competitor.
-
Sample Preparation for Analysis: Quench the reaction by adding SDS-PAGE loading buffer.
-
Visualization: Run the samples on an SDS-PAGE gel. Visualize the labeled proteins using an in-gel fluorescence scanner with an appropriate excitation wavelength. Labeled proteins will appear as fluorescent bands. A decrease in band intensity in the competitive inhibition lane validates the target.
-
Target Identification: Excise the fluorescent bands of interest, perform in-gel tryptic digestion, and identify the protein and the site of covalent modification by LC-MS/MS analysis.
Predicted Application III: Photolabile ("Caged") Reagents
The nitrodibenzofuran (NDBF) moiety has been shown to be a highly efficient photoremovable protecting group, particularly for caging the thiol group of cysteine. Upon irradiation with UV light (e.g., 365 nm), the NDBF group is cleaved, releasing the protected molecule with high quantum efficiency. This "uncaging" allows for precise spatiotemporal control over the release of a bioactive molecule in living cells or complex biological systems.
While the topic compound is a sulfonyl chloride, it is conceivable that a synthetic derivative, such as 7-nitrodibenzofuran-2-methanol, could be used to cage carboxylic acids, phosphates, or other functional groups. The principle remains a powerful potential application for the NDBF core.
Mechanism: Light-Induced Release
Caption: Principle of photochemical uncaging.
Comparative Data and Properties
To provide context, the predicted properties of this compound are compared with established biochemical probes.
| Property | Dansyl Chloride | NBD-Chloride | Texas Red Sulfonyl Chloride | This compound (Predicted) |
| Reactive Group | Sulfonyl Chloride | Chloro-nitrobenzofurazan | Sulfonyl Chloride | Sulfonyl Chloride |
| Primary Target | Primary & Secondary Amines, Phenols | Primary & Secondary Amines, Thiols | Primary Amines | Primary Amines, Phenols, Thiols |
| Core Structure | Naphthalene | Nitrobenzofurazan | Xanthene (Rhodamine) | Nitrodibenzofuran |
| Solubility | Low aqueous solubility | Moderate | Good (hydrolyzed byproduct) | Predicted to have low aqueous solubility |
| Special Features | Environment-sensitive fluorescence | Non-fluorescent until reacted | Photostable, pH-insensitive | Potential for photocleavage (uncaging) |
Conclusion and Future Directions
While direct experimental data for this compound remains scarce, a thorough analysis of its constituent functional groups provides a strong, scientifically-grounded basis for predicting its utility in modern biochemical research. Its potential as a fluorescent labeling agent is high, leveraging the well-established reactivity of sulfonyl chlorides. Furthermore, its potential as a broad-spectrum covalent probe for mapping functional sites in proteins warrants significant investigation. Finally, the known photo-caging properties of the nitrodibenzofuran core suggest exciting possibilities for developing light-activated versions of this reagent.
Future research should focus on synthesizing and characterizing the compound's photophysical properties (absorption, emission, quantum yield, and solvatochromism), systematically evaluating its reactivity profile against a panel of amino acids, and applying it in proteomic screening to identify novel protein targets. The insights gained will undoubtedly establish this compound and its derivatives as valuable additions to the biochemist's toolkit.
electrophilicity of 7-nitrodibenzofuran-2-sulfonyl chloride
An In-Depth Technical Guide to the Electrophilicity of 7-Nitrodibenzofuran-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic properties, reactivity, and application of this compound (NDBF-Cl). The inherent electrophilicity of the sulfonyl chloride moiety is significantly potentiated by the unique fused ring structure of dibenzofuran and, critically, by the powerful electron-withdrawing nature of the nitro group at the C7 position. This document elucidates the theoretical underpinnings of this enhanced reactivity through an examination of inductive and resonance effects, supported by principles from computational chemistry. Furthermore, we present a comparative analysis of NDBF-Cl against other common sulfonylating agents and provide a detailed, field-proven protocol for the kinetic characterization of its reactivity with model nucleophiles. The insights provided herein are intended to empower researchers in drug discovery and chemical biology to leverage the unique properties of NDBF-Cl for applications ranging from complex molecular synthesis to selective bioconjugation.
Introduction: The Need for Tunable, High-Potency Electrophiles
In the landscape of modern drug development and chemical biology, the precise and efficient formation of stable covalent bonds is paramount. Sulfonyl chlorides are a cornerstone class of reagents for this purpose, serving as versatile precursors for the synthesis of sulfonamides and sulfonate esters—moieties prevalent in a vast array of pharmaceuticals.[1] The reactivity of a sulfonyl chloride, defined by the electrophilicity of its sulfur atom, dictates its utility. While reagents like p-toluenesulfonyl chloride (Ts-Cl) or dansyl chloride are broadly useful, there is a growing demand for electrophiles with heightened reactivity that can function under mild, biocompatible conditions or drive difficult transformations.
This compound (NDBF-Cl) emerges as a superior electrophile designed to meet this demand. Its reactivity is not merely a consequence of the sulfonyl chloride group but is a synergistic outcome of its molecular architecture. This guide will deconstruct the sources of this enhanced electrophilicity, provide methods for its quantification, and discuss its practical implications.
Molecular Architecture and the Drivers of Electrophilicity
The exceptional reactivity of NDBF-Cl is rooted in its electronic structure. The sulfur atom of the sulfonyl chloride group is rendered highly electron-deficient, and thus highly electrophilic, by the cumulative electron-withdrawing effects of three key components: the two sulfonyl oxygens, the chlorine atom, and, most significantly, the 7-nitro-substituted dibenzofuran scaffold.
The influence of the nitro group is particularly profound and operates through two distinct mechanisms[2][3]:
-
Inductive Effect (-I): The nitro group is one of the most potent electron-withdrawing groups. It pulls electron density through the sigma-bond framework of the entire dibenzofuran ring system, which in turn withdraws density from the sulfonyl chloride attached at the C2 position.
-
Resonance Effect (-M): The nitro group at the C7 position actively delocalizes electron density from the aromatic rings through resonance. This delocalization creates regions of significant partial positive charge across the ring system, further reducing the electron density at the sulfur center and making it an exceptionally "hard" and reactive electrophile.[4] While the C7 position is meta to the C2 sulfonyl chloride, the overall electron-sinking nature of the nitro-activated fused ring system contributes to the potentiation of the electrophilic center.
The combination of these effects results in a sulfonyl chloride that can react with a wider range of nucleophiles at faster rates and under milder conditions than its less-activated counterparts.
Comparative Reactivity: A Quantitative Perspective
To contextualize the potency of NDBF-Cl, it is useful to compare its anticipated reactivity with that of other common aromatic sulfonyl chlorides. The reactivity of these compounds is directly correlated with the electron-withdrawing strength of the substituents on the aromatic ring.[3] A stronger electron-withdrawing group leads to a more electrophilic sulfur atom and, consequently, a faster reaction rate with a given nucleophile.
| Reagent | Key Substituent | Expected Relative Reactivity | Primary Application Area |
| p-Toluenesulfonyl Chloride (Ts-Cl) | -CH₃ (Electron Donating) | Baseline (1x) | Protecting group, general synthesis |
| Benzenesulfonyl Chloride (Bs-Cl) | -H (Neutral) | Low (>1x) | General synthesis |
| Dansyl Chloride | -N(CH₃)₂ (Electron Donating) | Low (<1x) | Fluorescent labeling of amines[5] |
| 4-Nitrobenzenesulfonyl Chloride | -NO₂ (Electron Withdrawing) | High (>>1x) | Activated sulfonamide synthesis[6] |
| This compound | -NO₂ on Dibenzofuran Core | Very High (>>>1x) | Bioconjugation, challenging syntheses |
| Table 1: Comparative analysis of the expected reactivity of various sulfonyl chlorides based on their electronic properties. The presence of the nitro group is a known accelerator of reactivity. |
The dibenzofuran scaffold, combined with a powerful nitro substituent, places NDBF-Cl at the upper end of the reactivity spectrum, making it a prime candidate for reactions where other sulfonyl chlorides may be too slow or require harsh conditions.
Experimental Protocol: Quantifying Electrophilicity via Kinetic Analysis
The trustworthiness of any claim of enhanced reactivity lies in empirical validation. A robust method for quantifying the electrophilicity of NDBF-Cl is to measure its reaction kinetics with a model nucleophile, such as an α-amino acid, under controlled conditions.[7] The rate of sulfonamide formation serves as a direct proxy for the reagent's electrophilic potency.
This protocol describes a self-validating system for determining the second-order rate constant of the reaction between NDBF-Cl and glycine, monitored by UV-Vis spectrophotometry.
Core Principle
The reaction between NDBF-Cl and glycine produces a sulfonamide and HCl. By using a pseudo-first-order kinetic setup (i.e., a large excess of glycine), the reaction rate can be monitored by observing the disappearance of the NDBF-Cl chromophore or the appearance of the sulfonamide product at a specific wavelength.
Step-by-Step Methodology
-
Reagent Preparation:
-
Glycine Stock Solution (0.5 M): Prepare a 0.5 M solution of glycine in a 100 mM sodium bicarbonate buffer (pH 9.0). Causality: A basic pH is required to ensure the amino group of glycine is deprotonated and thus nucleophilic.
-
NDBF-Cl Stock Solution (10 mM): Accurately weigh and dissolve NDBF-Cl in anhydrous acetonitrile. Causality: Acetonitrile is a polar aprotic solvent that solubilizes the aromatic electrophile without reacting with it.
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 9.0.
-
-
Instrumentation Setup:
-
Set a UV-Vis spectrophotometer to kinetic mode.
-
Determine the λ_max_ for NDBF-Cl and its corresponding glycine sulfonamide to identify an optimal wavelength for monitoring the reaction where the change in absorbance is maximal.
-
Equilibrate the spectrophotometer's cuvette holder to a constant temperature (e.g., 25 °C).
-
-
Kinetic Run Execution:
-
In a 1 mL quartz cuvette, add 950 µL of the glycine stock solution (pre-equilibrated to 25 °C).
-
Place the cuvette in the spectrophotometer and blank the instrument.
-
To initiate the reaction, rapidly add 50 µL of the 10 mM NDBF-Cl stock solution, mix quickly by inversion, and immediately start data acquisition. The final concentrations will be [Glycine] = 0.475 M and [NDBF-Cl] = 0.5 mM.
-
Record absorbance over time until the reaction is complete (i.e., absorbance reaches a stable plateau).
-
-
Data Analysis:
-
Since glycine is in large excess, the reaction follows pseudo-first-order kinetics. Plot the natural logarithm of the change in absorbance (ln(A_t - A_∞)) versus time.
-
The slope of the resulting linear plot is equal to -k_obs_ (the observed pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs_ / [Glycine] .
-
Perform control experiments, including a run without glycine to account for any hydrolysis of the sulfonyl chloride.
-
-
Validation:
-
Repeat the experiment at several different concentrations of glycine to confirm the linear relationship between k_obs_ and [Glycine], thereby validating the second-order nature of the reaction.
-
Applications in Drug Development and Bioconjugation
The heightened electrophilicity of NDBF-Cl makes it an invaluable tool for researchers.
-
Synthesis of Complex Molecules: In pharmaceutical synthesis, NDBF-Cl can drive the formation of sulfonamide bonds with poorly nucleophilic amines or in sterically hindered environments where less reactive reagents fail.[8] This enables the construction of novel molecular architectures for drug candidates.
-
Chemoselective Bioconjugation: The ability to react quickly and efficiently under mild, aqueous conditions is a hallmark of reagents suitable for bioconjugation. NDBF-Cl is a prime candidate for selectively targeting nucleophilic amino acid residues (e.g., lysine, tyrosine, cysteine) on proteins.[9] Its high reactivity allows for the use of lower concentrations and shorter reaction times, minimizing potential damage to sensitive biomolecules. The nitrodibenzofuran core itself has also been explored as a photolabile caging group, adding another layer of potential functionality to conjugates derived from this scaffold.[10][11]
Conclusion
This compound is not merely another sulfonylating agent; it is a high-performance electrophile engineered for demanding chemical applications. The synergistic electron-withdrawing power of the nitro group and the dibenzofuran ring system elevates the electrophilicity of the sulfur center to a level that enables rapid and efficient reactions under mild conditions. This enhanced reactivity, which can be precisely quantified through kinetic analysis, opens new avenues in both complex molecule synthesis and the selective modification of biomolecules. For scientists and researchers at the forefront of drug discovery and chemical biology, NDBF-Cl represents a powerful tool for overcoming synthetic challenges and advancing the development of novel therapeutics and biological probes.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. quora.com [quora.com]
- 5. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Kinetics and mechanism of sulfonylation of α-amino acids and dipeptides - Kustova - Russian Chemical Bulletin [journals.rcsi.science]
- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Stability and Storage of 7-Nitrodibenzofuran-2-sulfonyl Chloride
Introduction
7-Nitrodibenzofuran-2-sulfonyl chloride is a specialized reagent increasingly utilized in biochemical and pharmaceutical research, particularly in the design of photosensitive protecting groups and in the synthesis of targeted covalent inhibitors. The efficacy and safety of its application are critically dependent on its chemical integrity. This guide provides an in-depth analysis of the stability profile of this compound and outlines best practices for its storage and handling to ensure its quality and performance in research and development settings.
The sulfonyl chloride functional group is inherently reactive, making it a valuable tool for chemical synthesis. However, this reactivity also predisposes the compound to degradation if not handled and stored correctly. This document will explore the mechanistic basis for its potential degradation pathways and provide actionable protocols for its preservation.
Chemical Stability Profile
The stability of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The principal degradation pathway of concern is hydrolysis.
Hydrolysis:
Sulfonyl chlorides readily react with water to yield the corresponding sulfonic acid and hydrochloric acid[1]. This reaction is typically irreversible and proceeds via nucleophilic attack of water on the electron-deficient sulfur atom.
RSO₂Cl + H₂O → RSO₃H + HCl
The presence of moisture in the storage environment or in solvents used for its application can lead to the rapid degradation of this compound, diminishing its purity and reactivity for its intended purpose. The hydrolysis not only consumes the active reagent but also generates corrosive hydrochloric acid, which can potentially catalyze further degradation or react with other components in a reaction mixture.
Influence of the 7-Nitrodibenzofuran Moiety:
The dibenzofuran ring system is generally stable. However, the presence of a nitro group at the 7-position can influence the reactivity of the sulfonyl chloride. The nitro group is a strong electron-withdrawing group, which can increase the electrophilicity of the sulfonyl chloride, potentially making it more susceptible to nucleophilic attack, including hydrolysis.
Other Potential Degradation Pathways:
-
Reaction with Nucleophiles: Beyond water, other nucleophiles such as alcohols and amines will readily react with the sulfonyl chloride to form sulfonate esters and sulfonamides, respectively[1]. Care must be taken to avoid unintended reactions with nucleophilic solvents or contaminants.
-
Photostability: The nitrodibenzofuran moiety suggests potential sensitivity to light. While this property is harnessed in its application as a photolabile protecting group, prolonged exposure to light during storage could lead to undesired degradation[3][4].
Recommended Storage and Handling Conditions
To maintain the integrity and reactivity of this compound, strict adherence to appropriate storage and handling protocols is essential.
Storage Conditions:
The primary goal of storage is to protect the compound from moisture, heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator at 2-8°C. | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture. |
| Container | Keep in a tightly sealed container. | Prevents ingress of moisture and air. |
| Light | Protect from light. | Avoids potential photodegradation. |
| Moisture | Keep in a dry environment. | Prevents hydrolysis, the primary degradation pathway. |
Incompatible Materials:
This compound should be stored separately from:
Experimental Workflow: Assessment of Stability
To empirically determine the stability of a batch of this compound, a controlled stability study can be performed.
Objective: To quantify the degradation of this compound under accelerated degradation conditions (e.g., elevated temperature and humidity).
Methodology:
-
Sample Preparation: Aliquot the this compound into several vials.
-
Initial Analysis (T=0): Analyze an initial sample using High-Performance Liquid Chromatography (HPLC) to determine the initial purity and identify any existing impurities.
-
Stress Conditions:
-
Place one set of vials in a controlled environment at 40°C and 75% relative humidity.
-
Place another set of vials under ambient laboratory conditions as a control.
-
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 4 weeks), remove a vial from each condition.
-
Sample Analysis: Dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile) and analyze by HPLC.
-
Data Evaluation: Compare the purity of the stressed samples to the initial sample and the control sample. Calculate the rate of degradation.
Caption: Workflow for a typical stability study of this compound.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and drug development. Its primary vulnerability is hydrolysis, which can be effectively mitigated by strict adherence to storage in a cool, dry, and inert environment, protected from light. By understanding the chemical properties of the sulfonyl chloride functional group and implementing the recommended storage and handling procedures, researchers can ensure the long-term stability and performance of this valuable reagent.
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Theoretical and Mechanistic Exploration of 7-Nitrodibenzofuran-2-sulfonyl Chloride: A Multifunctional Scaffold for Drug Discovery
Abstract
7-Nitrodibenzofuran-2-sulfonyl chloride is a fascinating, yet underexplored, molecular entity poised at the intersection of medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive theoretical framework for understanding its structure, reactivity, and potential applications. By leveraging established principles of physical organic chemistry and drawing parallels with structurally related compounds, we will elucidate the electronic properties, predict its reactivity with various nucleophiles, and propose its utility as a versatile building block. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique characteristics of this functionalized dibenzofuran scaffold.
Introduction: The Significance of the Dibenzofuran Core
The dibenzofuran moiety is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. Its rigid, planar structure provides a well-defined orientation for appended functional groups, making it an attractive core for the design of targeted therapeutics. The introduction of a nitro group and a sulfonyl chloride at specific positions, as in this compound, imparts a unique combination of electronic and reactive properties, opening avenues for its application in diverse fields.
The nitro group, a powerful electron-withdrawing group, significantly influences the electronic landscape of the aromatic system, while the sulfonyl chloride functionality serves as a highly reactive electrophilic handle for covalent modification of biomolecules or the synthesis of complex molecular architectures. This guide will delve into the theoretical underpinnings of these features to provide a solid foundation for its practical application.
Molecular and Electronic Structure: A Computational Perspective
Predicted Molecular Geometry
The dibenzofuran core is expected to be largely planar, with the nitro and sulfonyl chloride groups lying slightly out of the plane of the aromatic rings. The key structural parameters, including bond lengths and angles, can be estimated through DFT calculations.
| Parameter | Predicted Value Range | Rationale |
| C-S Bond Length | 1.75 - 1.80 Å | Typical for aryl sulfonyl chlorides. |
| S-Cl Bond Length | 2.05 - 2.10 Å | Consistent with known sulfonyl chlorides. |
| S-O Bond Length | 1.42 - 1.45 Å | Characteristic of the sulfonyl group. |
| C-N Bond Length | 1.47 - 1.50 Å | Typical for a nitro group attached to an aromatic ring. |
| N-O Bond Length | 1.21 - 1.24 Å | Characteristic of the nitro group. |
Electronic Properties and Reactivity Descriptors
The electronic properties of this compound are dominated by the interplay between the electron-donating oxygen of the furan ring and the potent electron-withdrawing nitro and sulfonyl chloride groups.
-
Molecular Electrostatic Potential (MEP): An MEP map would reveal a highly electron-deficient region around the sulfur atom of the sulfonyl chloride group, making it the primary site for nucleophilic attack. The nitro group would also exhibit a significant negative potential around its oxygen atoms.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) is likely to be distributed across the dibenzofuran ring system, while the Lowest Unoccupied Molecular Orbital (LUMO) will be predominantly localized on the sulfonyl chloride and nitro moieties. The energy gap between the HOMO and LUMO will provide insights into the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity. Quantum chemical studies on similar nitrobenzofuran derivatives have shown that the energy gap can be around 3.3 eV[1].
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is primarily centered around the sulfonyl chloride group, which is a versatile electrophile.
Reactions with Nucleophiles
The sulfonyl chloride moiety readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonates, and thioesters, respectively.[2][3] The reaction typically proceeds via a nucleophilic substitution mechanism at the sulfur atom.
References
Methodological & Application
7-nitrodibenzofuran-2-sulfonyl chloride derivatization of primary amines
An In-Depth Technical Guide to the Derivatization of Primary Amines with 7-Nitrodibenzofuran-2-sulfonyl Chloride for Enhanced Analytical Detection
Introduction: Overcoming the Analytical Challenges of Primary Amines
In the fields of pharmaceutical analysis, metabolomics, and drug development, the accurate quantification of primary amines is a frequent necessity. However, these compounds often present significant analytical hurdles. Many primary amines lack a strong native chromophore or fluorophore, leading to poor sensitivity with common UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC).[1][2][3] Furthermore, their inherent polarity can result in poor retention and peak shape on standard reversed-phase chromatography columns.
Chemical derivatization provides a robust solution to these challenges.[3][4] By reacting the analyte with a carefully selected reagent, its chemical properties can be altered to be more suitable for analysis. This guide focuses on the application of this compound, a potent derivatizing agent designed to tag primary amines. The reagent consists of a highly reactive sulfonyl chloride group that selectively targets primary amines, and a nitrodibenzofuran moiety. The nitrodibenzofuran core is an excellent chromophore and potential fluorophore, analogous to the well-studied NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group, which dramatically enhances the detectability of the tagged amine.[5][6][7] This process not only improves detection sensitivity but also increases the hydrophobicity of the analyte, leading to better chromatographic performance.
This document serves as a comprehensive application note and protocol for researchers, scientists, and drug development professionals, detailing the mechanism, experimental procedure, and analytical considerations for using this compound.
Scientific Principles and Reaction Mechanism
The derivatization of a primary amine with this compound is a classic nucleophilic acyl substitution reaction. The sulfonyl chloride group is a powerful electrophile, making the sulfur atom highly susceptible to nucleophilic attack.
The core mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.[8]
-
Intermediate Formation: A transient intermediate is formed.
-
Elimination and Product Formation: The chloride ion is eliminated as a leaving group, and a proton is lost from the nitrogen atom, resulting in the formation of a highly stable sulfonamide bond.[8][9] This reaction generates hydrochloric acid (HCl) as a byproduct.
-
Acid Neutralization: The reaction is typically conducted in the presence of a non-nucleophilic organic base, such as triethylamine or pyridine, which neutralizes the HCl byproduct, driving the reaction to completion.[8][10][11]
The resulting N-(7-nitrodibenzofuran-2-sulfonyl) amine derivative is chemically stable and possesses the strong UV-absorbing properties of the nitrodibenzofuran moiety, making it ideal for sensitive HPLC analysis.
Caption: Derivatization of a primary amine with this compound.
Detailed Experimental Protocols
This section provides a self-validating, step-by-step protocol for the derivatization of primary amines. It is crucial to perform these steps in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).
Required Materials and Reagents
-
Derivatizing Reagent: this compound (CAS: 98045-13-7)[12]
-
Analyte: Primary amine standard or sample extract
-
Solvent: Anhydrous, aprotic solvent (e.g., acetonitrile, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Base: Non-nucleophilic organic base (e.g., triethylamine (TEA) or pyridine)
-
Quenching Solution (Optional): A secondary amine solution (e.g., 1 M diethylamine in solvent) to consume excess reagent.
-
Equipment:
-
Volumetric flasks and pipettes
-
2 mL glass autosampler vials with caps
-
Vortex mixer
-
Heating block or water bath
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
-
Protocol 1: Reagent and Sample Preparation
Critical Note: Sulfonyl chlorides are highly sensitive to moisture.[13][14] All solvents must be anhydrous, and glassware should be thoroughly dried before use.
-
Derivatizing Reagent Solution (10 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 1.0 mL of anhydrous acetonitrile.
-
Vortex until fully dissolved. This solution should be prepared fresh daily to ensure maximum reactivity.
-
-
Base Solution (10% v/v):
-
Add 100 µL of triethylamine to 900 µL of anhydrous acetonitrile.
-
Vortex to mix.
-
-
Amine Standard/Sample Solution (1 mg/mL):
-
Prepare a stock solution of the primary amine standard at 1 mg/mL in a suitable solvent (e.g., acetonitrile or water, depending on solubility).
-
For experimental samples, ensure the final extract is in a compatible solvent, free of particulate matter.
-
Protocol 2: Derivatization Procedure
-
Sample Aliquot: In a clean 2 mL glass vial, add 100 µL of the amine standard or sample solution.
-
Add Base: Add 20 µL of the 10% triethylamine solution to the vial. Vortex briefly to mix. The base neutralizes the HCl that will be formed.
-
Initiate Reaction: Add 100 µL of the freshly prepared 10 mg/mL this compound solution. The solution should be in excess to drive the reaction to completion.
-
Incubation: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60 °C for 30 minutes. The elevated temperature accelerates the reaction rate.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Quenching (Optional but Recommended): To consume any unreacted sulfonyl chloride and prevent it from interfering with the chromatography, add 20 µL of a quenching solution (e.g., 1 M diethylamine). Let it react for 10 minutes at room temperature.
-
Final Preparation: Dilute the reaction mixture with the HPLC mobile phase (e.g., add 760 µL of 50:50 acetonitrile:water) to a final volume of 1 mL. Vortex thoroughly. The sample is now ready for HPLC analysis.
Caption: Step-by-step workflow for the derivatization protocol.
HPLC Analysis and Data Presentation
The derivatized amine can be readily analyzed using reversed-phase HPLC. The exact conditions may require optimization based on the specific analyte's properties.
Suggested HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid |
| Gradient | 50% B to 95% B over 10 minutes; hold at 95% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | Diode Array Detector (DAD) scanning 200-400 nm; extract chromatogram at the absorbance maximum (λmax) of the derivative (typically >300 nm). |
| Injection Volume | 10 µL |
Expected Results
Successful derivatization converts a polar, poorly-retained primary amine into a more hydrophobic sulfonamide that elutes later with a significantly enhanced UV signal.
| Parameter | Expected Outcome |
| Analyte Retention | Increased retention time compared to the underivatized amine. |
| Peak Shape | Improved peak symmetry and reduced tailing. |
| Detection Sensitivity | A dramatic increase in signal-to-noise ratio at the derivative's λmax. |
| LOD / LOQ | Significantly lower Limits of Detection (LOD) and Quantification (LOQ). |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Peak | 1. Degraded derivatizing reagent (moisture exposure).2. Insufficient incubation time or temperature.3. Incorrect pH (no base added).4. Sample matrix interference. | 1. Prepare fresh reagent solution in anhydrous solvent.2. Increase incubation time to 60 min or temperature to 70°C.3. Ensure the base is added before the reagent.4. Perform a solid-phase extraction (SPE) cleanup on the sample prior to derivatization. |
| Multiple Peaks for a Single Analyte | 1. Incomplete reaction.2. Degradation of the analyte or derivative.3. Presence of secondary amines in the sample reacting slower. | 1. Increase the excess of the derivatizing reagent.2. Check the stability of the analyte at 60°C; if unstable, try lower temperature for a longer time.3. Purify the initial sample if possible. The protocol is selective for primary amines over secondary amines. |
| Large Early-Eluting Peak | Excess, unreacted, and hydrolyzed derivatizing reagent. | 1. Incorporate the quenching step into the protocol.2. Adjust the HPLC gradient to ensure the reagent peak is well-separated from the analyte peak. |
Safety and Handling of Sulfonyl Chlorides
This compound, like other sulfonyl chlorides, is a hazardous chemical that requires careful handling.
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage upon contact.[14][15][16] They react with moisture in the air or on the skin to produce hydrochloric acid.
-
Handling: Always handle this reagent inside a certified chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15][17] Avoid inhalation of dust or vapors.[15]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[14][16][17] Storing under an inert gas like argon or nitrogen is recommended.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[14][15]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][15][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[14][15]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[15][17]
-
References
- 1. scienceopen.com [scienceopen.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. academicjournals.org [academicjournals.org]
- 4. nbinno.com [nbinno.com]
- 5. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. p-Toluenesulfonamides [organic-chemistry.org]
- 12. manchesterorganics.com [manchesterorganics.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Use of 7-Nitrodibenzofuran-2-sulfonyl Chloride in HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking Analytical Sensitivity with 7-Nitrodibenzofuran-2-sulfonyl Chloride
In the landscape of modern analytical chemistry, the sensitive and accurate quantification of analytes is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique, but its efficacy is often limited by the inherent detectability of the target molecules. Pre-column derivatization addresses this challenge by chemically modifying analytes to enhance their chromatographic behavior and detector response. This application note provides a detailed protocol and scientific rationale for the use of this compound, a potent derivatizing agent for enhancing the HPLC analysis of compounds containing primary and secondary amine, phenolic, and thiol functional groups.
The this compound reagent possesses a highly reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with the aforementioned functional groups. The nitrodibenzofuran scaffold introduces a strong chromophore, significantly increasing the molar absorptivity of the analyte derivatives and thereby enhancing their detectability by UV-Vis spectrophotometers. This derivatization strategy is particularly advantageous for analytes that lack a native chromophore or exhibit poor ionization efficiency in mass spectrometry.
Chemical Principle of Derivatization
The derivatization reaction with this compound proceeds via a nucleophilic attack of the analyte's functional group (e.g., the lone pair of electrons on the nitrogen of an amine or the oxygen of a phenol) on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide, sulfonate ester, or thioester bond. The reaction is typically carried out in a slightly alkaline medium to deprotonate the analyte, thereby increasing its nucleophilicity. For amines, a non-nucleophilic base such as pyridine is often employed, which can also act as a catalyst.[1]
Safety and Handling of this compound
As with all sulfonyl chlorides, this compound is a moisture-sensitive and corrosive compound.[2] It is imperative to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated chemical fume hood.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn at all times. The reagent should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids.[2] In case of exposure, refer to the Safety Data Sheet (SDS) for appropriate first-aid measures.[2]
Experimental Protocols
Protocol 1: Derivatization of Primary and Secondary Amines
This protocol provides a general procedure for the derivatization of analytes containing primary or secondary amine functional groups. Optimization of reaction time, temperature, and reagent concentration may be necessary for specific analytes.
Materials:
-
This compound
-
Analyte standard or sample
-
Pyridine (anhydrous)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Vials for reaction
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily.
-
Sample Preparation: Dissolve the analyte in a suitable solvent to a known concentration.
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the analyte solution with 100 µL of pyridine.
-
Add 200 µL of the this compound solution to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60 °C for 30 minutes in a heating block or water bath.
-
-
Reaction Quenching: After incubation, cool the vial to room temperature. The reaction is typically quenched by the subsequent dilution with the HPLC mobile phase.
-
Sample Dilution: Dilute the derivatized sample with the initial mobile phase to an appropriate concentration for HPLC analysis.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.
Protocol 2: Derivatization of Phenols and Thiols
This protocol outlines a general procedure for the derivatization of phenolic and thiol compounds. As with amines, optimization is recommended for specific analytes.
Materials:
-
This compound
-
Analyte standard or sample
-
Borate buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Vials for reaction
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily.
-
Sample Preparation: Dissolve the analyte in a suitable solvent to a known concentration.
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the analyte solution with 200 µL of the 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the this compound solution to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 50 °C for 15 minutes. The reaction time for phenols can be very rapid, sometimes reaching completion in as little as one minute.[3][4][5]
-
-
Reaction Quenching: After incubation, cool the vial to room temperature.
-
Sample Dilution: Dilute the derivatized sample with the initial mobile phase to a suitable concentration for HPLC analysis.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
The following table summarizes a recommended starting point for the HPLC analysis of this compound derivatives. Method optimization, particularly of the gradient elution program, is crucial for achieving optimal separation of specific analytes.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and a wavelength near the absorbance maximum of the derivative (to be determined experimentally) |
Method Validation
A robust HPLC method requires thorough validation to ensure its suitability for the intended application.[6][7] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include:[8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.[7][10] A correlation coefficient (R²) of ≥ 0.99 is generally considered acceptable.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies.[7][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[7][8] The relative standard deviation (%RSD) is a common measure of precision, with an acceptance criterion often set at ≤ 2%.[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[8]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]
Experimental Workflow Diagram
References
- 1. rsc.org [rsc.org]
- 2. fishersci.com [fishersci.com]
- 3. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. mastelf.com [mastelf.com]
- 8. actascientific.com [actascientific.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. chromatographyonline.com [chromatographyonline.com]
application of 7-nitrodibenzofuran-2-sulfonyl chloride in peptide sequencing
Application Notes & Protocols
Topic: Application of 7-Nitrodibenzofuran-2-sulfonyl Chloride in Peptide Sequencing
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Power of this compound (Ndbf-Cl) for High-Sensitivity Peptide Sequencing
Introduction: The Evolving Landscape of Peptide Sequencing
The precise determination of the amino acid sequence of peptides and proteins is fundamental to understanding their biological function, confirming their identity for therapeutic use, and for the overall advancement of proteomics.[1][2] For decades, the gold standard for N-terminal sequencing has been the Edman degradation method, which sequentially cleaves amino acids from the N-terminus of a peptide.[3][4][5] This method offers high accuracy and provides direct sequence information without reliance on databases.[5] In parallel, mass spectrometry (MS)-based techniques have emerged as a powerful high-throughput alternative, capable of analyzing complex mixtures and identifying post-translational modifications (PTMs).[6][7][8]
However, both techniques have their limitations. Traditional Edman degradation can be limited by sample purity and blocked N-termini, while MS-based de novo sequencing can be challenged by incomplete fragmentation and ambiguity between isobaric amino acids like leucine and isoleucine.[1][3] To address these challenges and enhance sensitivity, there is a continuous drive to develop novel derivatization reagents. This guide introduces this compound (Ndbf-Cl), a novel reagent designed to combine the systematic approach of stepwise degradation with the high sensitivity afforded by modern analytical techniques.
This compound (Ndbf-Cl): A Novel Reagent for N-Terminal Derivatization
Ndbf-Cl is an aromatic sulfonyl chloride featuring a nitrodibenzofuran moiety. This structural design is intentional, aiming to provide a unique combination of reactivity and detectability.
-
Reactivity: The sulfonyl chloride group is a well-established reactive moiety that readily forms stable sulfonamide bonds with primary and secondary amines, such as the N-terminal α-amino group of a peptide.[9] This reaction is typically robust and proceeds under mild conditions.
-
Detectability: The nitrodibenzofuran group is a strong chromophore, allowing for sensitive UV-Vis detection. Furthermore, the presence of the nitro group and the extended aromatic system can enhance ionization efficiency in mass spectrometry, potentially allowing for detection at femtomole levels.
The core principle of using Ndbf-Cl is to derivatize the N-terminal amino acid, which can then be selectively cleaved and identified, allowing for the sequential determination of the peptide sequence.
Part 1: The Ndbf-Cl Reaction Workflow
The sequencing process using Ndbf-Cl involves a cyclical, three-step process: Coupling , Cleavage , and Conversion . This workflow is designed to be automatable, similar to traditional Edman sequencers.
Step 1: Coupling Reaction
The first step involves the reaction of Ndbf-Cl with the free N-terminal α-amino group of the peptide under basic conditions. The nucleophilic amino group attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable N-peptide-Ndbf-sulfonamide.
Caption: Coupling of Ndbf-Cl to the peptide's N-terminus.
Step 2: Cleavage of the N-Terminal Residue
Following the coupling reaction, the derivatized N-terminal amino acid is selectively cleaved from the peptide chain. This is achieved by treating the Ndbf-sulfonamide-peptide with a specific cleavage reagent, such as trifluoroacetic acid (TFA). The cleavage occurs at the first peptide bond, releasing the Ndbf-sulfonyl amino acid derivative and leaving a shortened peptide with a newly exposed N-terminus, ready for the next cycle.
Step 3: Conversion and Identification
The cleaved Ndbf-sulfonyl amino acid is then collected and prepared for identification. Depending on the desired analytical method, a conversion step may be necessary to yield a more stable or detectable form. The resulting derivative is then identified using high-performance liquid chromatography (HPLC) by comparing its retention time to a set of standards, or by mass spectrometry for a precise mass measurement.
Part 2: Detailed Experimental Protocols
Protocol 1: N-Terminal Peptide Sequencing with Ndbf-Cl
This protocol provides a step-by-step guide for the manual sequencing of a purified peptide sample using Ndbf-Cl.
Materials:
-
Purified peptide sample (10-100 pmol)
-
This compound (Ndbf-Cl) solution: 10 mM in acetonitrile (ACN).
-
Coupling Buffer: 50 mM sodium bicarbonate, pH 9.0.
-
Cleavage Reagent: Anhydrous trifluoroacetic acid (TFA).
-
Extraction Solvent: Ethyl acetate.
-
HPLC system with a UV-Vis detector and a C18 reversed-phase column.
-
Ndbf-sulfonyl amino acid standards.
Procedure:
-
Sample Preparation:
-
Dissolve the purified peptide sample in 20 µL of Coupling Buffer in a microcentrifuge tube.
-
-
Coupling Reaction (Cycle 1):
-
Add 10 µL of the 10 mM Ndbf-Cl solution to the peptide sample.
-
Vortex briefly and incubate at 45°C for 30 minutes.
-
After incubation, dry the sample completely under vacuum.
-
Rationale: The basic pH of the coupling buffer deprotonates the N-terminal amino group, enhancing its nucleophilicity to attack the sulfonyl chloride. The excess reagent ensures the reaction goes to completion.
-
-
Extraction of Excess Reagent:
-
Resuspend the dried sample in 20 µL of water.
-
Add 100 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge for 2 minutes.
-
Carefully remove and discard the upper ethyl acetate layer, which contains unreacted Ndbf-Cl. Repeat this extraction step twice.
-
Dry the remaining aqueous sample under vacuum.
-
Rationale: Removing excess reagent is crucial to prevent interference in the subsequent identification step.
-
-
Cleavage:
-
Add 20 µL of anhydrous TFA to the dried, derivatized peptide.
-
Incubate at 45°C for 10 minutes.
-
Dry the sample under a stream of nitrogen gas.
-
Rationale: TFA is a strong acid that facilitates the cleavage of the first peptide bond without significantly degrading the rest of the peptide.
-
-
Extraction of the Cleaved Derivative:
-
Resuspend the dried sample in 50 µL of water.
-
Add 100 µL of ethyl acetate, vortex, and centrifuge.
-
Carefully collect the upper ethyl acetate layer, which now contains the cleaved Ndbf-sulfonyl amino acid derivative. The remaining peptide is in the aqueous layer.
-
Dry the collected ethyl acetate fraction under vacuum.
-
-
Identification:
-
Reconstitute the dried derivative in 20 µL of the HPLC mobile phase (e.g., 30% ACN in water with 0.1% TFA).
-
Inject the sample into the HPLC system.
-
Identify the Ndbf-sulfonyl amino acid by comparing its retention time to a pre-established library of standards.
-
-
Subsequent Cycles:
-
Take the aqueous layer from step 5, which contains the shortened peptide, and dry it under vacuum.
-
Begin the next cycle by repeating the procedure from step 2 (Coupling Reaction).
-
Part 3: Data Analysis and Interpretation
The successful identification of the amino acid sequence relies on the unambiguous identification of the derivative released in each cycle.
Hypothetical HPLC Data for Ndbf-Sulfonyl Amino Acid Standards
| Amino Acid | Ndbf-Derivative | Retention Time (min) |
| Glycine (Gly) | Ndbf-Gly | 8.5 |
| Alanine (Ala) | Ndbf-Ala | 9.2 |
| Valine (Val) | Ndbf-Val | 11.5 |
| Leucine (Leu) | Ndbf-Leu | 13.8 |
| Isoleucine (Ile) | Ndbf-Ile | 13.5 |
| Proline (Pro) | Ndbf-Pro | 10.1 |
| Phenylalanine (Phe) | Ndbf-Phe | 15.2 |
| Serine (Ser) | Ndbf-Ser | 7.9 |
| Threonine (Thr) | Ndbf-Thr | 8.1 |
Note: Retention times are hypothetical and depend on the specific HPLC conditions.
By analyzing the chromatogram from each cycle, the sequence can be reconstructed. For example, if the chromatogram from cycle 1 shows a peak at 9.2 minutes, the N-terminal amino acid is Alanine.
Workflow for Ndbf-Cl Peptide Sequencing
Caption: Overall workflow of peptide sequencing using Ndbf-Cl.
Part 4: Advantages and Comparative Analysis
Ndbf-Cl is positioned as an advanced alternative to traditional reagents, offering several potential benefits.
| Feature | PITC (Edman Degradation) | De Novo MS/MS | Ndbf-Cl (Proposed) |
| Principle | Sequential chemical cleavage of N-terminal amino acids.[10] | Fragmentation of peptide ions and inference of sequence from mass differences.[2][7] | Sequential chemical cleavage with a highly sensitive N-terminal label. |
| Sensitivity | Low to moderate (10-100 picomoles).[10] | High (low picomole to femtomole).[10] | Potentially high (fmol range) due to the chromophoric/ionizable tag. |
| Throughput | Low; sequential, one residue at a time.[10] | High; suitable for complex mixtures.[4][6] | Low to moderate; sequential nature limits throughput compared to MS. |
| Key Advantage | High accuracy for N-terminal sequences; database-independent.[4][5] | High throughput, analysis of complex mixtures, PTM identification.[3] | High sensitivity for N-terminal sequencing of pure peptides; potential for MS-based identification of derivatives. |
| Limitation | Not suitable for blocked N-termini; lower sensitivity.[3] | Can be algorithm-dependent; struggles with isobaric residues (I/L).[1][5] | Requires a free N-terminus; sequential process is slower than direct MS. |
The primary advantage of Ndbf-Cl lies in its potential to push the sensitivity limits of sequential degradation, allowing for the analysis of minute quantities of purified protein, a common scenario in biomedical research.
Conclusion
This compound (Ndbf-Cl) represents a promising new tool for peptide sequencing. By combining the methodical and reliable nature of sequential degradation with the enhanced sensitivity afforded by a carefully designed chemical tag, Ndbf-Cl has the potential to enable researchers to confidently sequence low-abundance peptides. The protocols outlined in this guide provide a framework for the application of this novel reagent, empowering scientists in basic research and drug development to elucidate the primary structure of proteins with greater precision and sensitivity.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. De Novo Peptide Sequencing: Techniques, Principles, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 5. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 6. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Peptide Sequencing [ucimsf.ps.uci.edu]
- 8. jpt.com [jpt.com]
- 9. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note & Protocol: High-Sensitivity Amino Acid Analysis Using 7-Nitrodibenzofuran-2-sulfonyl Chloride
Introduction: The Critical Role of Derivatization in Amino Acid Quantification
The precise quantification of amino acids is fundamental across a spectrum of scientific disciplines, from metabolic research and clinical diagnostics to pharmaceutical development and nutritional science. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. However, a significant challenge lies in the inherent properties of most amino acids: they lack strong native chromophores or fluorophores, rendering their direct detection by common HPLC detectors, such as UV-Vis or fluorescence detectors, difficult and insensitive.[1][2][3][4]
To surmount this obstacle, pre-column derivatization is employed. This strategy involves a chemical reaction that attaches a "tag" to the amino acid molecules before their injection into the HPLC system. This tag is a molecule with strong UV absorbance or fluorescence characteristics, dramatically enhancing detection sensitivity.[4][5][6] Among the various classes of derivatizing agents, sulfonyl chlorides have proven to be exceptionally effective. Reagents like Dansyl chloride and Dabsyl chloride are widely utilized due to their robust reactivity with primary and secondary amino groups, forming stable derivatives suitable for sensitive detection.[][8][9][10]
This application note introduces a detailed protocol for the use of a novel derivatizing agent, 7-nitrodibenzofuran-2-sulfonyl chloride (NDBF-SCl) . While specific literature on NDBF-SCl for amino acid analysis is emerging, its structural components—a sulfonyl chloride reactive group and a nitrodibenzofuran core—suggest its potential as a potent chromophoric and/or fluorogenic tag. The nitro group and the extended aromatic system of the dibenzofuran moiety are anticipated to provide strong molar absorptivity for sensitive detection. This guide provides a comprehensive, expertly adapted protocol based on the well-established principles of sulfonyl chloride chemistry.
Principle of the Method
The derivatization of amino acids with this compound is based on a well-understood nucleophilic substitution reaction. The primary or secondary amino group of the amino acid acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride group. This reaction proceeds efficiently under alkaline conditions (pH 9.5-10.5), which deprotonates the amino group, thereby increasing its nucleophilicity. The reaction results in the formation of a stable sulfonamide bond, covalently linking the NDBF moiety to the amino acid.
The resulting NDBF-amino acid derivative possesses the strong chromophoric properties of the nitrodibenzofuran group, allowing for highly sensitive detection using a UV-Vis or Diode Array Detector (DAD).
Reaction Mechanism: Derivatization of an Amino Acid with NDBF-SCl
Caption: Nucleophilic reaction between an amino acid and NDBF-SCl.
Materials and Reagents
Reagents
-
This compound (NDBF-SCl)
-
Amino Acid Standard Mixture (e.g., 10 µmol/mL of each amino acid in 0.1 M HCl)
-
Boric Acid
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Sodium Acetate, Anhydrous
-
Deionized Water (18.2 MΩ·cm)
Solutions to Prepare
-
Derivatization Buffer (0.2 M Borate Buffer, pH 9.5): Dissolve 1.24 g of boric acid in 100 mL of deionized water. Adjust the pH to 9.5 with 1 M NaOH.
-
NDBF-SCl Reagent Solution (10 mg/mL): Dissolve 10 mg of NDBF-SCl in 1 mL of acetonitrile. Note: This solution should be prepared fresh daily and protected from light to prevent degradation.
-
Mobile Phase A (50 mM Sodium Acetate Buffer, pH 4.5): Dissolve 4.1 g of anhydrous sodium acetate in 1 L of deionized water. Adjust pH to 4.5 with glacial acetic acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B: Acetonitrile, HPLC Grade. Filter through a 0.22 µm membrane filter.
Experimental Protocol
This protocol is divided into three main stages: sample preparation, pre-column derivatization, and HPLC analysis.
Workflow Overview
Caption: Overall workflow for NDBF-SCl amino acid analysis.
Step 1: Sample Preparation
-
For Protein/Peptide Samples: Hydrolyze the sample to release free amino acids (e.g., using 6 M HCl at 110°C for 24 hours). The hydrolysate must be dried completely (e.g., using a vacuum centrifuge) and then reconstituted in 0.1 M HCl.
-
For Free Amino Acid Samples (e.g., plasma, standards): Dilute the sample with 0.1 M HCl to bring the amino acid concentrations into the desired analytical range (e.g., 10-500 pmol/µL).
Step 2: Pre-Column Derivatization with NDBF-SCl
-
Pipette 10 µL of the amino acid standard or prepared sample into a microcentrifuge tube.
-
Add 40 µL of the 0.2 M Borate Buffer (pH 9.5). Vortex briefly to mix.
-
Add 50 µL of the NDBF-SCl reagent solution (10 mg/mL in ACN).
-
Vortex the mixture vigorously for 15 seconds.
-
Incubate the reaction mixture in a heating block or water bath at 65°C for 20 minutes . Protect the samples from light during incubation.
-
After incubation, cool the mixture to room temperature.
-
Add 400 µL of a solution containing acetonitrile and water (50:50, v/v) to stop the reaction and dilute the sample.
-
Filter the final derivatized sample through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.
Step 3: HPLC Analysis
The separation of NDBF-amino acid derivatives is optimally achieved using reversed-phase HPLC.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 50 mM Sodium Acetate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV-Vis or DAD Detector. Monitor at ~395 nm (tentative, requires optimization) |
| Gradient Elution | 10% to 55% B over 30 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 25.0 | 45 | 55 |
| 30.0 | 45 | 55 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
Results and Discussion
Data Interpretation
A standard mixture of amino acids should be run to determine the retention time for each NDBF-amino acid derivative. The concentration of each amino acid in an unknown sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Method Validation and Performance
The performance of this method should be validated by assessing several key parameters. Based on analogous sulfonyl chloride reagents, the expected performance is outlined below.[10][11]
| Parameter | Expected Performance | Justification |
| Linearity | R² > 0.998 | Sulfonyl chloride derivatizations typically yield linear responses over a wide concentration range. |
| Limit of Detection (LOD) | 1 - 10 pmol | The high molar absorptivity of the nitrodibenzofuran moiety is expected to provide excellent sensitivity. |
| Precision (RSD%) | < 5% | The derivatization reaction is robust and stable derivatives lead to high reproducibility. |
| Derivative Stability | > 24 hours at 4°C | Sulfonamide bonds are chemically stable, allowing for flexibility in analysis schedules, similar to dabsyl derivatives.[4] |
Troubleshooting and Expert Insights
-
Low Peak Intensity: Ensure the derivatization buffer pH is correct (9.5-10.5). A lower pH will result in incomplete reaction. Prepare the NDBF-SCl reagent fresh, as it can hydrolyze over time.
-
Extraneous Peaks: A large peak early in the chromatogram is likely the hydrolyzed NDBF-SCl reagent. This is normal. Ensure high-purity solvents and reagents are used to minimize other ghost peaks.
-
Poor Peak Shape: Ensure complete dissolution of the sample and proper filtration before injection. Adjusting the gradient slope or the column temperature can also improve peak resolution and shape.
-
Secondary Amines (Proline, Hydroxyproline): Sulfonyl chlorides react with both primary and secondary amines.[][9] Proline and hydroxyproline will yield derivatives, though they may have different spectral properties and retention times compared to primary amino acids.
Conclusion
Pre-column derivatization with this compound (NDBF-SCl) presents a promising and powerful method for the high-sensitivity analysis of amino acids by reversed-phase HPLC. By leveraging the established and robust chemistry of sulfonyl chlorides, this protocol provides a reliable framework for researchers. The strong chromophoric nature of the NDBF tag allows for low-level detection, making this method suitable for demanding applications in complex biological matrices. The stability of the resulting derivatives ensures reproducible and accurate quantification, positioning NDBF-SCl as a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
derivatization of secondary amines with 7-nitrodibenzofuran-2-sulfonyl chloride
Application Note & Protocol
Title: Sensitive Quantification of Secondary Amines via Pre-Column Derivatization with 7-Nitrodibenzofuran-2-sulfonyl chloride for HPLC-UV Analysis
Abstract
The quantitative analysis of secondary amines is a critical task in pharmaceutical drug development, environmental monitoring, and biological research. However, many secondary amines lack a native chromophore or fluorophore, rendering their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors insensitive. This application note presents a detailed protocol for the derivatization of secondary amines using this compound (NDBF-SC). This reagent reacts with secondary amines under mild alkaline conditions to form highly stable sulfonamide derivatives. The incorporated nitrodibenzofuran moiety provides a strong chromophore, significantly enhancing the UV detectability of the analyte. This guide provides a comprehensive methodology, from reagent preparation and derivatization to HPLC-UV analysis and troubleshooting, designed for researchers, scientists, and drug development professionals seeking a robust and sensitive analytical method for secondary amines.
Principle of the Method
The derivatization process is based on the nucleophilic substitution reaction between a secondary amine and the electrophilic sulfonyl chloride group of NDBF-SC. Amines act as nucleophiles, attacking the sulfur atom of the sulfonyl chloride and displacing the chloride ion.[1] This reaction, analogous to the well-established Hinsberg reaction, forms a stable sulfonamide (S-N) bond.[2][3]
The reaction is typically carried out in an alkaline environment (pH 9-11). The basic conditions serve a dual purpose:
-
They ensure that the secondary amine is in its deprotonated, free-base form, which is a significantly stronger nucleophile.
-
They neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.
The resulting NDBF-sulfonamide derivative is a larger, more hydrophobic molecule with the strongly UV-absorbing nitrodibenzofuran group, making it ideal for separation by reverse-phase HPLC and sensitive detection by UV-Vis spectrophotometry.
References
solid-phase synthesis using 7-nitrodibenzofuran-2-sulfonyl chloride
Application Note & Protocol Guide
Topic: Solid-Phase Synthesis Using 7-Nitrodibenzofuran-2-sulfonyl Chloride as a Photolabile Safety-Catch Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Novel Photolabile Safety-Catch Linker for Modern Solid-Phase Synthesis
Solid-phase synthesis (SPS) is a cornerstone of modern chemical and pharmaceutical research, enabling the rapid and efficient construction of complex molecules, from peptides to small molecule libraries. The choice of a linker—the molecular tether connecting the growing compound to the insoluble resin—is critical to the success of any SPS strategy. An ideal linker must be stable throughout the iterative steps of synthesis but allow for cleavage of the final product under conditions that are both high-yielding and orthogonal to the chemistry used for chain elongation.
Photolabile linkers have emerged as a superior class of tools in this context, offering cleavage via irradiation under mild, neutral conditions.[1][2] This avoids the use of harsh acids or bases that can compromise the integrity of sensitive functional groups in the target molecule.[3]
This guide introduces This compound as a novel, photolabile "safety-catch" linker. The sulfonamide bond formed upon reaction with an amine is exceptionally stable to a wide range of chemical conditions, including the acidic and basic treatments used in standard Fmoc and Boc peptide synthesis.[4][5] The "safety-catch" mechanism is provided by the nitro group; the linker remains inert until it is "activated" by UV light, which initiates a cascade leading to traceless cleavage of the sulfonamide bond.[6][7] This system provides a robust and highly orthogonal method for the immobilization and subsequent release of amine-containing molecules.
The Chemical Principle: Stability and Photochemically-Triggered Release
The utility of the 7-nitrodibenzofuran-2-sulfonyl (NDBF-SO2) linker is rooted in two distinct chemical phases: robust immobilization and precisely controlled cleavage.
Phase 1: Covalent Immobilization via Sulfonamide Bond Formation
The sulfonyl chloride group is a highly reactive electrophile that readily couples with primary and secondary amines to form a stable sulfonamide linkage.[8][9][10] This reaction is typically performed in the presence of a non-nucleophilic base and proceeds to completion under mild conditions, making it ideal for solid-phase applications. The resulting aryl sulfonamide bond is chemically robust and resistant to the conditions of iterative synthesis.
Phase 2: Photocleavage Mechanism
The cleavage of the NDBF-SO2 linker is initiated by irradiation with near-UV light (typically 350-365 nm). The mechanism is analogous to that of well-studied o-nitrobenzyl photochemistry.[6][11]
-
Photoexcitation: Upon absorption of a photon, the nitro group is excited to a triplet state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic position of an adjacent molecule or solvent, leading to the formation of an aci-nitro intermediate.
-
Cyclization and Rearrangement: The aci-nitro intermediate undergoes a series of rearrangements, ultimately leading to the cleavage of the S-N bond. This process releases the target amine and a 7-nitrosodibenzofuran-2-sulfonic acid byproduct.[12]
This photochemical release mechanism is highly efficient and avoids the need for any chemical reagents, ensuring a clean release of the target molecule.[1]
Experimental Workflows & Protocols
The following protocols provide a framework for the application of this compound in solid-phase synthesis. These are generalized procedures and may require optimization based on the specific resin and substrate used.
Diagram: Overall Synthetic Workflow
Caption: General workflow for solid-phase synthesis using the NDBF-SO2 linker.
Protocol 1: Immobilization of an Amine-Containing Substrate
This protocol describes the attachment of the linker to an amine-functionalized resin, followed by the coupling of the desired substrate.
Materials:
-
Amine-functionalized resin (e.g., Rink Amide MBHA, Aminomethyl Polystyrene), 100-200 mesh.
-
This compound.
-
N,N-Diisopropylethylamine (DIPEA).
-
N,N-Dimethylformamide (DMF), anhydrous.
-
Dichloromethane (DCM).
-
Amine-containing substrate (R-NH2).
Part A: Attachment of the Linker to the Resin
-
Swell the amine-functionalized resin (1.0 equiv) in anhydrous DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF.
-
Dissolve this compound (2.0 equiv) and DIPEA (4.0 equiv) in anhydrous DMF.
-
Add the solution to the swollen resin and agitate at room temperature for 4-6 hours.
-
Monitor the reaction using a Kaiser test to confirm the consumption of free amines on the resin.
-
Once the reaction is complete, drain the vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin in vacuo.
Part B: Coupling of the Amine-Containing Substrate
Note: This step assumes the linker was attached to a resin with a secondary amine handle, leaving the sulfonyl chloride available. A more common approach involves reacting the sulfonyl chloride with the resin's primary amine to form a stable sulfonamide, then using a different functional group on the linker (not present on this molecule) to attach the substrate. For the purpose of this note, we will assume a direct coupling of a substrate to the resin-bound sulfonamide nitrogen is not the primary pathway. The more chemically sound approach is to use the sulfonyl chloride to directly link the substrate to the resin.
Revised Protocol 1: Direct Immobilization of Substrate to Resin
-
Swell the amine-functionalized resin (1.0 equiv, e.g., Rink Amide resin) in anhydrous DMF for 30 minutes.
-
Drain the DMF.
-
In a separate vial, dissolve the amine-containing substrate (R-NH2, 2.0 equiv) and DIPEA (2.5 equiv) in anhydrous DMF.
-
Add the substrate solution to the resin and agitate for 10 minutes.
-
In another vial, dissolve this compound (2.0 equiv) in anhydrous DMF and add it to the reaction vessel.
-
Agitate the mixture at room temperature for 12-18 hours. The sulfonamide bond will form between the substrate's amine and the linker, which in turn is anchored to the resin.
-
Monitor the reaction for the disappearance of the substrate from the solution using an appropriate method (e.g., TLC, LC-MS of a small aliquot).
-
Drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x).
-
Dry the resin in vacuo.
Protocol 2: Photolytic Cleavage and Release of the Substrate
This protocol details the release of the synthesized molecule from the solid support using UV irradiation.
Materials:
-
Resin-bound substrate from Protocol 1.
-
Photolysis-compatible solvent (e.g., 1:1 Acetonitrile/Water, Dioxane, or THF).
-
Photochemical reactor or UV lamp with an emission maximum around 365 nm.
-
Inert gas (Nitrogen or Argon).
Procedure:
-
Place the dried resin-bound substrate (20-50 mg for a test cleavage) in a quartz reaction vessel.[11]
-
Add the chosen photolysis solvent to swell the resin and suspend the beads.
-
Purge the suspension with an inert gas for 15 minutes to remove oxygen, which can quench the excited state.
-
Irradiate the suspension with a 365 nm UV source while maintaining gentle agitation. The reaction time can vary from 1 to 12 hours depending on the substrate and the intensity of the light source.[13]
-
Monitor the cleavage progress by taking small aliquots of the supernatant and analyzing by LC-MS or HPLC.
-
Once cleavage is complete, filter the resin beads and collect the filtrate containing the released product.
-
Wash the resin with additional solvent (3x) and combine the filtrates.
-
Concentrate the combined filtrate in vacuo to obtain the crude product.
-
Purify the product as required using standard chromatographic techniques.
| Parameter | Recommended Condition | Notes |
| Wavelength | 350 - 365 nm | Avoids shorter wavelengths that can damage sensitive molecules.[14] |
| Solvent | MeCN/H₂O, Dioxane, THF, DCM | Must be transparent at the irradiation wavelength. Protic solvents may assist in the reaction mechanism. |
| Reaction Time | 1 - 12 hours | Highly dependent on lamp power and quantum yield of the specific linkage. |
| Atmosphere | Inert (N₂ or Ar) | Oxygen can act as a quencher and lead to side reactions. |
| Additives | None typically required | The cleavage is reagent-free. |
Data Presentation and Visualization
Diagram: Proposed Photocleavage Mechanism
Caption: Proposed photochemical cleavage pathway of the NDBF-SO2 linker.
Trustworthiness and Self-Validation
The protocols described are built upon well-established chemical principles. The formation of sulfonamides is a robust and widely used reaction in organic synthesis.[15] The photocleavage mechanism is directly analogous to the extensively studied and validated o-nitrobenzyl chemistry, which is a staple of photolabile protecting group strategy.[6][12]
To validate the efficiency of these protocols in your specific application, we recommend the following:
-
Loading Efficiency: After Protocol 1, perform a small-scale cleavage to quantify the amount of substrate released per milligram of resin.
-
Cleavage Kinetics: During Protocol 2, take time-course aliquots to plot the release of the product over time, allowing for the determination of the optimal irradiation period.
-
Product Purity: Analyze the crude cleavage product by LC-MS and NMR to identify any potential side products and assess the cleanliness of the release.
By incorporating these validation steps, researchers can ensure the reliability and reproducibility of their solid-phase synthesis using this novel linker.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cbijournal.com [cbijournal.com]
- 11. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. azom.com [azom.com]
- 14. Photolytic cleavage of sulfonamide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
reaction of 7-nitrodibenzofuran-2-sulfonyl chloride with phenols
Application Note & Protocol Guide
Topic: Reaction of 7-Nitrodibenzofuran-2-sulfonyl Chloride with Phenols: Synthesis of Novel Sulfonate Esters for Advanced Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 7-Nitrodibenzofuran-2-sulfonates
The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antibacterial, anti-inflammatory, and anti-HIV properties.[1][2][3][4] The functionalization of this core structure is a key strategy in medicinal chemistry and drug discovery. The yields novel aryl sulfonate esters, compounds of significant interest for several reasons:
-
Bioactive Scaffolds: The resulting esters combine the biologically relevant dibenzofuran core with a phenol-derived moiety, creating novel chemical entities for high-throughput screening and lead optimization.[1]
-
Advanced Intermediates: Aryl sulfonate esters are excellent leaving groups in various cross-coupling reactions (e.g., Suzuki, Negishi), enabling further elaboration of the phenol-derived portion of the molecule.[5][6]
-
Pro-drugs and Protecting Groups: The nitro group on the dibenzofuran ring offers a handle for further chemical modification or can influence the molecule's electronic properties. The nitrodibenzofuran (NDBF) moiety, in other contexts, has been explored as a photoremovable protecting group, suggesting potential applications in controlled-release systems.[7][8][9][10]
This document provides a comprehensive guide to the synthesis of 7-nitrodibenzofuran-2-sulfonates, detailing the underlying reaction mechanism, a robust experimental protocol, and key considerations for optimizing this transformation for a variety of phenolic substrates.
Reaction Mechanism and Scientific Rationale
The formation of a sulfonate ester from a sulfonyl chloride and a phenol is a classic nucleophilic substitution reaction at a sulfur center. The mechanism proceeds through the following logical steps:
-
Activation of the Nucleophile: Phenols are weakly acidic and require a base to be converted into the more nucleophilic phenoxide anion.[11] The choice of base is critical; it must be strong enough to deprotonate the phenol but should ideally be non-nucleophilic to avoid competing with the phenoxide in attacking the sulfonyl chloride.
-
Nucleophilic Attack: The generated phenoxide ion attacks the highly electrophilic sulfur atom of the this compound. The electron-withdrawing nature of the two sulfonyl oxygens and the aromatic ring system renders the sulfur atom susceptible to nucleophilic attack.
-
Leaving Group Departure: The attack results in the formation of a transient intermediate, which rapidly collapses by expelling the chloride ion, a stable leaving group. This step is irreversible and drives the reaction to completion, forming the stable sulfonate ester (O-S bond) and a chloride salt of the base.
The overall transformation is highly efficient and generally proceeds under mild conditions.[5] The electronic nature of the phenol substrate significantly influences the reaction rate; phenols bearing electron-donating groups (EDGs) are more nucleophilic and react faster, while those with electron-withdrawing groups (EWGs) react more slowly.[6][12]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis and purification of 7-nitrodibenzofuran-2-sulfonates.
Caption: General workflow for the synthesis of aryl sulfonates.
Detailed Experimental Protocol
This protocol describes a general method for the reaction of a generic phenol with this compound. Adjustments may be necessary based on the specific reactivity of the phenol.
Materials and Reagents:
-
Phenol substrate (e.g., 4-methoxyphenol, 4-chlorophenol) (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the phenol substrate (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise to the solution with stirring.
-
Sulfonyl Chloride Addition: In a separate container, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the limiting phenol substrate. Dropwise addition maintains temperature control.
-
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting phenol.
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), water, saturated NaHCO₃ solution (to remove any unreacted acidic species), and finally with brine.[13]
-
Rationale: This washing sequence systematically removes basic, acidic, and aqueous-soluble impurities, providing a crude product of higher purity before chromatography.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure sulfonate ester product.[6][13]
Substrate Scope and Expected Outcomes
The success of the reaction is highly dependent on the electronic properties of the phenol. The following table provides a predictive summary based on established principles of phenol nucleophilicity.[6][12]
| Phenol Substrate | Substituent Type | Expected Reactivity | Typical Conditions | Expected Yield |
| 4-Methoxyphenol | Electron-Donating (EDG) | High | 0 °C to RT, 2-4 h | Excellent (>90%) |
| 4-Methylphenol (p-Cresol) | Weak EDG | Moderate-High | RT, 4-8 h | Good (80-90%) |
| Phenol | Neutral | Moderate | RT, 6-12 h | Good (75-85%) |
| 4-Chlorophenol | Electron-Withdrawing (EWG) | Low | RT to 40 °C, 12-16 h | Moderate (60-75%)[12] |
| 4-Nitrophenol | Strong EWG | Very Low | 40 °C to Reflux, >16 h | Fair to Poor (<50%)[12] |
Applications in Drug Discovery and Chemical Biology
The synthesized 7-nitrodibenzofuran-2-sulfonates are valuable molecules for further research:
-
Medicinal Chemistry: They can be directly screened for biological activity, leveraging the pharmacological potential of the dibenzofuran core.[2][3]
-
Chemical Biology: The NDBF moiety is a known photolabile group.[7][9] Researchers can explore the light-induced cleavage of the sulfonate ester bond to release the phenol, enabling spatio-temporal control over the release of a bioactive molecule in biological systems.[8][15]
-
Synthetic Chemistry: As robust leaving groups, these aryl sulfonates can be used in transition-metal-catalyzed cross-coupling reactions to form C-C, C-N, or C-O bonds, providing access to a diverse library of complex molecules.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive phenol (strong EWGs).2. Insufficiently strong base.3. Wet reagents or solvent. | 1. Increase reaction temperature and time; consider using a stronger base like DBU.2. Switch to a stronger, non-nucleophilic base (e.g., DBU).3. Ensure all glassware is oven-dried and use freshly distilled anhydrous solvents. |
| Multiple Products on TLC | 1. Side reaction on the dibenzofuran ring.2. Competing aromatic sulfonation (C-sulfonylation).[16] | 1. Maintain low reaction temperatures.2. Ensure slow addition of the sulfonyl chloride. Optimize base and solvent choice. |
| Difficult Purification | 1. Product co-elutes with starting material.2. Streaking on silica gel column. | 1. Adjust the polarity of the chromatography solvent system.2. Add a small amount (0.5-1%) of triethylamine or acetic acid to the eluent to improve peak shape. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. eurjchem.com [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis | Blank Research Group in Chemistry [blank.chem.umn.edu]
- 9. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenol - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 15. experts.umn.edu [experts.umn.edu]
- 16. Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 7-Nitrodibenzofuran-2-sulfonyl Chloride Derivatives
Introduction
7-Nitrodibenzofuran-2-sulfonyl chloride and its derivatives are a class of organic compounds with significant potential in pharmaceutical and materials science research. The presence of the reactive sulfonyl chloride group allows for facile derivatization to form sulfonamides and sulfonate esters, while the nitrodibenzofuran core offers unique photophysical and biological properties.[1][2][3] The inherent reactivity of the sulfonyl chloride moiety, coupled with the nitroaromatic structure, presents distinct analytical challenges.[4] Therefore, robust and validated analytical methods are paramount to ensure the identity, purity, and stability of these compounds, which is critical for their application in drug development and scientific research.[5][6]
This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound derivatives. We will delve into the theoretical and practical aspects of key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy. The methodologies described herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with the tools to ensure the quality and integrity of their work.[7][8]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like sulfonyl chlorides.[4] It is an indispensable tool for assessing the purity of this compound derivatives and for quantifying their content in reaction mixtures or final products.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is recommended due to the non-polar nature of the dibenzofuran backbone. The nitro group and the sulfonyl chloride group add some polarity, making a C18 column a suitable choice for achieving good separation from potential impurities.[9][10] Given the reactivity of the sulfonyl chloride group, careful optimization of mobile phase pH and injector temperature is crucial to prevent on-column degradation.[4] A UV detector is suitable for detection due to the strong chromophore of the nitrodibenzofuran moiety.[11]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound derivatives.
Detailed HPLC Protocol
Objective: To determine the purity of a this compound derivative sample.
Materials:
-
This compound derivative sample
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC grade water.
-
Prepare Mobile Phase B: HPLC grade acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration).
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of the this compound reference standard and dissolve it in ACN in a 10 mL volumetric flask. Dilute to the mark with ACN. Further dilute as necessary to achieve a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately non-polar compounds.[9] |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | A gradient elution is often necessary to separate impurities with a wide range of polarities. |
| Gradient Program | 0-5 min: 50% B; 5-20 min: 50-95% B; 20-25 min: 95% B; 25.1-30 min: 50% B | This gradient should provide good resolution. It can be optimized based on the specific derivative. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detector Wavelength | 254 nm or monitor a range with DAD | Nitroaromatic compounds typically have strong absorbance in the UV region.[12][13] |
| Injector Temperature | Ambient or cooled (e.g., 10 °C) | Crucial to minimize on-column degradation of the reactive sulfonyl chloride.[4] |
-
Data Analysis:
-
Identify the peak corresponding to the this compound derivative by comparing the retention time with that of the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Method Validation Considerations
To ensure the reliability of the HPLC method, it should be validated according to ICH guidelines.[8][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5] This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]
-
Accuracy: The closeness of the test results to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[15] It is invaluable for confirming the molecular weight of this compound derivatives and for identifying unknown impurities.
Rationale for Method Selection
The coupling of LC with MS provides molecular weight information, which is crucial for confirming the identity of the synthesized compound.[4] Fragmentation analysis can further elucidate the structure of the parent compound and any impurities.[4] Electrospray ionization (ESI) is a suitable ionization technique for these types of molecules.
Experimental Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis of this compound derivatives.
Detailed LC-MS Protocol
Objective: To confirm the molecular weight and identify potential impurities of a this compound derivative.
Materials:
-
Sample from the HPLC analysis (diluted if necessary)
-
LC-MS grade acetonitrile and water
-
LC-MS grade formic acid (optional, to aid ionization)
Instrumentation:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
C18 UPLC/HPLC column
Procedure:
-
Sample Preparation:
-
Dilute the sample solution prepared for HPLC analysis to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition.
-
-
LC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC Conditions | Similar to the developed HPLC method, but may be adapted for UPLC for faster analysis. | Consistency with the HPLC method aids in peak correlation. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is a soft ionization technique suitable for these molecules. Both modes should be tested. |
| Mass Range | m/z 100-1000 | This range should cover the expected molecular weight of the derivative and its common fragments. |
| Scan Mode | Full Scan | To detect all ions within the specified mass range. |
| Fragmentation (MS/MS) | Collision-Induced Dissociation (CID) | To obtain structural information from the fragmentation patterns of the parent ion.[4] |
-
Data Analysis:
-
Extract the mass spectrum for the main peak in the total ion chromatogram (TIC).
-
Identify the molecular ion peak (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the fragmentation pattern to confirm the structure. Common fragmentations for sulfonyl chlorides include the loss of Cl• (M-35/37) and SO₂ (M-64).[4]
-
Analyze the mass spectra of minor peaks to identify potential impurities.
-
| Expected Fragment Losses | m/z Change |
| Loss of Cl | -35 or -37 |
| Loss of SO₂ | -64 |
| Loss of SO₂Cl | -99 or -101 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry of the this compound derivative.
Rationale for Method Selection
NMR provides definitive structural information. Due to the reactivity of the sulfonyl chloride, aprotic deuterated solvents are required.[4]
Detailed NMR Protocol
Objective: To confirm the chemical structure of a purified this compound derivative.
Materials:
-
Purified this compound derivative (5-10 mg)
-
Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆)
-
NMR tube
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[4]
-
Cap the NMR tube and gently agitate to dissolve the sample completely.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in complex structural assignments.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule. The aromatic region will be complex due to the dibenzofuran ring system. The protons adjacent to the nitro and sulfonyl chloride groups will be significantly deshielded.[16][17][18]
-
UV-Vis Spectroscopy for Molar Absorptivity Determination
UV-Vis spectroscopy is a simple and rapid technique for confirming the presence of the nitroaromatic chromophore and for determining the molar absorptivity of the this compound derivative.
Rationale for Method Selection
The nitrodibenzofuran system is a strong chromophore, making UV-Vis spectroscopy a sensitive detection method.[11][19] The position of the absorption maximum (λmax) is characteristic of the electronic structure of the molecule.[13][20]
Detailed UV-Vis Protocol
Objective: To determine the λmax and molar absorptivity (ε) of a this compound derivative.
Materials:
-
Purified this compound derivative
-
Spectroscopic grade solvent (e.g., acetonitrile or ethanol)
-
Quartz cuvettes
Instrumentation:
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound of known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution.
-
-
Spectral Acquisition:
-
Record the UV-Vis spectrum of each solution over a range of 200-600 nm, using the pure solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Plot a calibration curve of absorbance at λmax versus concentration.
-
Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc).
-
Conclusion
The analytical characterization of this compound derivatives requires a multi-faceted approach. The combination of chromatographic and spectroscopic techniques described in this guide provides a robust framework for ensuring the identity, purity, and quality of these important compounds. By following these detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently advance their work in drug discovery and materials science.
References
- 1. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. wjarr.com [wjarr.com]
- 8. fda.gov [fda.gov]
- 9. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. acp.copernicus.org [acp.copernicus.org]
- 12. researchgate.net [researchgate.net]
- 13. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. nbinno.com [nbinno.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 7-Nitrodibenzofuran-2-sulfonyl Chloride
Welcome to the technical support resource for 7-nitrodibenzofuran-2-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on optimizing reaction conditions and troubleshooting common experimental challenges. As a specialized aromatic sulfonyl chloride, its reactivity is governed by established principles of nucleophilic substitution at a sulfonyl sulfur center. The insights provided here are synthesized from foundational organic chemistry literature and field-proven best practices for analogous sulfonylation reactions.
Section 1: Core Concepts and General Protocol
The Fundamental Reaction: Sulfonamide Formation
The primary application of this compound is the reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. The hydrogen chloride (HCl) generated is neutralized by a base, driving the reaction to completion.
Caption: General mechanism for sulfonamide synthesis.
Recommended Starting Conditions
For researchers beginning their work with this compound, the following table provides a validated set of starting parameters for a typical reaction with a primary or secondary amine.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents are crucial to prevent hydrolysis of the sulfonyl chloride. Ensure the solvent is anhydrous.[1] |
| Nucleophile (Amine) | 1.0 equivalent | The limiting reagent. |
| Sulfonyl Chloride | 1.05 - 1.2 equivalents | A slight excess ensures complete consumption of the valuable amine. |
| Base | Pyridine or Triethylamine (Et₃N) | Use at least 2.0 equivalents. Pyridine can act as both a base and a nucleophilic catalyst. For sterically hindered amines, a non-nucleophilic base like DIPEA may be preferred.[1] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Start the reaction at 0 °C, especially during the addition of the sulfonyl chloride, to control the initial exotherm. Allow to warm to room temperature for the duration. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical for preventing moisture from entering the reaction, which leads to hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid.[2] |
| Reaction Time | 2 - 16 hours | Monitor by TLC or LC-MS for disappearance of the limiting reagent (amine). |
General Experimental Protocol
This protocol outlines a standard procedure for the synthesis of a sulfonamide from an amine and this compound.
-
Preparation: Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of nitrogen or argon.
-
Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the amine).
-
Base Addition: Add the base (e.g., pyridine, 2.0 equiv) to the solution. If the amine is supplied as a hydrochloride salt, add an additional equivalent of base to neutralize it.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Periodically check the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is fully consumed.
-
Work-up:
-
Quench the reaction by adding 1M HCl (aq).
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
Caption: Standard experimental workflow for sulfonamide synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling this compound?
A: Like most sulfonyl chlorides, this reagent is corrosive and highly moisture-sensitive. Upon contact with water, it hydrolyzes to form 7-nitrodibenzofuran-2-sulfonic acid and hydrochloric acid, both of which are corrosive. Always handle this reagent in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors.[2]
Q: How should I store and handle the reagent to prevent degradation?
A: Store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator. It should be stored under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[2] When weighing and dispensing the reagent, do so quickly and, if possible, in a glovebox or under a positive pressure of inert gas.
Q: Why is a base necessary, and how do I choose the right one?
A: A base is essential to neutralize the HCl produced during the reaction.[1] Without a base, the HCl would protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.
-
Pyridine: Often a good first choice as it acts as both a base and a nucleophilic catalyst, potentially accelerating the reaction.
-
Triethylamine (Et₃N): A stronger, non-nucleophilic base suitable for most applications. Ensure it is distilled and dry before use.
-
Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base that is useful when dealing with sensitive substrates or to avoid potential side reactions with the base itself.
Q: Which analytical techniques are best for monitoring the reaction and characterizing the product?
A:
-
Reaction Monitoring: Thin-layer chromatography (TLC) is the most common method. Use a solvent system (e.g., ethyl acetate/hexanes) that gives good separation between your starting amine and the expected sulfonamide product. The product is typically less polar than the starting amine. Liquid chromatography-mass spectrometry (LC-MS) is also excellent for tracking the disappearance of starting materials and the appearance of the product's mass peak.
-
Product Characterization: High-performance liquid chromatography (HPLC) is used to determine purity.[3][4] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Mass spectrometry (MS) confirms the molecular weight of the product.
Section 3: Troubleshooting Guide
Encountering issues is a normal part of research. This section addresses the most common problems in sulfonylation reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
Q: My reaction yield is low or zero. What should I investigate?
A: This is the most common issue and usually points to one of three culprits:
-
Hydrolysis of the Sulfonyl Chloride: This is the primary failure mode. Sulfonyl chlorides react readily with water to form the corresponding sulfonic acid, which is unreactive towards amines.[5][6]
-
Solution: Ensure all components of your reaction are rigorously anhydrous. Use freshly distilled, dry solvents; oven-dry your glassware; and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the setup and reaction.[1]
-
-
Poor Nucleophilicity of the Amine: Electron-poor amines (like anilines) or sterically hindered secondary amines react much more slowly than simple primary alkylamines.[1][7]
-
Solution: For poorly reactive amines, you may need more forcing conditions. This can include increasing the reaction temperature (e.g., refluxing in DCM or switching to a higher boiling solvent like 1,2-dichloroethane), extending the reaction time, or using a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts (0.05-0.1 equiv).
-
-
Incorrect Base or Stoichiometry: Using a base that is too weak or providing an insufficient amount (less than 1 equivalent to neutralize the generated HCl) will stall the reaction.
-
Solution: Ensure you are using at least one full equivalent of base for the reaction, plus an additional equivalent if your amine is an HCl salt. For difficult reactions, using the base (like pyridine) as the solvent can sometimes be effective.
-
Q: The reaction is messy, showing multiple products on my TLC/LC-MS. How can I improve selectivity?
A:
-
Di-sulfonylation of Primary Amines: If a primary amine (R-NH₂) is used with a large excess of sulfonyl chloride and base, a di-sulfonated product (R-N(SO₂R')₂) can sometimes form.
-
Solution: Use the amine as the limiting reagent and add the sulfonyl chloride slowly to the reaction mixture to maintain a low instantaneous concentration. A stoichiometry of 1.05-1.1 equivalents of sulfonyl chloride is usually sufficient.
-
-
Side Reactions with Substrate: If your amine substrate contains other nucleophilic groups (e.g., alcohols, phenols, thiols), they can also react with the sulfonyl chloride.[8]
-
Solution: These competing reactions often require a protecting group strategy. Alternatively, you may be able to achieve selectivity by carefully controlling the reaction temperature and base. Amine sulfonylation is typically faster than alcohol sulfonylation under neutral or slightly basic conditions.
-
Q: How do I effectively remove unreacted sulfonyl chloride or its sulfonic acid byproduct?
A:
-
Quenching: At the end of the reaction, any remaining sulfonyl chloride can be quenched by adding a small amount of water or a primary amine scavenger resin.
-
Aqueous Work-up: The hydrolyzed byproduct, 7-nitrodibenzofuran-2-sulfonic acid, is highly polar and acidic. During the work-up, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the sulfonic acid, forming a salt that is highly soluble in the aqueous layer and will be efficiently removed from your organic product layer.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. frontiersrj.com [frontiersrj.com]
- 8. fiveable.me [fiveable.me]
troubleshooting low yield in 7-nitrodibenzofuran-2-sulfonyl chloride derivatization
Introduction: The derivatization of 7-nitrodibenzofuran-2-sulfonyl chloride is a critical step in the synthesis of various compounds with significant pharmacological potential. The resulting sulfonamides are key intermediates in drug discovery and development.[1] However, achieving a high yield in this reaction can be challenging due to the reactivity of the sulfonyl chloride group and potential side reactions. This guide provides a comprehensive troubleshooting framework, detailed protocols, and frequently asked questions to help researchers overcome common obstacles and optimize their synthetic outcomes.
Part 1: Reaction and Mechanism Overview
The core of this derivatization is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.[2] Typically, a primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride leaving group. A base, such as pyridine or triethylamine, is generally required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3]
The general reaction is as follows:
-
This compound + R¹R²NH (Amine) + Base → 7-nitrodibenzofuran-2-sulfonamide-NR¹R² + [Base-H]⁺Cl⁻
The electron-withdrawing nitro group on the dibenzofuran scaffold increases the electrophilicity of the sulfur atom, which can facilitate the reaction. However, it also makes the entire molecule susceptible to other nucleophilic attacks or degradation under harsh conditions.[4]
Part 2: Troubleshooting Guide for Low Yield
This section addresses the most common issues encountered during the derivatization reaction, presented in a question-and-answer format.
Question 1: My reaction is very slow or appears not to have started. What are the potential causes and how can I fix it?
Visual Cue: Thin-layer chromatography (TLC) analysis of the reaction mixture shows predominantly the starting sulfonyl chloride spot, with little to no product formation even after several hours.
// Nodes Start [label="Symptom:\nReaction Stalled or Incomplete", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cause1 [label="Cause 1:\nLow Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Cause 2:\nSuboptimal Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Cause 3:\nPoor Nucleophilicity\nof Amine", fillcolor="#FBBC05", fontcolor="#202124"];
Sol1a [label="Solution:\nVerify Sulfonyl Chloride Purity (NMR/LCMS).\nStore under inert gas, away from moisture.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol1b [label="Solution:\nUse anhydrous solvent.\nDry amine and base if necessary.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Sol2a [label="Solution:\nEnsure adequate mixing.\nSlightly increase temperature (e.g., to 40-50 °C),\nmonitor for degradation.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol2b [label="Solution:\nUse a stronger, non-nucleophilic base\n(e.g., DBU, Proton-Sponge) if amine is a\nweak base.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Sol3 [label="Solution:\nIncrease reaction temperature.\nUse a more polar aprotic solvent (e.g., DMF).\nConsider catalysis (e.g., DMAP, if compatible).", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> Cause1; Start -> Cause2; Start -> Cause3;
Cause1 -> Sol1a [label="Sulfonyl chloride degraded?"]; Cause1 -> Sol1b [label="Moisture present?"];
Cause2 -> Sol2a [label="Low Temp/Mixing?"]; Cause2 -> Sol2b [label="Base too weak?"];
Cause3 -> Sol3; } caption { label = "Decision tree for a stalled or incomplete reaction."; fontsize = 10; }
Potential Causes & Solutions:
-
Degradation of Sulfonyl Chloride: Sulfonyl chlorides can be sensitive to moisture, leading to hydrolysis back to the sulfonic acid.[5] This sulfonic acid impurity will not react with the amine under these conditions.
-
Solution: Ensure the this compound is of high purity and has been stored properly under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). If its quality is uncertain, verify by melting point or spectroscopic analysis.
-
-
Insufficient Base Strength or Amount: The reaction generates HCl, which can protonate the amine nucleophile, rendering it unreactive. If the base is too weak or used in a substoichiometric amount, the reaction will quickly stall.
-
Solution: Use at least 1.1 to 1.5 equivalents of a suitable base like triethylamine or pyridine.[6] For weakly nucleophilic amines, a stronger, non-nucleophilic base may be required. Ensure the base is added to the reaction mixture before or along with the sulfonyl chloride.
-
-
Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines are poor nucleophiles and will react slowly.
-
Solution: The reaction may require more forcing conditions, such as gentle heating (e.g., 40-60 °C) or extended reaction times. Monitor the reaction closely by TLC to avoid decomposition of the starting material or product. Switching to a more polar aprotic solvent like DMF can also accelerate the reaction rate.
-
-
Presence of Water: Trace amounts of water in the solvent or reagents can hydrolyze the sulfonyl chloride, reducing the amount available for the desired reaction.[7]
-
Solution: Use anhydrous solvents. If necessary, dry reagents like the amine or liquid bases over appropriate drying agents (e.g., molecular sieves, KOH) before use.
-
Question 2: My TLC shows multiple new spots, and the yield of the desired product is low. What are the likely side reactions?
Visual Cue: TLC plate shows the desired product spot, but also significant streaking, baseline material, or multiple distinct spots that are not starting materials.
// Nodes Start [label="Symptom:\nMultiple Side Products Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
SideReaction1 [label="Side Reaction 1:\nSulfonyl Chloride Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"]; SideReaction2 [label="Side Reaction 2:\nDi-sulfonylation (Primary Amines)", fillcolor="#FBBC05", fontcolor="#202124"]; SideReaction3 [label="Side Reaction 3:\nRing Opening/Degradation", fillcolor="#FBBC05", fontcolor="#202124"];
Cause1 [label="Cause:\nTrace water in reagents/solvent.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1 [label="Solution:\nUse anhydrous conditions.\nProduct is sulfonic acid (polar, baseline on TLC).", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Cause2 [label="Cause:\nExcess sulfonyl chloride or\nstrong base.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2 [label="Solution:\nUse slight excess of amine (1.1 eq).\nAdd sulfonyl chloride slowly to amine solution.", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Cause3 [label="Cause:\nExcessive heat or prolonged\nreaction time with strong base/nucleophile.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3 [label="Solution:\nRun reaction at lower temp (0 °C to RT).\nMonitor closely and quench once SM is consumed.", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> SideReaction1; Start -> SideReaction2; Start -> SideReaction3;
SideReaction1 -> Cause1 -> Solution1; SideReaction2 -> Cause2 -> Solution2; SideReaction3 -> Cause3 -> Solution3; } caption { label = "Troubleshooting guide for multiple side products."; fontsize = 10; }
Potential Side Reactions & Solutions:
-
Hydrolysis to Sulfonic Acid: As mentioned, water contamination leads to the formation of 7-nitrodibenzofuran-2-sulfonic acid. This highly polar compound will often appear as a baseline spot or streak on a normal-phase TLC plate.
-
Solution: Rigorously exclude water from the reaction. The sulfonic acid can be removed during an aqueous workup by washing the organic layer with a mild base like saturated sodium bicarbonate solution.
-
-
Di-sulfonylation of Primary Amines: If a primary amine (R-NH₂) is used, the resulting secondary sulfonamide (R-NH-SO₂-Ar) still has a proton on the nitrogen. This proton is acidic and can be removed by a strong base, creating a nucleophilic anion that can react with a second molecule of the sulfonyl chloride.
-
Solution: This is often controlled by stoichiometry. Adding the sulfonyl chloride slowly to a solution of a slight excess of the amine (1.1-1.2 equivalents) can minimize this side reaction.[8] Using a bulky tertiary amine base like diisopropylethylamine (DIPEA) can also disfavor the deprotonation of the sulfonamide product.
-
-
Degradation of the Dibenzofuran Core: The nitroaromatic system can be susceptible to nucleophilic aromatic substitution or other degradation pathways under harsh conditions (e.g., high temperatures, very strong bases).
-
Solution: Maintain the reaction temperature at or below room temperature unless necessary. Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Question 3: My reaction went to completion, but my final yield is very low after workup and purification. Where could I be losing my product?
Visual Cue: The crude reaction mixture looks good by TLC/LCMS, but the mass of the isolated, pure product is significantly lower than the theoretical yield.
Potential Causes & Solutions:
-
Product Loss During Aqueous Workup: Some sulfonamides may have partial solubility in water, especially if they contain polar functional groups. Also, if the pH of the aqueous phase is too acidic or basic, it could lead to hydrolysis or partitioning of the product.
-
Solution: When performing extractions, use brine (saturated NaCl solution) for the final aqueous wash to reduce the solubility of the product in the aqueous layer. Ensure the pH during workup remains near neutral. If product loss to the aqueous layer is suspected, back-extract the combined aqueous layers with a fresh portion of organic solvent.
-
-
Decomposition on Silica Gel: Sulfonamides possess an acidic N-H proton (for primary and secondary amine derivatives), which can cause them to stick irreversibly to standard silica gel or even decompose during column chromatography. This is observed as streaking or tailing of the product spot on the column and low recovery.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of triethylamine (~0.5-1%). This deactivates the acidic silanol groups.
-
Alternative Purification: If possible, purify the product by recrystallization.[9] Common solvent systems for sulfonamides include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica.
-
-
-
Mechanical Losses: Simple mechanical issues can lead to significant product loss, especially on a small scale.
-
Solution: Ensure complete transfer of material between flasks. Use a minimal amount of solvent for transfers and rinse glassware thoroughly. When filtering, use an appropriate filter size and ensure the filter cake is washed with a small amount of cold solvent to recover any dissolved product.
-
Part 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for this reaction?
-
Aprotic solvents are generally preferred. Dichloromethane (DCM) and acetonitrile are excellent choices for reactions at room temperature.[10] For less reactive amines that require heating, dimethylformamide (DMF) or dioxane can be used, but require more careful monitoring to prevent degradation.
-
-
Q2: How should I store this compound?
-
It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere like argon or nitrogen to protect it from moisture.[11]
-
-
Q3: Can I monitor the reaction by means other than TLC?
-
Yes, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool for monitoring the disappearance of starting materials and the appearance of the product peak with the correct mass. For some reactions, ¹H NMR of a crude aliquot can also be used to track the conversion.
-
-
Q4: My amine is an HCl salt. How should I adjust the procedure?
-
If your amine is provided as a hydrochloride salt (Amine·HCl), you must add an additional equivalent of base to neutralize the salt and liberate the free amine before adding the sulfonyl chloride. Therefore, you will need a total of at least 2.1-2.5 equivalents of base.
-
Part 4: Optimized Protocols
Protocol 1: General Derivatization with a Primary/Secondary Amine
-
To an oven-dried round-bottom flask under an argon or nitrogen atmosphere, add the amine (1.1 mmol, 1.1 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM, 5 mL).
-
Add triethylamine (1.5 mmol, 1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexanes). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the starting eluent (e.g., 10% Ethyl Acetate in Hexanes) containing 0.5% triethylamine.
-
Pack the column with the prepared slurry.
-
Dissolve the crude sulfonamide in a minimal amount of DCM.
-
Adsorb the crude product onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully load the dried material onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).
-
Collect fractions and combine those containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure to obtain the purified sulfonamide.
Part 5: Data Summary
The choice of base and solvent can significantly impact reaction outcomes. The following table provides a general guide based on typical sulfonamide syntheses.
| Amine Nucleophilicity | Recommended Base | Solvent | Typical Temp. | Expected Outcome |
| High (e.g., Alkylamines) | Triethylamine, Pyridine | DCM, Acetonitrile | 0 °C to RT | Fast reaction, high yield.[6] |
| Medium (e.g., Anilines) | Triethylamine, DIPEA | DCM, THF | RT | Moderate reaction time, good yield. |
| Low (e.g., hindered amines) | DBU, Proton-Sponge | DMF, Dioxane | RT to 60 °C | Slow reaction, may require heat.[10] |
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. youtube.com [youtube.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cbijournal.com [cbijournal.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
side reactions of 7-nitrodibenzofuran-2-sulfonyl chloride with nucleophiles
Welcome to the technical support center for 7-nitrodibenzofuran-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reagent. Below you will find troubleshooting advice and frequently asked questions to address potential side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Side Reactions with Nucleophiles
This section addresses specific issues that may arise during the reaction of this compound with various nucleophiles.
Issue 1: Low Yield of Desired Sulfonamide with Amine Nucleophiles
Question: I am reacting this compound with a primary/secondary amine to form a sulfonamide, but my yields are consistently low. What are the likely side reactions, and how can I mitigate them?
Answer:
Low yields in sulfonamide synthesis can be attributed to several competing side reactions. The primary culprits are often hydrolysis of the sulfonyl chloride, over-sulfonylation of primary amines, and potential cleavage of the newly formed sulfonamide bond under harsh conditions.
Causality and Mitigation Strategies:
-
Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of water and a base, which is typically used to scavenge the HCl byproduct.[1][2][3] This reaction consumes your starting material, forming the corresponding sulfonic acid, which is unreactive towards the amine.
-
Protocol: Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Double Sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a disulfonylated product (a sulfonimide). This is more likely if the amine is not sterically hindered and an excess of the sulfonyl chloride is used.
-
Protocol: Use a slight excess of the amine nucleophile (1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This stoichiometric control favors the formation of the desired monosulfonamide.
-
-
Sulfonamide Cleavage: While sulfonamide bonds are generally stable, they can be cleaved under certain conditions, such as strong acids or bases, or through photolytic processes.[4][5][6][7][8][9][10][[“]]
-
Protocol: Employ mild reaction conditions. Use a non-nucleophilic organic base like triethylamine or pyridine to neutralize the HCl generated. Avoid excessive heat and prolonged reaction times. For workup, use a mild aqueous base like saturated sodium bicarbonate solution.
-
Issue 2: Formation of an Unexpected Byproduct in Reactions with Alcohols
Question: When reacting this compound with an alcohol to form a sulfonate ester, I'm observing a significant amount of an unexpected, more polar byproduct. What could this be?
Answer:
The most likely byproduct in this scenario is the sulfonic acid, resulting from the hydrolysis of the sulfonyl chloride. Another possibility, though less common under standard conditions, is the formation of an alkyl chloride.
Causality and Mitigation Strategies:
-
Hydrolysis: As with amine reactions, water contamination is a major concern. The presence of water will lead to the formation of 7-nitrodibenzofuran-2-sulfonic acid.[1][2][12][13]
-
Protocol: Rigorously dry all solvents and glassware. Running the reaction under an inert atmosphere is highly recommended.
-
-
Conversion to Alkyl Chloride: In some cases, the intermediate formed during the sulfonylation of an alcohol can be attacked by the chloride ion released, leading to the formation of an alkyl chloride.[14] This is more prevalent with hindered alcohols or when using certain activating agents.
-
Protocol: Use a non-nucleophilic base like pyridine, which can also act as a catalyst.[15] Maintaining a low reaction temperature can also disfavor this side reaction.
-
| Potential Byproduct | Cause | Mitigation Strategy |
| 7-Nitrodibenzofuran-2-sulfonic acid | Reaction with water (hydrolysis) | Use anhydrous solvents and an inert atmosphere. |
| Alkyl chloride | Nucleophilic attack by chloride ion | Use a non-nucleophilic base (e.g., pyridine) and maintain low temperatures. |
Issue 3: No Reaction or Very Slow Reaction with Thiol Nucleophiles
Question: I am attempting to react this compound with a thiol to form a thiosulfonate, but the reaction is extremely slow or doesn't proceed. Why is this happening?
Answer:
While thiols are generally good nucleophiles, their reaction with sulfonyl chlorides can be sluggish. This can be due to the need for activation of the thiol to the more nucleophilic thiolate, or potential oxidative side reactions. The sulfhydryl thiol (RSH) is a weak nucleophile and often needs to be deprotonated to the more reactive thiolate (RS⁻) to efficiently attack the sulfonyl chloride.[16]
Causality and Mitigation Strategies:
-
Insufficient Nucleophilicity: The thiol may not be sufficiently nucleophilic to attack the sulfonyl chloride at a reasonable rate without being activated.
-
Protocol: The addition of a non-nucleophilic base is crucial. A base like triethylamine or potassium carbonate will deprotonate the thiol to form the more potent thiolate nucleophile.
-
-
Oxidative Dimerization: Thiols can be susceptible to oxidation, leading to the formation of disulfide bonds, especially in the presence of air. This depletes the active nucleophile from the reaction mixture.
-
Protocol: Degas your solvents and run the reaction under an inert atmosphere to minimize oxygen exposure.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity of nucleophiles with this compound?
A1: Generally, the reactivity follows the order of nucleophilicity: thiolate > primary amine > secondary amine > alcohol. However, steric hindrance and reaction conditions can significantly influence this order. The electron-withdrawing nitro group on the dibenzofuran ring enhances the electrophilicity of the sulfonyl chloride, making it highly reactive.[17]
Q2: Can I use an aqueous base for the workup of my reaction?
A2: Yes, a mild aqueous base like saturated sodium bicarbonate solution is commonly used to neutralize any remaining acid and unreacted sulfonyl chloride. However, be aware that prolonged exposure to strong aqueous bases can lead to the hydrolysis of the desired product, particularly sulfonate esters.
Q3: Are there any known incompatibilities with certain functional groups?
A3: Yes, this compound is a reactive electrophile and will react with most strong nucleophiles. It is generally incompatible with unprotected primary and secondary amines, alcohols, and thiols if they are not the intended reaction partner. Care should be taken with substrates containing multiple nucleophilic sites to achieve selectivity.
Q4: How does the nitro group affect the reactivity of the sulfonyl chloride?
A4: The nitro group is a strong electron-withdrawing group. This property increases the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack.[17][18] This enhanced reactivity can be advantageous for reactions with weaker nucleophiles but may also increase the likelihood of side reactions like hydrolysis.
Q5: Can desulfonylation occur after forming a sulfonamide?
A5: Yes, while sulfonamides are generally robust, desulfonylation (cleavage of the N-S bond) can occur under specific, often harsh, reductive conditions.[7][19] This is a common deprotection strategy in multi-step syntheses.[7] Visible light-mediated methods have also been developed for this transformation.[8][19]
Experimental Workflow & Diagrams
General Protocol for Sulfonamide Synthesis
Caption: General workflow for sulfonamide synthesis.
Reaction Pathways: Main vs. Side Reactions
Caption: Competing reaction pathways for sulfonamide synthesis.
References
- 1. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photolytic cleavage of sulfonamide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Reductive Desulfonylation of Sulfonamides under Polysulfide Anions Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Furansulfonyl chloride, 5-nitro- | 98026-86-9 | Benchchem [benchchem.com]
- 18. nbinno.com [nbinno.com]
- 19. Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of 7-Nitrodibenzofuran-2-sulfonyl Chloride Derivatives
Welcome to the technical support center for 7-nitrodibenzofuran-2-sulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling these powerful but sensitive reagents. The inherent reactivity of the sulfonyl chloride group, combined with the electron-withdrawing nature of the nitrodibenzofuran scaffold, presents unique stability challenges. This resource addresses common issues to help you ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, purification, storage, and use of this compound derivatives.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Yellowing or Darkening of the Solid Compound During Storage | Decomposition into sulfur dioxide (SO₂) and chlorine (Cl₂), often catalyzed by moisture, light, or heat.[1][2][3][4] | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[4] Keep it in a desiccator in a cool, dark place, preferably at 2-8°C.[5] |
| Low Yields in Sulfonamide Synthesis | Hydrolysis of the sulfonyl chloride by trace amounts of water in reactants, solvents, or on glassware.[6][7] This is a primary cause of yield loss. | Rigorously dry all solvents and glassware before use. Use freshly opened, high-purity starting materials. Perform the reaction under a strictly inert atmosphere. |
| Formation of Insoluble Byproducts | Polymerization or complex side reactions, potentially initiated by impurities or excessive heat. Phenolic compounds, if present, are particularly susceptible to oxidative side reactions, leading to tar-like substances.[8] | Ensure the purity of your starting materials. Run the reaction at the lowest effective temperature and monitor its progress closely. If working with phenols, conduct the reaction under an inert atmosphere.[8] |
| Inconsistent Reactivity or Complete Lack of Reactivity | The sulfonyl chloride may have degraded due to improper storage or handling, leading to a loss of the reactive functional group. | Before use, it is advisable to check the purity of the sulfonyl chloride, especially if it has been stored for an extended period. If degradation is suspected, consider purifying the reagent or using a fresh batch. |
| Pressure Buildup in the Storage Container | Decomposition of the sulfonyl chloride into gaseous byproducts, sulfur dioxide (SO₂) and chlorine (Cl₂).[4] This process can be accelerated by elevated temperatures. | If pressure buildup is noticed, carefully vent the container in a well-ventilated fume hood. Store the container in a cool environment to minimize the rate of decomposition.[4] |
Experimental Workflow for Handling and Using this compound
Caption: A generalized workflow for handling sensitive sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to degradation?
A1: The stability of a sulfonyl chloride is influenced by several factors. The sulfonyl chloride group itself is highly reactive and prone to hydrolysis.[1][7] In the case of this compound, the potent electron-withdrawing nature of the nitro group (-NO₂) on the dibenzofuran ring system further increases the electrophilicity of the sulfur atom, making it even more susceptible to nucleophilic attack by water.
Q2: What are the ideal storage conditions for this compound?
A2: To maximize shelf life, the compound should be stored in a cool (2-8°C), dry, and dark environment.[5] It is highly recommended to store it under an inert atmosphere (argon or nitrogen) in a tightly sealed container to prevent exposure to moisture.[4] Using a desiccator can provide an additional layer of protection against humidity.
Q3: Can I purify a partially decomposed sample of this compound?
A3: While purification is possible, it should be approached with caution due to the compound's thermal sensitivity. Techniques like recrystallization from a non-polar, anhydrous solvent under an inert atmosphere could be attempted. However, given the potential for further decomposition, using a fresh, high-purity batch is often the more reliable and time-efficient solution. Upon standing, sulfonyl chlorides can decompose to sulfur dioxide and chlorine, which may impart a yellowish color to older samples.[1][2][3]
Q4: What solvents are recommended for reactions involving this sulfonyl chloride?
A4: The choice of solvent is critical. Always use anhydrous solvents. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. It is crucial to avoid protic solvents like alcohols and water, as they will react with the sulfonyl chloride.[3] Also, avoid donor solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can react with sulfonyl chlorides.[1][2]
Decomposition Pathway
Caption: Primary decomposition pathways for sulfonyl chlorides.
Q5: How can I monitor the progress of a reaction involving this compound?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. A sample of the reaction mixture can be spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. It is important to quench the reaction aliquot with a nucleophile (like a small amount of an amine in a separate vial) before spotting on the TLC plate to prevent streaking caused by the reactive sulfonyl chloride.
Q6: Are there any specific safety precautions I should take when working with this compound?
A6: Yes, absolutely. This compound is a corrosive and lachrymatory substance.[1][2][9] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[10]
References
- 1. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 2. Sulfuryl chloride [yufenggp.com]
- 3. Sulfuryl_chloride [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylchlorid ≥95.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Strategies for the Removal of Excess 7-Nitrodibenzofuran-2-sulfonyl Chloride (NDBF-Cl)
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively removing unreacted 7-nitrodibenzofuran-2-sulfonyl chloride (NDBF-Cl) from reaction mixtures. We will explore the underlying principles of common removal strategies, offer detailed troubleshooting advice for specific experimental challenges, and provide validated protocols to ensure the purity and integrity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of unreacted this compound essential?
A1: Leaving excess NDBF-Cl in your reaction mixture is highly problematic for several reasons. Firstly, its electrophilic nature means it can react with nucleophiles in subsequent steps, leading to unwanted side products and complicating your synthetic route.[1] Secondly, NDBF-Cl and its hydrolysis byproduct, 7-nitrodibenzofuran-2-sulfonic acid, can interfere with purification. The sulfonyl chloride itself may have a polarity similar to your desired product, causing it to co-elute during column chromatography.[2] Finally, residual reactive reagents compromise the purity and safety of your final compound, which is a critical consideration, especially in drug development.[2]
Q2: What are the principal strategies for removing excess NDBF-Cl?
A2: The most effective approaches involve "quenching" the excess NDBF-Cl. This process converts the reactive sulfonyl chloride into a derivative with significantly different physical properties (usually polarity), making it easy to separate from the desired product through extraction or filtration. The primary methods include:
-
Aqueous Basic Hydrolysis: Reacting NDBF-Cl with an aqueous base (e.g., NaHCO₃, NaOH) to hydrolyze it into the highly polar and water-soluble 7-nitrodibenzofuran-2-sulfonic acid salt.[2][3]
-
Amine Quench: Adding a simple amine (e.g., aqueous ammonia, a primary or secondary amine) to form a polar sulfonamide, which can be separated by aqueous extraction or chromatography.[4][5]
-
Scavenger Resins: Using a solid-supported nucleophile, such as an amine-functionalized resin (e.g., aminomethyl polystyrene), to covalently bind the excess NDBF-Cl. The resulting resin-bound sulfonamide is then simply removed by filtration.[2][6]
Q3: How do I select the best removal method for my specific experiment?
A3: The choice of method is dictated by the stability of your target molecule. The decision-making process below can guide your selection. If your product contains functional groups that are sensitive to base (e.g., esters, certain protecting groups), you must avoid harsh basic hydrolysis.[2] In such cases, quenching with a milder base like sodium bicarbonate, using a non-basic amine quench, or employing a scavenger resin are superior alternatives.[4] For products that are highly non-polar, converting the NDBF-Cl into a very polar sulfonic acid salt via basic hydrolysis is often the most efficient strategy as it allows for a clean separation via liquid-liquid extraction.
Caption: Decision tree for selecting a suitable NDBF-Cl removal method.
Troubleshooting Guides
Issue 1: My product is co-eluting with NDBF-Cl during silica gel chromatography.
-
Primary Cause: The polarity of your product is too similar to that of NDBF-Cl, resulting in poor separation.
-
Solution 1: Implement a Pre-Chromatography Quench. Before attempting purification, you must chemically modify the unreacted NDBF-Cl to drastically alter its polarity.
-
Basic Hydrolysis: Quench the reaction mixture with an aqueous base like sodium bicarbonate. This converts the relatively non-polar NDBF-Cl into the highly polar, water-soluble sodium 7-nitrodibenzofuran-2-sulfonate, which will remain in the aqueous layer during extraction or be retained at the baseline of a silica column.[2]
-
Amine Quench: Add a simple amine to the mixture. This forms the corresponding sulfonamide, which is significantly more polar than the starting sulfonyl chloride and will have a very different retention factor (Rf) on a TLC plate.[4]
-
-
Solution 2: Optimize Chromatography Conditions. If quenching is not an option, you may try to improve separation by using a less polar eluent system. However, this is often less effective than a chemical quench.
Issue 2: My product is degrading during the aqueous basic workup.
-
Primary Cause: Your product contains base-labile functional groups (e.g., esters, certain protecting groups) that are not compatible with the quenching conditions.
-
Solution 1: Use a Milder Base. Instead of strong bases like NaOH or KOH, use a weaker aqueous base such as sodium bicarbonate (NaHCO₃) for the hydrolysis.[2] This is often sufficient to hydrolyze the sulfonyl chloride without affecting sensitive functionalities.
-
Solution 2: Use a Non-Aqueous or Non-Basic Quench.
-
Amine Quench: Add a primary or secondary amine in an organic solvent. The resulting sulfonamide can then be separated by chromatography.[4]
-
Scavenger Resin: This is the ideal solution for highly sensitive products. Add a polymer-bound amine scavenger directly to the organic reaction mixture. The scavenger reacts selectively with the excess NDBF-Cl. The resulting polymer-bound byproduct is then removed by simple filtration, often avoiding the need for any aqueous workup.[2][6]
-
Issue 3: The quenching reaction appears to be incomplete, and I still see NDBF-Cl by TLC analysis.
-
Primary Cause: This can be due to an insufficient amount of quenching agent, low reaction temperature, or poor mixing, especially in biphasic systems.
-
Solution 1: Increase the Stoichiometry of the Quenching Agent. Ensure you are using a sufficient molar excess of the amine or base (typically 2-3 equivalents relative to the excess NDBF-Cl) to drive the reaction to completion.
-
Solution 2: Allow for Adequate Reaction Time and Temperature. While quenching is often fast, some reactions may require stirring for 30 minutes to a few hours at room temperature to ensure completion.[2] Monitor the disappearance of the NDBF-Cl spot by TLC.
-
Solution 3: Ensure Vigorous Stirring. In a biphasic mixture (e.g., an organic solvent and an aqueous base), vigorous stirring is critical to maximize the interfacial area and ensure the reactants come into contact.[2]
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the most common and effective NDBF-Cl removal techniques.
Protocol 1: Aqueous Basic Quench (Hydrolysis)
This method converts NDBF-Cl to its water-soluble sulfonic acid salt.
-
Cool the Reaction Mixture: Place the reaction vessel in an ice-water bath and cool the mixture to 0-10 °C. This is crucial to control any exotherm from the neutralization and hydrolysis.
-
Slowly Add Base: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue addition until gas evolution (CO₂) ceases.
-
Warm and Stir: Remove the ice bath and allow the mixture to warm to room temperature. Continue to stir for 15-30 minutes to ensure complete hydrolysis.
-
Monitor by TLC: Spot the organic layer on a TLC plate to confirm the complete disappearance of the NDBF-Cl starting material.
-
Phase Separation: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the organic layer.
-
Extraction and Wash: Extract the aqueous layer one or two more times with your organic solvent (e.g., ethyl acetate, DCM). Combine all organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, free of NDBF-Cl and its sulfonic acid byproduct.[2]
Caption: General workflow for aqueous basic quench and workup.
Protocol 2: Scavenger Resin Protocol
This method is ideal for base-sensitive products and simplifies purification by eliminating aqueous workup.
-
Select Resin: Choose an appropriate scavenger resin, such as aminomethyl polystyrene or silica-bound amine (Si-NH₂).[6]
-
Add Resin to Mixture: To the completed reaction mixture (in an organic solvent), add the scavenger resin. A typical loading is 2-3 molar equivalents relative to the initial excess of NDBF-Cl.
-
Stir at Room Temperature: Stir the suspension at room temperature. The required time can range from a few hours to overnight.
-
Monitor by TLC: Periodically take a small aliquot of the supernatant, filter it, and spot on a TLC plate to monitor the disappearance of NDBF-Cl.
-
Filter to Remove Resin: Once the reaction is complete, filter the mixture through a sintered glass funnel or a cotton plug to remove the resin.
-
Wash and Concentrate: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.[2]
Summary of Removal Methods
| Method | Principle of Removal | Advantages | Disadvantages | Best For... |
| Aqueous Basic Quench | Hydrolysis to a highly polar, water-soluble sulfonic acid salt.[2] | Inexpensive, highly effective for large scales, byproduct easily removed by washing. | Not suitable for products with base-labile functional groups.[2] | Base-stable, non-polar to moderately polar products. |
| Amine Quench | Reaction to form a polar sulfonamide derivative.[4] | Fast, efficient, and can be performed under non-aqueous conditions. | The resulting sulfonamide must be separable from the product (usually by chromatography). | Products sensitive to strong bases but stable to amines. |
| Scavenger Resins | Covalent binding of NDBF-Cl to a solid-supported nucleophile.[6] | High product purity, simple filtration-based workup, avoids aqueous extraction, excellent for sensitive substrates.[4] | Resins can be expensive, may require longer reaction times. | Base-sensitive, acid-sensitive, or water-sensitive products. |
Chemical Transformations During Quenching
The success of these removal strategies hinges on the deliberate chemical transformation of NDBF-Cl into species with orthogonal solubility and chromatographic properties compared to the target compound.
Caption: Chemical transformations of NDBF-Cl during quenching procedures.
References
impact of pH on 7-nitrodibenzofuran-2-sulfonyl chloride reactivity
Technical Support Center: 7-Nitrodibenzofuran-2-sulfonyl Chloride
A Senior Application Scientist's Guide to Navigating pH-Dependent Reactivity
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and bioconjugation scientists who utilize this versatile reagent. The inherent reactivity of the sulfonyl chloride group, amplified by the electron-withdrawing nature of the nitrodibenzofuran scaffold, makes it a potent tool for synthesis and labeling. However, this reactivity is exquisitely sensitive to pH, a parameter that can mean the difference between a high-yield conjugation and complete hydrolysis of the reagent.
This resource provides field-proven insights, troubleshooting protocols, and a mechanistic framework to help you control the reactivity of this compound and achieve robust, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound and why is pH so critical?
The reactivity of this compound is centered on the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This electrophilicity makes it susceptible to attack by nucleophiles. In biochemical applications, the most common nucleophiles are the primary and secondary amines found in proteins (e.g., the ε-amino group of lysine residues, N-terminal amines) or on synthetic molecules.[1][2] The reaction with an amine forms a very stable sulfonamide bond.[3]
However, in aqueous environments, water (H₂O) and hydroxide ions (OH⁻) are competing nucleophiles. The reaction with these species leads to the irreversible hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, rendering the reagent inactive for its intended purpose.[4][5]
pH is the master variable because it directly controls the concentration and reactivity of both the target nucleophile (amine) and the competing nucleophile (hydroxide):
-
At low pH (acidic): Most amines are protonated (R-NH₃⁺), making them non-nucleophilic and unavailable for reaction. Hydrolysis by water is relatively slow.
-
At high pH (basic): Amines are deprotonated (R-NH₂), making them potent nucleophiles. However, the concentration of hydroxide ions (OH⁻) also increases dramatically, which significantly accelerates the rate of sulfonyl chloride hydrolysis.[4][6][7]
Therefore, successful use of this reagent requires finding an optimal pH that maximizes the concentration of the reactive amine while minimizing the rate of competing hydrolysis.
Q2: What is the optimal pH range for reacting this compound with proteins or other amine-containing molecules?
For most protein labeling applications, the optimal pH range is typically between 8.0 and 9.5 .[8] The rationale for this range is a carefully balanced compromise:
-
The pKa of Lysine: The ε-amino group of lysine residues in proteins has a pKa of approximately 10.5.[9] Working at a pH of 8.5-9.5 ensures that a significant fraction of these amines are in their deprotonated, nucleophilic form (R-NH₂), allowing the labeling reaction to proceed efficiently.
-
Controlling Hydrolysis: While hydrolysis is faster at this pH than at neutral pH, it is often slow enough to allow the aminolysis reaction to dominate, especially when the amine is present in high concentration or is particularly reactive.
For small molecules with different amine pKa values, the optimal pH may need to be adjusted accordingly, generally aiming for a pH that is 1-2 units below the amine's pKa. It is crucial to perform initial optimization experiments to determine the ideal pH for a specific substrate.[9]
Q3: My sulfonamide yield is very low, and I suspect reagent degradation. How can I troubleshoot this?
Low yield is the most common issue encountered and is almost always linked to the premature hydrolysis of the sulfonyl chloride. Here’s a troubleshooting workflow:
-
Reagent Preparation: this compound is moisture-sensitive. Always prepare a fresh stock solution in a dry, aprotic organic solvent like anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) immediately before use. Do not store the reagent in solution for extended periods.
-
pH of Reaction Buffer: Verify the pH of your reaction buffer after all components, except the sulfonyl chloride, have been added. The protein or substrate solution itself can alter the buffer's pH.[10]
-
Order of Addition: Add the sulfonyl chloride stock solution to the buffered amine solution in a single, swift addition while vortexing or stirring. This ensures rapid mixing and minimizes the time the reagent is exposed to the aqueous environment before encountering the target amine.
-
Reaction Time and Temperature: Keep reaction times as short as possible. Monitor the reaction progress (if possible) and quench it once sufficient labeling has occurred. Lowering the temperature (e.g., reacting at 4°C instead of room temperature) can slow down the rate of hydrolysis more significantly than the rate of aminolysis, potentially improving yields.
-
Buffer Composition: Avoid buffers containing nucleophilic species, such as Tris (which has a primary amine) or azide, as these will react with the sulfonyl chloride. Good choices include phosphate, bicarbonate, or borate buffers.[9]
Q4: How does the nitrodibenzofuran core affect reactivity compared to other sulfonyl chlorides like dansyl chloride?
The dibenzofuran core is a rigid, aromatic system. The nitro group (-NO₂) at the 7-position is a powerful electron-withdrawing group. This has two major consequences:
-
Increased Electrophilicity: The nitro group pulls electron density away from the sulfonyl group, making the sulfur atom even more electron-deficient (more electrophilic) than in compounds like dansyl chloride or tosyl chloride. This intrinsically higher reactivity means it will react faster with all nucleophiles, including water.
-
Fluorescent Properties: The nitrodibenzofuran moiety has distinct photophysical properties and has been explored for applications as a photoremovable protecting group.[11][12][13] Upon conjugation, it can serve as a fluorescent reporter, although its specific properties would need to be characterized for each application.[14][15][16]
This heightened reactivity makes precise pH control and rapid, efficient mixing even more critical than for less activated sulfonyl chlorides.
Mechanistic Overview: The pH-Controlled Reaction Crossroads
The success of any experiment using this compound hinges on directing the reaction down the desired aminolysis pathway while blocking the competing hydrolysis pathway. The pH of the solution acts as the switch at this chemical intersection.
Caption: pH-dependent competition between aminolysis and hydrolysis.
Data Summary: pH Effects on Reaction Components
This table summarizes the qualitative impact of pH on the key species involved in the reaction.
| pH Range | Target Amine (R-NH₂) | Competing Nucleophile (OH⁻) | Sulfonyl Chloride Stability | Predominant Outcome |
| Acidic (pH < 7) | Mostly protonated (R-NH₃⁺), low reactivity | Low concentration | Highest | Minimal reaction of either type |
| Near-Neutral (pH 7-8) | Partially deprotonated, moderate reactivity | Moderate concentration | Moderate | Slow aminolysis, slow hydrolysis |
| Optimal Basic (pH 8-9.5) | Significantly deprotonated, high reactivity | Increased concentration | Lower | Fast aminolysis , manageable hydrolysis |
| Strongly Basic (pH > 10) | Fully deprotonated, very high reactivity | High concentration | Lowest | Rapid hydrolysis often outcompetes aminolysis |
Experimental Protocol: Fluorescent Labeling of a Model Protein
This protocol provides a starting point for labeling a protein like Bovine Serum Albumin (BSA) with this compound.
Materials:
-
This compound (FW: 325.7 g/mol )
-
Bovine Serum Albumin (BSA)
-
Reaction Buffer: 100 mM Sodium Bicarbonate, 150 mM NaCl, pH 8.5
-
Quenching Buffer: 1.5 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF)
-
Purification: Size-exclusion chromatography column (e.g., PD-10 desalting column) equilibrated with storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: a. Dissolve BSA in the Reaction Buffer (pH 8.5) to a final concentration of 5 mg/mL. b. Ensure the protein is fully dissolved and the solution is clear. If necessary, buffer exchange the protein into the Reaction Buffer to remove any interfering substances.
-
Reagent Stock Solution Preparation (Perform Immediately Before Use): a. Weigh out a small amount of this compound in a microfuge tube. b. Add the appropriate volume of anhydrous DMF to create a 10 mg/mL stock solution (approx. 30.7 mM). c. Vortex vigorously for 30 seconds to ensure complete dissolution. The solution should be a clear, light-yellow color.
-
Labeling Reaction: a. Determine the volume of the reagent stock solution to add. A 10-fold molar excess of the reagent over the protein is a good starting point.
-
Calculation Example: For 1 mL of 5 mg/mL BSA (~75 µM), you would need 0.75 µmoles of the reagent. This corresponds to ~24.4 µL of the 30.7 mM stock solution. b. While gently vortexing the protein solution, add the calculated volume of the reagent stock solution in a single, quick pipetting motion. c. Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction: a. To stop the reaction and consume any unreacted sulfonyl chloride, add 50 µL of the Quenching Buffer for every 1 mL of reaction volume. b. Incubate for an additional 15 minutes at room temperature.
-
Purification of the Conjugate: a. Apply the quenched reaction mixture to a pre-equilibrated size-exclusion chromatography column. b. Elute the protein conjugate according to the manufacturer's instructions, collecting the faster-eluting, colored protein fraction. The unreacted reagent, hydrolyzed byproduct, and quenching agent will be retained on the column and elute later.
-
Characterization: a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum for the nitrodibenzofuran label (determine this empirically, likely in the 350-450 nm range) to estimate the degree of labeling. b. Confirm successful conjugation via fluorescence spectroscopy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. interchim.fr [interchim.fr]
- 9. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 10. Sequence-based prediction of pH-dependent protein solubility using CamSol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 7-Nitrodibenzofuran-2-sulfonyl Chloride Derivatization
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 7-nitrodibenzofuran-2-sulfonyl chloride. This document is designed for researchers, scientists, and drug development professionals to provide expert-level insights and practical solutions for challenges encountered during derivatization experiments. We will explore the causality behind experimental choices, offering troubleshooting guides and in-depth FAQs to ensure the success and integrity of your work.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific, common problems encountered during the derivatization process in a direct question-and-answer format.
Q1: My derivatization reaction with this compound is resulting in a very low yield or failing completely. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield is a frequent issue stemming from several potential factors. The primary culprits are often reagent stability, moisture contamination, and suboptimal reaction conditions.
-
Reagent Integrity: this compound is highly sensitive to moisture.[1] Hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid renders the reagent unreactive towards your target nucleophile.
-
Solvent & Reagent Purity: Trace amounts of water in your solvent or other reagents (like the amine or phenol to be derivatized, or the base) will preferentially react with the sulfonyl chloride.
-
Solution: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure your analyte and base are as dry as possible.
-
-
Incorrect Stoichiometry or Base: The reaction requires a base to act as an acid scavenger for the HCl generated. Insufficient base can halt the reaction.
-
Solution: Typically, 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are used. Pyridine can serve as both a base and a solvent and may enhance reactivity in some cases.[3]
-
-
Low Reactivity of the Nucleophile: Sterically hindered amines or phenols, or those with electron-withdrawing groups, will react more slowly.[4]
Below is a systematic workflow to diagnose and resolve low-yield issues.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cbijournal.com [cbijournal.com]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 7-Nitrodibenzofuran-2-Sulfonyl Chloride Derivatives
Welcome to the Technical Support Center for the purification of 7-nitrodibenzofuran-2-sulfonyl chloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying these valuable synthetic intermediates. Drawing upon established principles of chromatography and extensive field experience, this document provides in-depth troubleshooting advice and practical FAQs to ensure the successful isolation of your target compounds with high purity and yield.
The unique structure of this compound, characterized by an electron-withdrawing nitro group and a reactive sulfonyl chloride moiety on a rigid dibenzofuran scaffold, presents specific challenges during purification. These include potential degradation on acidic stationary phases and the need for carefully optimized chromatographic conditions to achieve adequate separation from reaction byproducts. This guide will address these challenges head-on, providing you with the expertise to refine your purification strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when planning the chromatographic purification of this compound derivatives.
Q1: What are the main challenges in purifying this compound derivatives by chromatography?
A1: The primary challenges stem from the compound's inherent reactivity and polarity. The sulfonyl chloride group is susceptible to hydrolysis, and the nitro group, being highly polar, can lead to strong interactions with polar stationary phases like silica gel.[1][2] This can result in poor recovery, peak tailing, and even decomposition of the target molecule on the column.[3][4]
Q2: Is standard silica gel suitable for the column chromatography of these compounds?
A2: Standard silica gel is acidic due to the presence of silanol groups on its surface, which can catalyze the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[3][5] Therefore, it is often recommended to use deactivated silica gel or an alternative stationary phase to minimize degradation.[3][6]
Q3: How can I deactivate silica gel for this purification?
A3: To neutralize the acidic sites on silica gel, you can prepare a slurry of the silica in your chosen non-polar solvent and add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% by volume).[6] The column is then packed with this slurry. This pre-treatment helps to prevent the degradation of acid-sensitive compounds.[6]
Q4: What are the recommended starting solvent systems for column chromatography?
A4: A good starting point for elution is a non-polar solvent system, with the polarity gradually increased. Common choices include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[7] Given the polar nature of the nitro group, you may need to use a more polar solvent system than for non-nitrated analogues.
Q5: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A5: Yes, Reverse-Phase HPLC (RP-HPLC) is a powerful technique for the purification of these derivatives. A C18 column is a common choice for the stationary phase.[3][8][9] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.[8][9][10]
Q6: How can I detect the this compound derivatives during chromatography?
A6: These compounds possess a strong chromophore due to the nitrated aromatic system, making them readily detectable by UV-Vis spectroscopy. For HPLC, a photodiode array (PDA) detector is ideal for monitoring the elution and assessing the purity of the collected fractions.[3][8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.
Issue 1: Low or No Recovery of the Product from a Silica Gel Column
Possible Cause A: Degradation on the Column
-
Explanation: The acidic nature of standard silica gel can lead to the hydrolysis of the sulfonyl chloride to the highly polar sulfonic acid. This sulfonic acid will bind very strongly to the silica and will not elute with moderately polar solvents.
-
Troubleshooting Steps:
-
Test for Degradation: Before performing a large-scale purification, spot a small amount of your crude product on a silica gel TLC plate. After a few minutes, elute the plate and check for the appearance of a new, more polar spot at the baseline, which could indicate the sulfonic acid.
-
Use Deactivated Silica: Prepare your column with silica gel that has been treated with a base like triethylamine.[6]
-
Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[2]
-
Possible Cause B: Irreversible Adsorption
-
Explanation: The highly polar nitro group can lead to very strong interactions with the silanol groups on the silica surface, preventing elution.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For very polar compounds, a solvent system containing methanol may be necessary.[2]
-
Dry Loading: If your compound has poor solubility in the initial eluent, it can precipitate at the top of the column. In such cases, pre-adsorb your crude material onto a small amount of silica gel, and load the dry powder onto the column.[5]
-
Issue 2: Significant Peak Tailing in HPLC
Possible Cause A: Secondary Interactions with the Stationary Phase
-
Explanation: Residual, un-capped silanol groups on the C18 stationary phase can interact with the polar nitro and sulfonyl chloride moieties, causing peak tailing.[1][4]
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add a small amount of an acid like TFA or formic acid (0.05-0.1%) to the mobile phase.[8][10] This protonates the silanol groups, reducing their interaction with the analyte.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns with high surface coverage and end-capping are designed to minimize silanol interactions.
-
Adjust Mobile Phase Composition: Vary the ratio of your organic solvent to water. Sometimes a different organic modifier (e.g., methanol instead of acetonitrile) can improve peak shape.
-
Possible Cause B: Column Overload
-
Explanation: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[1][4]
-
Troubleshooting Steps:
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample before injection.
-
Issue 3: Presence of an Impurity with a Similar Retention Time
Possible Cause: Isomeric Byproducts
-
Explanation: The synthesis of this compound may lead to the formation of other nitrated isomers of dibenzofuran sulfonyl chloride, which can have very similar polarities and thus be difficult to separate.
-
Troubleshooting Steps:
-
Optimize the Chromatographic Method:
-
Column Chromatography: Employ a very slow, shallow gradient of the eluent to maximize the separation.
-
HPLC: Experiment with different mobile phase compositions, gradients, and even different stationary phases (e.g., a phenyl-hexyl column) to exploit different separation mechanisms.
-
-
Consider Preparative TLC: For small quantities, preparative thin-layer chromatography can sometimes provide better resolution for closely eluting spots.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an effective final purification step to remove minor impurities.
-
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
-
Determine the amount of silica gel required for your column.
-
In a fume hood, prepare your starting eluent (e.g., 98:2 hexane:ethyl acetate).
-
Add 0.5% (v/v) of triethylamine to the eluent.
-
In a beaker, create a slurry of the silica gel in the triethylamine-containing eluent.
-
Pack the column with this slurry and allow it to settle.
-
Before loading your sample, flush the packed column with at least two column volumes of the neutralized eluent to ensure complete equilibration.[5]
Protocol 2: General RP-HPLC Method Development
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a linear gradient of 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and a wavelength corresponding to the maximum absorbance of your compound.
-
Injection Volume: 5-10 µL.
-
Optimization: Based on the initial chromatogram, adjust the gradient slope, initial and final mobile phase compositions, and flow rate to achieve optimal separation.
Visualizations
Workflow for Troubleshooting Low Product Recovery in Column Chromatography
Caption: A decision tree for troubleshooting low product recovery.
Key Factors Influencing Peak Shape in RP-HPLC
Caption: Factors affecting HPLC peak shape.
Quantitative Data Summary
| Parameter | Column Chromatography | RP-HPLC |
| Stationary Phase | Silica Gel (deactivated) or Neutral Alumina | C18 (end-capped) |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/DCM gradient | Acetonitrile/Water or Methanol/Water gradient |
| Modifier | Triethylamine (0.1-1% for deactivation) | Formic Acid or TFA (0.05-0.1%) |
| Detection | TLC with UV lamp (254 nm) | UV/PDA Detector (e.g., 254 nm) |
| Typical Loading | 1-5% of silica gel weight | Dependent on column dimensions and compound |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. Purification [chem.rochester.edu]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Separation of Dibenzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Development and validation of an HPLC method for the determination of dibenzoylmethane in rat plasma and its application to the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing hydrolysis of 7-nitrodibenzofuran-2-sulfonyl chloride during reaction
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 7-nitrodibenzofuran-2-sulfonyl chloride in their synthetic workflows. Here, we address the critical challenge of preventing its hydrolysis during reactions, a common pitfall that can lead to diminished yields and complex purification procedures. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the successful application of this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical reagent used in organic synthesis. Its key feature is the sulfonyl chloride group (-SO₂Cl), which is reactive toward nucleophiles. This allows for the introduction of the 7-nitrodibenzofuran-2-sulfonyl moiety into other molecules. This reagent is particularly useful in medicinal chemistry and drug discovery for creating sulfonamides by reacting it with primary or secondary amines.[1] Sulfonamides are an important class of compounds with a wide range of biological activities.
Q2: I suspect my this compound has hydrolyzed. What are the tell-tale signs?
Hydrolysis of this compound results in the formation of the corresponding 7-nitrodibenzofuran-2-sulfonic acid. Here are some indicators that this may have occurred:
-
Decreased Reactivity: You may observe a significant drop in the yield of your desired sulfonamide or sulfonate ester product, as the sulfonyl chloride is the active species in the reaction.
-
Formation of a Water-Soluble Byproduct: The resulting sulfonic acid is significantly more polar and water-soluble than the starting sulfonyl chloride. During an aqueous workup, this byproduct will partition into the aqueous layer.
-
Changes in Physical Appearance: While not always definitive, the solid reagent may appear clumpy or discolored upon significant hydrolysis.
-
Analytical Evidence: Techniques like Thin Layer Chromatography (TLC) may show a new, more polar spot corresponding to the sulfonic acid. NMR spectroscopy can also confirm the presence of the sulfonic acid.
Q3: How does hydrolysis of a sulfonyl chloride occur?
The hydrolysis of a sulfonyl chloride, such as this compound, is a nucleophilic substitution reaction where a water molecule attacks the electrophilic sulfur atom of the sulfonyl chloride group.[2] This leads to the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrochloric acid.[2] This reaction can be catalyzed by both acids and bases.[3]
Q4: Can I still use my this compound if it has partially hydrolyzed?
While it is possible to use a partially hydrolyzed reagent, it is generally not recommended for reactions that require precise stoichiometry. The presence of the sulfonic acid will lead to lower yields of the desired product. If you must use it, you will need to account for the reduced purity of the starting material. It is always best to use a fresh or properly stored reagent for optimal results.
Troubleshooting Guide: Preventing Hydrolysis During Reaction
Hydrolysis is a competitive reaction that can significantly impact the success of your sulfonylation. The following guide provides detailed strategies to minimize this unwanted side reaction.
Issue 1: Low Yield of Sulfonamide Product with Evidence of Sulfonic Acid Formation
Root Cause Analysis: The most likely cause is the presence of water in the reaction mixture. Water can be introduced from various sources, including solvents, reagents, and glassware.
Solutions:
-
Rigorous Use of Anhydrous Conditions:
-
Solvents: Always use anhydrous solvents, which are commercially available or can be freshly distilled from an appropriate drying agent.[4] Common choices for sulfonylation reactions include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
-
Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere. This can be achieved by using a nitrogen or argon balloon or a Schlenk line.[3]
-
-
Careful Selection and Handling of Reagents:
-
Amines: Ensure the amine starting material is dry. If it is a salt (e.g., a hydrochloride salt), it must be neutralized and dried before use.
-
Bases: Use a non-nucleophilic, anhydrous base to scavenge the HCl generated during the reaction.[5] Pyridine is a common choice as it can also act as a catalyst.[6][7][8] Triethylamine (TEA) is another suitable option. Ensure the base is freshly distilled or from a recently opened bottle.
-
Issue 2: Reaction Fails to Go to Completion, Even Under Anhydrous Conditions
Root Cause Analysis: While hydrolysis may still be a contributing factor, other issues such as reaction temperature, stoichiometry, or the nature of the amine can also lead to incomplete reactions.
Solutions:
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature).[9] While heating can sometimes increase the reaction rate, it can also accelerate the rate of hydrolysis if any residual water is present.
-
Order of Addition: A common and effective procedure is to add the sulfonyl chloride solution dropwise to a solution of the amine and base.[9] This ensures that the sulfonyl chloride is immediately in the presence of the desired nucleophile, minimizing its contact time with any trace amounts of water.
-
Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.
Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a robust starting point for the synthesis of sulfonamides from this compound, with a strong emphasis on minimizing hydrolysis.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Oven-dried glassware
Procedure:
-
Reaction Setup: Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stir bar) and flame-dry it under a stream of inert gas, or oven-dry and cool under inert gas.
-
Reagent Preparation: In the reaction flask, dissolve the amine (1.0 equivalent) and anhydrous pyridine or triethylamine (1.5-2.0 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.1 equivalents) in a separate flask containing anhydrous DCM. Slowly add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to the flask.[10]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any remaining acid), and finally with brine.[11]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[10]
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizing the Competing Reaction Pathways
The following diagram illustrates the competition between the desired sulfonylation reaction and the undesired hydrolysis pathway.
Caption: Competing reaction pathways for this compound.
Key Factors Influencing Hydrolysis and Recommended Conditions
| Factor | Impact on Hydrolysis Rate | Recommended Conditions to Minimize Hydrolysis |
| Water Content | Directly proportional; more water leads to faster hydrolysis.[2] | Use anhydrous solvents and reagents; dry glassware thoroughly. |
| Temperature | Higher temperatures generally increase the rate of hydrolysis. | Conduct the reaction at low temperatures (e.g., 0 °C) and allow to slowly warm to room temperature. |
| pH | Hydrolysis can be catalyzed by both acid and base.[3] | Use a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct as it forms. |
| Solvent Polarity | More polar, protic solvents can facilitate hydrolysis. | Use aprotic solvents of moderate polarity such as dichloromethane or tetrahydrofuran. |
| Reaction Time | Longer exposure to reaction conditions can increase the extent of hydrolysis. | Monitor the reaction closely and work it up promptly upon completion. |
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. Base-Mediated Site-Selective Sulfonylation of Pyridine - ChemistryViews [chemistryviews.org]
- 7. d-nb.info [d-nb.info]
- 8. chemrxiv.org [chemrxiv.org]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 7-Nitrodibenzofuran-2-sulfonyl Chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 7-nitrodibenzofuran-2-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but sterically demanding reagent. We provide in-depth troubleshooting advice and detailed protocols to help you navigate the challenges associated with its use, particularly in sulfonamide formation with hindered nucleophiles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during experimentation.
Q1: My sulfonamide formation reaction using this compound and a secondary amine is failing or giving very low yields. What are the likely causes?
A1: Low or no yield in this reaction is a frequent issue, typically stemming from one or more of the following factors:
-
Steric Hindrance: This is the most common culprit. The this compound molecule is inherently bulky and rigid. If your amine nucleophile is also sterically hindered (e.g., a secondary amine with large alkyl/aryl groups, or an aniline with ortho-substituents), the energy barrier for the reaction becomes prohibitively high.[1][2]
-
Low Nucleophilicity of the Amine: Aromatic amines or amines with electron-withdrawing groups are less nucleophilic and may react very slowly with the sterically encumbered sulfonyl chloride.[3]
-
Reagent Degradation: Sulfonyl chlorides are highly susceptible to hydrolysis. Any moisture in your solvent, on your glassware, or in the amine reagent can decompose the sulfonyl chloride, drastically reducing the effective concentration of your electrophile.[3]
-
Inappropriate Base: The choice of base is critical. While its primary role is to neutralize the HCl byproduct, a base that is too bulky may not be effective, and a base that is also a nucleophile (like pyridine in some cases) can lead to unwanted side reactions.[3]
-
Insufficient Reaction Conditions: The combination of steric hindrance and low nucleophilicity may require more forcing conditions than initially attempted, such as higher temperatures or significantly longer reaction times.
Q2: Can you illustrate the reaction mechanism and pinpoint where steric hindrance has the greatest impact?
A2: Certainly. The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair of electrons attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, high-energy tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base removes the proton from the nitrogen to yield the final sulfonamide and the protonated base-HCl salt.
Steric hindrance primarily destabilizes the transition state leading to the tetrahedral intermediate. The bulky dibenzofuran scaffold and the substituents on the amine clash, creating van der Waals repulsion. This increases the activation energy required for the reaction to proceed, slowing it down or preventing it from occurring altogether.
Caption: Mechanism showing steric clash at the transition state.
Q3: What are the first simple adjustments I should try for a sluggish reaction before moving to more complex methods?
A3: Before redesigning your synthesis, always attempt to optimize the fundamental reaction parameters:
-
Increase Temperature: Heating the reaction mixture provides the necessary thermal energy to overcome the activation barrier. Refluxing in a higher-boiling solvent (e.g., switching from Dichloromethane to Toluene or DMF) is a common strategy.
-
Prolong Reaction Time: Sterically hindered reactions are kinetically slow. What might take a few hours for an unhindered substrate could require 24-48 hours for a hindered one. Monitor the reaction by TLC or LC-MS to track progress.
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the sulfonyl chloride.[3]
-
Increase Reagent Concentration: Using a higher concentration of reactants can sometimes increase the reaction rate. However, be mindful of solubility issues.
-
Use an Excess of One Reagent: If your amine is valuable, consider using a slight excess (1.5-2.0 equivalents) of the this compound. Conversely, if the sulfonyl chloride is the limiting reagent, using an excess of the amine can help drive the reaction to completion.
Section 2: Advanced Troubleshooting and Optimization Guide
If basic adjustments fail, more advanced strategies are required. This section provides solutions for overcoming significant steric barriers.
Problem: Standard condition modifications (temperature, time, base) are ineffective for my hindered substrate.
This indicates a very high activation energy barrier. The following solutions offer more powerful ways to facilitate the reaction.
Solution 1: Catalyst-Mediated Sulfonylation
Causality: For highly challenging couplings, a catalyst can be employed to increase the electrophilicity of the sulfonyl chloride, making it more susceptible to attack by a weak or hindered nucleophile. Lewis acids are a common choice, but specific organocatalysts or metal catalysts have also proven effective for sulfonamide synthesis.[4][5] Indium(III) chloride, for example, has been shown to be effective for the sulfonylation of less nucleophilic and sterically hindered anilines.[5]
Data Summary: Comparison of Reaction Conditions
| Strategy | Temperature | Typical Time | Key Advantages | Potential Issues |
| Thermal (Standard) | 25-110 °C | 12-48 h | Simple setup. | Fails with highly hindered substrates. |
| Microwave-Assisted | 100-150 °C | 10-30 min | Drastic reduction in reaction time; efficient heating.[4] | Requires specialized equipment; potential for pressure buildup. |
| Indium-Catalyzed | 25-80 °C | 2-12 h | Effective for hindered anilines; mild conditions.[5] | Catalyst cost; may require optimization for aliphatic amines. |
| Copper-Catalyzed | 80-120 °C | 8-24 h | Broad substrate scope reported for some methods.[6] | Often uses alternative sulfonyl sources (e.g., thiosulfonates).[6] |
Solution 2: Microwave-Assisted Synthesis
Causality: Microwave irradiation provides rapid and efficient heating of the reaction mixture, often to temperatures higher than conventional reflux.[4] This high-energy input in a short period can be sufficient to overcome significant activation barriers. Some studies also propose non-thermal microwave effects that may contribute to rate acceleration by activating the sulfonyl group.[4]
When to Use: This method is ideal when high temperatures are required but you want to minimize long reaction times that could lead to thermal decomposition of sensitive substrates. It is particularly effective for moderately to severely hindered couplings.
Section 3: Visual Workflows and Experimental Protocols
To provide a clear path forward, this section includes a logical troubleshooting workflow and detailed, field-proven experimental protocols.
Troubleshooting Workflow
This decision tree provides a step-by-step guide for navigating a failed reaction.
Caption: A logical workflow for troubleshooting difficult reactions.
Detailed Protocol 1: General Procedure for a Thermally-Driven Reaction with a Hindered Amine
Objective: To form a sulfonamide using forcing thermal conditions.
Materials:
-
This compound (1.0 eq)
-
Sterically hindered amine (1.2 eq)
-
Triethylamine (Et₃N, 2.0 eq, distilled)
-
Anhydrous Toluene or DMF
-
Round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen/argon inlet
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add this compound (1.0 eq) followed by anhydrous toluene (to make a ~0.2 M solution).
-
Amine & Base Addition: Add the sterically hindered amine (1.2 eq) to the stirring solution, followed by the dropwise addition of triethylamine (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 4-6 hours. The reaction may require 24-48 hours for completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfonamide.
Detailed Protocol 2: Indium-Catalyzed Sulfonylation of a Sterically Hindered Aniline[5]
Objective: To leverage a Lewis acid catalyst to promote sulfonamide formation under milder conditions.
Materials:
-
This compound (1.0 eq)
-
Sterically hindered aniline (1.2 eq)
-
Indium(III) chloride (InCl₃, 10 mol%)
-
Anhydrous acetonitrile (MeCN)
-
Schlenk flask, magnetic stirrer, and nitrogen/argon inlet
Procedure:
-
Setup: Add this compound (1.0 eq), the hindered aniline (1.2 eq), and InCl₃ (0.1 eq) to a flame-dried Schlenk flask under an inert atmosphere.
-
Solvent Addition: Add anhydrous acetonitrile via syringe to achieve a concentration of approximately 0.2 M.
-
Reaction: Stir the reaction mixture at room temperature or heat gently to 50-60 °C.
-
Monitoring: Monitor the reaction for the disappearance of starting material, which typically occurs within 2-12 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the desired sulfonamide.
References
- 1. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
7-nitrodibenzofuran-2-sulfonyl chloride vs dansyl chloride for amine analysis
An In-Depth Technical Guide to Amine Analysis: Dansyl Chloride vs. NBD-Cl
For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds is a frequent analytical challenge. Many of these molecules, including amino acids, biogenic amines, and pharmaceuticals, lack the necessary chromophores or fluorophores for sensitive detection by modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization addresses this by covalently modifying the amine group, thereby enhancing its detectability and improving chromatographic behavior.
This guide provides a comprehensive comparison of two leading derivatization reagents: the classic and widely-used Dansyl Chloride and the versatile 4-chloro-7-nitrobenzofurazan (NBD-Cl). While the initial topic included 7-nitrodibenzofuran-2-sulfonyl chloride, a thorough review of the scientific literature reveals a lack of established applications and experimental data for this compound in amine analysis. Therefore, to provide a robust and data-driven comparison, this guide will focus on Dansyl Chloride and a more scientifically relevant and well-documented alternative, NBD-Cl.
Reagent Profiles and Reaction Mechanisms
The choice of a derivatization reagent is a critical decision in analytical method development, with trade-offs between reaction conditions, derivative stability, and detection sensitivity.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Dansyl chloride (DNS-Cl) is a non-fluorescent reagent that reacts with primary and secondary amino groups to form stable, intensely fluorescent sulfonamide adducts.[1] This derivatization dramatically enhances the detectability of otherwise non-fluorescent or poorly UV-absorbing molecules, making it an indispensable tool for the sensitive quantification of amino acids, peptides, and various amine-containing pharmaceuticals.[2]
The fundamental reaction between dansyl chloride and an amine is a nucleophilic substitution. The unprotonated amino group acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride group. This results in the formation of a stable N-dansyl sulfonamide and hydrochloric acid. The reaction is typically conducted under alkaline conditions (pH 9-11) to ensure the amine is in its more nucleophilic, unprotonated state.[2]
NBD-Cl (4-Chloro-7-nitrobenzofurazan)
NBD-Cl is another fluorogenic and chromogenic reagent that reacts with both primary and secondary amines to form stable, highly fluorescent derivatives.[3] The reaction proceeds via a nucleophilic aromatic substitution, where the amine displaces the chlorine atom on the benzofurazan ring.[3] NBD-Cl is valued for its versatility in reacting with a broader range of amines, and its derivatives are readily detectable by both fluorescence and spectrophotometric methods.[3]
Performance Comparison: A Head-to-Head Analysis
| Feature | Dansyl Chloride | NBD-Cl |
| Target Amines | Primary & Secondary | Primary & Secondary |
| Reaction pH | Alkaline (9.5-10.5)[4] | Alkaline (e.g., pH 9.0) |
| Reaction Temperature | 25-60°C[3] | 50-80°C[5] |
| Reaction Time | 15-120 min[3] | 5-120 min[5] |
| Excitation Max (λex) | ~324-350 nm[4][6] | ~465-472 nm[3][7] |
| Emission Max (λem) | ~520-550 nm[4][6] | ~535-562 nm[3][7] |
| Derivative Stability | High[4] | Generally stable, but can be light-sensitive |
| LOD (Reported) | Picomole to femtomole range[4][8] | Nanomolar to picomole range[3][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for pre-column derivatization with Dansyl Chloride and NBD-Cl.
Dansyl Chloride Derivatization Protocol
This protocol is suitable for the derivatization of primary and secondary amines for fluorescence or UV detection.[3][4]
Materials:
-
Amine-containing sample
-
100 mM Carbonate-Bicarbonate Buffer (pH 9.8)
-
Dansyl Chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)
-
Quenching solution (e.g., 10% ammonium hydroxide)
-
HPLC system with fluorescence or UV detector
Procedure:
-
Reagent Preparation: Prepare the Dansyl Chloride solution fresh daily and store it in the dark.[3]
-
Derivatization Reaction: In a microcentrifuge tube, mix 25 µL of the sample or standard solution with 50 µL of a 1:1 mixture of the carbonate-bicarbonate buffer and Dansyl Chloride solution.[3]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) in the dark.[3]
-
Quenching: Add a small volume (e.g., 7.5 µL) of the quenching solution to consume excess Dansyl Chloride.[4]
-
Sample Preparation for HPLC: The derivatized sample is typically stable and can be directly injected into the HPLC system.[4]
NBD-Cl Derivatization Protocol
This protocol outlines the derivatization of primary and secondary amines with NBD-Cl for fluorescence or UV detection.[3]
Materials:
-
Amine-containing sample
-
Borate or Phosphate Buffer (pH 9.0)
-
NBD-Cl solution (e.g., 20 mM in a suitable organic solvent)
-
HPLC system with fluorescence or UV detector
Procedure:
-
Reagent Preparation: Prepare the NBD-Cl solution fresh.
-
Derivatization Reaction: Mix the amine-containing sample with the buffer and NBD-Cl solution.
-
Incubation: Heat the mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 5 minutes).[5]
-
Sample Preparation for HPLC: After cooling, the sample can be directly injected into the HPLC system.
Applications and Use Cases
Both Dansyl Chloride and NBD-Cl have been widely applied in various fields for the analysis of amine-containing compounds.
-
Amino Acid Analysis: Both reagents are extensively used for the quantification of amino acids in biological fluids, protein hydrolysates, and food samples.
-
Biogenic Amine Analysis: The determination of biogenic amines such as histamine and tyramine in fermented foods and beverages is a critical application for food safety, and both reagents are well-suited for this purpose.
-
Pharmaceutical Analysis: Quantification of amine-containing drugs and their metabolites in biological matrices is crucial in pharmacokinetic and metabolic studies.[2][3]
Conclusion and Recommendations
The choice between Dansyl Chloride and NBD-Cl for amine derivatization depends on the specific requirements of the analysis.
Choose Dansyl Chloride when:
-
High sensitivity is paramount, as it can achieve femtomole detection limits.[4][8]
-
High derivative stability is required for robust and reproducible results.[4]
-
Working with a well-established and extensively documented method is preferred.[1][2]
Choose NBD-Cl when:
-
A longer wavelength excitation source (e.g., 488 nm laser) is available or preferred.[5]
-
Both chromogenic and fluorogenic detection are desired.[3]
-
Faster reaction times at higher temperatures are advantageous for high-throughput analysis.[5]
Both reagents are powerful tools for the analysis of amines. Careful consideration of the factors outlined in this guide will enable researchers to select the optimal derivatization strategy for their specific analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sulfonyl Chlorides: A Comparative Analysis of Tosyl, Mesyl, and Dansyl Chlorides for Drug Discovery and Chemical Biology
In the landscape of modern chemical synthesis and drug development, sulfonyl chlorides are indispensable reagents. Their utility spans from the introduction of protecting groups to the formation of stable sulfonamides, a functional group prevalent in a multitude of pharmaceuticals. The choice of sulfonylating agent can significantly impact reaction efficiency, product stability, and even the biological activity of the final compound. This guide offers a comparative analysis of three widely used sulfonyl chlorides: tosyl chloride (TsCl), mesyl chloride (MsCl), and dansyl chloride, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Critical Role of the Sulfonyl Group
The sulfonyl group (R-SO₂-) imparts unique properties to organic molecules. Its strong electron-withdrawing nature can influence the reactivity of adjacent functional groups, and its tetrahedral geometry can act as a rigid linker in molecular design. The sulfonamide bond (R-SO₂-NR'R''), in particular, is a cornerstone of medicinal chemistry, prized for its hydrolytic stability and its ability to act as a hydrogen bond donor and acceptor.
Comparative Analysis of Key Sulfonyl Chlorides
The selection of a sulfonyl chloride is often dictated by the specific requirements of the synthetic route, including desired reactivity, the nature of the substrate, and the intended application of the final product. Here, we compare the performance of tosyl chloride, mesyl chloride, and dansyl chloride based on several key parameters.
| Parameter | Tosyl Chloride (TsCl) | Mesyl Chloride (MsCl) | Dansyl Chloride |
| Structure | 4-toluenesulfonyl chloride | Methanesulfonyl chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride |
| Reactivity | Moderately reactive | Highly reactive | Moderately reactive |
| Primary Application | Protecting group for amines and alcohols, formation of sulfonamides and sulfonate esters. | Formation of mesylates (good leaving groups), protecting group. | Fluorescent labeling of primary and secondary amines, amino acids, and proteins. |
| Steric Hindrance | Significant, due to the bulky tosyl group. | Minimal, due to the small methyl group. | High, due to the bulky dansyl group. |
| Byproducts | p-Toluenesulfonic acid | Methanesulfonic acid | Dansylic acid |
| Solubility of Derivatives | Often crystalline and readily purified by recrystallization. | Can be more challenging to crystallize. | Generally soluble in organic solvents. |
| Special Features | Tosylates are excellent leaving groups. | Mesylates are excellent leaving groups. | Dansyl amides are highly fluorescent. |
Reactivity and Selectivity: A Tale of Two Halides
The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom. Mesyl chloride, with its small, electron-donating methyl group, is generally more reactive than the bulkier tosyl chloride, which features an electron-donating tolyl group. This difference in reactivity can be exploited to achieve selectivity in molecules with multiple reactive sites.
For instance, in the presence of both a primary and a secondary amine, the less sterically hindered and more reactive mesyl chloride may react preferentially with the primary amine. Conversely, the bulkier tosyl chloride might exhibit greater selectivity for the less hindered amine.
Applications in Drug Discovery and Chemical Biology
Tosyl Chloride (TsCl): A workhorse in organic synthesis, tosyl chloride is frequently used to introduce the tosyl protecting group onto amines and alcohols. The resulting tosylates are excellent leaving groups in nucleophilic substitution and elimination reactions. The tosyl group's crystallinity often facilitates the purification of intermediates.
Mesyl Chloride (MsCl): The primary utility of mesyl chloride lies in the formation of mesylates from alcohols. Mesylates are exceptional leaving groups, often superior to tosylates, making them invaluable in a wide range of transformations. The smaller size of the mesyl group can also be advantageous in sterically congested environments.
Dansyl Chloride: Dansyl chloride's claim to fame is its fluorescent properties. It reacts with primary and secondary amines to form highly fluorescent dansyl amides. This property is extensively used in biochemistry and analytical chemistry for the sensitive detection and quantification of amino acids, peptides, and proteins. The fluorescence of dansyl amides is environmentally sensitive, providing insights into the local environment of the labeled molecule.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for the use of each sulfonyl chloride. Researchers should optimize conditions for their specific substrates.
General Procedure for Sulfonamide Formation
Caption: A typical workflow for the synthesis of sulfonamides from amines and sulfonyl chlorides.
Step-by-Step Protocol:
-
Dissolution: Dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition: Slowly add the sulfonyl chloride (1.1 eq.) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Mechanistic Insights
The reaction between a sulfonyl chloride and an amine proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A Researcher's Guide to High-Sensitivity Amine and Phenol Derivatization: A Comparative Analysis of Leading Reagents
For researchers, scientists, and professionals in drug development, the accurate quantification of amine- and phenol-containing compounds is a frequent analytical challenge. Many of these molecules, including amino acids, biogenic amines, and pharmaceuticals, lack the necessary chromophores or fluorophores for sensitive detection by modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Chemical derivatization addresses this by covalently modifying the target functional group, thereby enhancing its detectability and improving chromatographic behavior.
While a vast array of derivatizing agents exist, this guide provides a comprehensive comparison of several leading alternatives, offering insights into their performance, detailed experimental protocols, and visual workflows to assist in selecting the optimal reagent for your analytical needs. This guide will focus on well-established reagents due to the limited publicly available data on the specific limit of detection for 7-nitrodibenzofuran-2-sulfonyl chloride derivatives. However, we will explore the potential characteristics of such a reagent based on the properties of analogous compounds.
Comparative Analysis of Amine and Phenol Derivatization Reagents
The selection of a derivatization reagent is a critical decision in analytical method development, with trade-offs between reaction conditions, derivative stability, and detection sensitivity. The following table summarizes the key performance characteristics of common reagents for amine and phenol derivatization.
| Reagent | Target Analytes | Typical Reaction Conditions | Detection Method(s) | Reported Limit of Detection (LOD) | Key Advantages | Disadvantages |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines, Phenols | Alkaline pH (9.5-10.5), 38-60°C, 60-120 min[1] | Fluorescence (Ex: ~324 nm, Em: ~523 nm), UV, MS[2] | pmol to fmol range[3] | Versatile, stable derivatives, high ionization efficiency in MS[2] | Relatively long reaction times, can form multiple derivatives with some compounds. |
| Dabsyl Chloride (DABS-Cl) | Primary & Secondary Amines, Phenols | Alkaline pH (e.g., pH 9.0), 70°C, 15-30 min[1] | Visible (436 nm), MS[2] | pmol range | Stable derivatives, detection in the visible range avoids some matrix interference. | Less sensitive than fluorescent methods. |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Alkaline pH, Room Temp, < 1 min | Fluorescence (Ex: ~260 nm, Em: ~310 nm), UV, MS[2][4] | fmol range[5] | Rapid reaction, highly fluorescent derivatives. | Reagent can hydrolyze, derivatives can be unstable under certain conditions. |
| o-Phthalaldehyde (OPA) | Primary Amines | Alkaline pH, Room Temp, < 1 min (with a thiol) | Fluorescence (Ex: ~340 nm, Em: ~450 nm)[4][6] | fmol to pmol range[6] | Very fast reaction, reagent is non-fluorescent, good for automated pre-column derivatization[5]. | Derivatives can be unstable, does not react with secondary amines. |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary & Secondary Amines, Thiols | Alkaline pH (e.g., pH 11.0), Elevated Temp (e.g., 60°C), 5-30 min[7] | Fluorescence (Ex: ~470 nm, Em: ~530 nm), Visible[8][9] | pmol range[7] | Good for secondary amines, fluorescent in the visible range. | Can react with thiols, requiring careful sample preparation[7]. |
| Benzoyl Chloride | Primary & Secondary Amines | Alkaline pH, Room Temp, < 1 min | UV, MS | Sub-nanomolar to low nanomolar for many neurochemicals[10] | Fast reaction, improves chromatographic retention of polar analytes. | Less sensitive than fluorescent methods. |
The Potential of this compound as a Derivatizing Reagent
The nitro group is a strong electron-withdrawing group, which could enhance the electrophilicity of the sulfonyl chloride, potentially leading to rapid derivatization reactions under mild conditions. Furthermore, the extended aromatic system of the dibenzofuran could contribute to a high molar absorptivity, which is beneficial for UV-based detection. The combination of a highly reactive sulfonyl chloride and a potentially fluorescent nitrodibenzofuran core makes this class of reagents an interesting candidate for future development in high-sensitivity analysis.
Experimental Workflows and Protocols
Achieving optimal results with any derivatization reagent requires a carefully optimized protocol. Below are diagrams illustrating a general experimental workflow and a specific reaction, followed by detailed protocols for two of the most widely used reagents.
General Experimental Workflow for Amine Derivatization
Caption: A generalized workflow for the derivatization of amines in biological samples prior to HPLC analysis.
Dansyl Chloride Derivatization Reaction with a Primary Amine
Caption: Reaction of Dansyl Chloride with a primary amine to form a fluorescent derivative.
Detailed Experimental Protocols
Protocol 1: Dansyl Chloride Derivatization of Amino Acids
This protocol is a general method for the derivatization of amino acids and can be adapted for other primary and secondary amines.[1]
Materials:
-
Amine-containing sample
-
100 mM Sodium bicarbonate buffer (pH 9.8)
-
50 mM Dansyl chloride in acetonitrile (ACN)
-
10% (v/v) Ammonium hydroxide in water (for quenching)
-
HPLC or LC-MS system with fluorescence or UV detector
Procedure:
-
To 25 µL of the sample, add 50 µL of a 1:1 (v/v) mixture of 100 mM sodium carbonate-bicarbonate buffer (pH 9.8) and 50 mM dansyl chloride in ACN.
-
Vortex the mixture and incubate at 60°C for 60 minutes in the dark.
-
Quench the reaction by adding 10 µL of 10% ammonium hydroxide.
-
The sample is now ready for analysis by HPLC or LC-MS.
Protocol 2: OPA Derivatization of Primary Amines
This protocol is suitable for the rapid derivatization of primary amines and is often used in automated pre-column derivatization systems.[5][6]
Materials:
-
Amine-containing sample
-
OPA/thiol reagent (e.g., OPA with 3-mercaptopropionic acid or N-acetyl-L-cysteine in borate buffer)
-
Borate buffer (e.g., 0.4 M, pH 10.4)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare the OPA reagent by dissolving OPA in borate buffer and then adding the thiol. This reagent should be prepared fresh daily.
-
In an autosampler vial, mix the sample with the OPA reagent. The ratio of sample to reagent can vary but is often in the range of 1:1 to 1:5.
-
Allow the reaction to proceed at room temperature for 1-2 minutes.
-
Inject the derivatized sample directly into the HPLC system.
Conclusion
The derivatization of amines and phenols is a powerful strategy for enhancing their detection in various analytical applications. While direct comparative data for this compound is not yet prevalent in the scientific literature, a thorough understanding of the performance of established reagents such as Dansyl-Cl, Dabsyl-Cl, FMOC-Cl, OPA, and NBD-Cl provides a strong foundation for selecting the appropriate tool for a given analytical challenge. The choice of reagent will depend on the specific requirements of the assay, including the nature of the analyte, the required sensitivity, and the available instrumentation. As new reagents are developed, it is crucial to evaluate them against these well-characterized alternatives to determine their relative advantages and potential for advancing the field of chemical analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
A Comparative Guide to Quantitative Analysis: Evaluating 7-Nitrodibenzofuran-2-sulfonyl Chloride Against Established Derivatizing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within chromatography and mass spectrometry, the derivatization of analytes is a cornerstone technique for enhancing sensitivity, selectivity, and chromatographic performance. This is especially true for compounds bearing amine and phenol functional groups, which often exhibit poor ionization efficiency and retention in reversed-phase liquid chromatography. The ideal derivatizing agent should react rapidly and specifically under mild conditions to yield a stable, highly detectable product.
This guide provides a comparative analysis of 7-nitrodibenzofuran-2-sulfonyl chloride (NDBF-Cl), a compound primarily known for its application as a photolabile protecting group, against two titans of derivatization: Dansyl Chloride and Benzoyl Chloride. While NDBF-Cl's potential as a quantitative derivatizing agent for amines and phenols is theoretically plausible due to its reactive sulfonyl chloride moiety and chromophoric nitrodibenzofuran core, it is crucial to note the current absence of established protocols and performance data in this context. This guide will, therefore, offer a forward-looking, theoretical evaluation of NDBF-Cl's potential, juxtaposed with the experimentally validated performance of its alternatives, to provide a comprehensive resource for method development and reagent selection.
The Chemistry of Derivatization: A Tale of Three Reagents
The efficacy of a derivatizing agent is rooted in its chemical structure and reactivity. The sulfonyl chloride and acyl chloride moieties are highly electrophilic and readily react with nucleophilic primary and secondary amines, as well as phenols, to form stable sulfonamides/sulfonates and amides/esters, respectively.
This compound (NDBF-Cl): The Untapped Potential
NDBF-Cl possesses a highly reactive sulfonyl chloride group, which is anticipated to react with primary and secondary amines and phenols in a manner analogous to other arylsulfonyl chlorides. The dibenzofuran backbone provides a rigid, planar structure that can enhance chromatographic interactions, while the nitro group acts as a strong chromophore, likely enabling sensitive UV detection. The electron-withdrawing nature of the nitro group may also influence the reactivity of the sulfonyl chloride, potentially requiring optimization of reaction conditions. While its primary documented use is as a photolabile protecting group for thiols in peptide synthesis, its structural features suggest a theoretical utility in quantitative analysis that warrants investigation.[1][2]
Dansyl Chloride: The Fluorescent Workhorse
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl Chloride, is a classic and widely used derivatizing agent, particularly for amino acids and biogenic amines.[3][4][5] It reacts with primary and secondary amino groups under alkaline conditions to form highly fluorescent sulfonamide adducts.[3][4] This fluorescence provides exceptional sensitivity, allowing for detection in the picomole to femtomole range.[3]
Benzoyl Chloride: The Versatile Enhancer
Benzoyl Chloride is another well-established derivatizing agent that reacts with primary and secondary amines, as well as phenols. The introduction of the benzoyl group increases the hydrophobicity of polar analytes, leading to improved retention on reversed-phase HPLC columns. Benzoylated derivatives also typically exhibit enhanced ionization efficiency in mass spectrometry, further boosting sensitivity.
Performance Metrics: A Head-to-Head Comparison
The choice of a derivatizing agent hinges on a careful consideration of several key performance indicators. The following table provides a comparative overview of NDBF-Cl (based on theoretical potential) and the experimentally validated performance of Dansyl Chloride and Benzoyl Chloride.
| Feature | This compound (Theoretical) | Dansyl Chloride (Established) | Benzoyl Chloride (Established) |
| Target Analytes | Primary/Secondary Amines, Phenols | Primary/Secondary Amines | Primary/Secondary Amines, Phenols |
| Reaction Conditions | Likely alkaline pH, potentially elevated temperature | Alkaline pH (9.5-10.5), room temperature to slightly elevated (e.g., 60°C)[3][4] | Alkaline pH, room temperature |
| Derivative Stability | Expected to be stable (sulfonamides/sulfonates) | Good stability, though some degradation can occur[3] | Excellent stability |
| Detection Method | UV-Vis, Mass Spectrometry | Fluorescence (Ex: ~325 nm, Em: ~522-559 nm), UV-Vis, Mass Spectrometry[3] | UV-Vis, Mass Spectrometry |
| Sensitivity | Unknown | Very high with fluorescence detection (picomole to femtomole)[3] | Good, significantly enhances MS signal |
| Selectivity | Expected to react with primary and secondary amines and phenols | Highly selective for primary and secondary amines[3][4] | Reacts with primary and secondary amines and phenols |
Experimental Workflows: From Theory to Practice
A well-defined experimental protocol is critical for reproducible and accurate quantitative results. While a validated protocol for NDBF-Cl is not available, the following sections detail established methods for Dansyl Chloride and Benzoyl Chloride.
Visualizing the Derivatization Process
Caption: General reaction scheme for the derivatization of an amine or phenol with a sulfonyl chloride reagent.
Experimental Protocol: Derivatization with Dansyl Chloride
This protocol is adapted for the analysis of amino acids.
Materials:
-
Sample or standard solution
-
50 mM Dansyl chloride in acetonitrile (prepare fresh and protect from light)
-
100 mM Sodium carbonate/bicarbonate buffer (pH 9.8)[4]
-
10% (v/v) Formic acid in water (quenching solution)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
In a microcentrifuge tube, add 50 µL of the 100 mM sodium carbonate-bicarbonate buffer (pH 9.8).
-
Add 25 µL of the sample or standard solution.
-
Add 50 µL of the 50 mM Dansyl chloride solution.
-
Vortex the mixture gently and incubate at 60°C for 30 minutes in the dark.
-
After incubation, add 25 µL of 10% formic acid to quench the reaction.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for HPLC or LC-MS analysis.
Experimental Protocol: Derivatization with Benzoyl Chloride
This protocol is a general procedure for amines and phenols.
Materials:
-
Sample or standard solution
-
2% (v/v) Benzoyl chloride in acetonitrile (prepare fresh)
-
100 mM Sodium carbonate solution
-
Internal standard solution (optional)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of 100 mM sodium carbonate solution.
-
Vortex briefly, then add 100 µL of 2% benzoyl chloride in acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
Add 20 µL of 10% formic acid to quench the reaction and neutralize the excess base.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant for analysis.
A Typical Analytical Workflow
Caption: A generalized workflow for quantitative analysis using pre-column derivatization followed by LC-MS.
Conclusion and Future Outlook
For researchers requiring robust and validated methods for the quantitative analysis of amines and phenols, Dansyl Chloride and Benzoyl Chloride remain the reagents of choice. Dansyl Chloride offers unparalleled sensitivity for amino compounds via fluorescence detection, while Benzoyl Chloride provides a versatile approach for enhancing chromatographic retention and mass spectrometric response of both amines and phenols.
This compound, while an intriguing molecule from a chemical standpoint, remains a theoretical candidate for this application. Its potential for UV-based detection and its inherent reactivity warrant further investigation. Future studies should focus on optimizing reaction conditions, evaluating derivative stability, and determining the limits of detection for a range of amine and phenol analytes. Until such data is available, NDBF-Cl should be considered an exploratory reagent. For routine, high-stakes quantitative analysis, the proven reliability of established derivatizing agents is paramount.
References
- 1. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. scribd.com [scribd.com]
- 5. The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Inter-Assay Precision in Chemical Derivatization: Featuring 7-Nitrodibenzofuran-2-sulfonyl Chloride and Alternatives
Introduction: The Critical Role of Precision in Analytical Assays
In the realm of scientific research and drug development, the reproducibility of an analytical method is paramount. Inter-assay precision, also known as intermediate precision or reproducibility, is a critical measure of this reproducibility. It quantifies the variation in results obtained for the same sample when the analytical method is performed on different days, by different analysts, or with different equipment. A low coefficient of variation (CV), typically expressed as a percentage (%CV), indicates high precision and, consequently, greater confidence in the reliability of the assay over time and across different laboratory conditions. Generally, an inter-assay %CV of less than 15% is considered acceptable for many bioanalytical methods.[1][2]
This guide provides an in-depth comparison of the inter-assay precision of various derivatizing agents, with a focus on sulfonyl chlorides for the analysis of amines and phenols. While direct, published inter-assay precision data for the novel derivatizing agent 7-nitrodibenzofuran-2-sulfonyl chloride is not yet widely available, we will establish a framework for its evaluation by comparing it to well-established alternatives: 2-naphthalenesulfonyl chloride , dansyl chloride , and benzoyl chloride . We will delve into the mechanistic underpinnings of these derivatization reactions, present available experimental data on their precision, and provide detailed protocols to guide researchers in their own validation studies.
Understanding Derivatization and its Impact on Assay Performance
Many small molecules, particularly amines and phenols, lack the necessary physicochemical properties for sensitive and reproducible analysis by modern chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Derivatization is a chemical modification process that converts these analytes into derivatives with improved characteristics, such as:
-
Enhanced Detectability: Introduction of a chromophore or fluorophore for UV or fluorescence detection.
-
Improved Chromatographic Behavior: Increased hydrophobicity for better retention and separation on reversed-phase columns.
-
Increased Volatility: For analysis by Gas Chromatography (GC).
-
Enhanced Ionization Efficiency: For mass spectrometry, leading to lower detection limits.
The choice of derivatizing agent is a critical experimental decision that directly influences the accuracy, sensitivity, and precision of the analytical method. The ideal reagent should react quickly and completely with the target analyte under mild conditions to form a single, stable derivative.
Comparative Analysis of Derivatizing Agents
Sulfonyl Chlorides: A Versatile Class of Reagents
Sulfonyl chlorides are highly reactive compounds that readily derivatize primary and secondary amines, as well as phenols, to form stable sulfonamides and sulfonate esters, respectively. The general reaction mechanism involves the nucleophilic attack of the amine or phenoxide ion on the electrophilic sulfur atom of the sulfonyl chloride group.
Workflow for Derivatization with Sulfonyl Chlorides
Caption: General workflow for the derivatization of amines and phenols using sulfonyl chlorides.
While specific inter-assay precision data for this compound is not yet published, its structure suggests several advantageous properties. The nitrodibenzofuran moiety is expected to provide a strong chromophore for UV detection and potentially enhance ionization in mass spectrometry. The sulfonyl chloride group ensures high reactivity towards nucleophilic functional groups like amines and phenols.
To establish the inter-assay precision of a method utilizing this reagent, a rigorous validation study is required. The following experimental protocol provides a framework for such a study.
Experimental Protocol: Inter-Assay Precision Validation for this compound
-
Prepare Quality Control (QC) Samples: Prepare pooled samples of the matrix of interest (e.g., plasma, urine) containing the analyte at three different concentrations: low, medium, and high.
-
Derivatization Protocol:
-
To 100 µL of each QC sample, add 100 µL of 100 mM borate buffer (pH 9.5).
-
Add 200 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
(Optional) Quench the reaction by adding 50 µL of a suitable quenching agent (e.g., a primary amine solution).
-
Inject an appropriate volume into the HPLC or LC-MS system.
-
-
Analysis:
-
Analyze five replicates of each QC level on three different days.
-
To ensure a robust assessment of intermediate precision, if possible, have the analyses on different days performed by different analysts and/or on different instruments.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation (SD) for the replicates at each QC level for each day.
-
Calculate the overall mean, SD, and %CV for each QC level across the three days. The %CV is calculated as: ((SD / Mean) * 100).
-
2-Naphthalenesulfonyl chloride is a well-established derivatizing agent for primary and secondary amines. Its bicyclic aromatic structure shares some similarity with the dibenzofuran core of our primary topic reagent. A study on the HPLC analysis of spectinomycin, which contains secondary amine groups, utilized 2-naphthalenesulfonyl chloride for derivatization. The method demonstrated excellent precision, with relative standard deviations (R.S.D.) of 0.67% and 0.86% for the hydrochloride and sulfate salts of spectinomycin, respectively.[3] While this represents the overall method precision, it suggests that the derivatization step is highly reproducible.
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is one of the most widely used derivatizing agents for amines and phenols. The resulting dansyl derivatives are highly fluorescent, enabling very sensitive detection. Numerous studies have validated analytical methods using dansyl chloride, providing a wealth of precision data. For the analysis of biogenic amines, a method reported within- and between-day relative standard deviations ranging from 0.4 to 5.7% and 0.6 to 7.3%, respectively.[4] Another study on biogenic amines in intestinal and fecal samples reported an intra-assay precision with a CV of less than 5%.[4]
Benzoyl Chloride: A Robust Alternative for Amines and Phenols
Benzoyl chloride is another effective derivatizing agent that reacts with primary and secondary amines, as well as phenols, to form stable benzoyl derivatives. These derivatives exhibit good chromatographic properties and can be readily detected by UV or mass spectrometry. A widely targeted metabolomics assay for 70 neurologically relevant compounds using benzoyl chloride derivatization reported relative standard deviations below 10%.[5][6] A detailed validation report for the analysis of D5 Benzalkonium Chloride, which involves derivatization, showed excellent inter-assay precision with %CVs in the range of 2.5-3.1%.
Data Summary and Comparison
The following table summarizes the available inter-assay precision data for the discussed alternative derivatizing agents. This provides a benchmark against which the performance of this compound can be compared once data becomes available.
| Derivatizing Agent | Analyte Class | Analytical Method | Inter-Assay Precision (%CV or %RSD) | Reference |
| 2-Naphthalenesulfonyl Chloride | Secondary Amines | HPLC-UV | 0.67 - 0.86 (Method R.S.D.) | [3] |
| Dansyl Chloride | Biogenic Amines | HPLC-UV | 0.6 - 7.3 (Between-day) | [4] |
| Dansyl Chloride | Biogenic Amines | HPLC | < 5 (Intra-assay) | [4] |
| Benzoyl Chloride | Neurochemicals | LC-MS/MS | < 10 | [5][6] |
| Benzoyl Chloride | Quaternary Ammonium | LC-MS/MS | 2.5 - 3.1 |
Conclusion and Future Outlook
The selection of an appropriate derivatizing agent is a critical step in the development of a robust and reliable analytical method. While direct inter-assay precision data for this compound is not yet available, this guide provides a comprehensive framework for its evaluation. By comparing its performance to established reagents like 2-naphthalenesulfonyl chloride, dansyl chloride, and benzoyl chloride, researchers can make informed decisions based on the specific requirements of their analytes and analytical instrumentation.
The provided experimental protocol for inter-assay precision validation serves as a roadmap for generating the necessary data to establish the credibility of new derivatization methods. As research progresses, it is anticipated that the performance characteristics of novel reagents like this compound will be further elucidated, expanding the toolkit available to analytical scientists for sensitive and precise quantification of challenging analytes.
References
- 1. salimetrics.com [salimetrics.com]
- 2. researchgate.net [researchgate.net]
- 3. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectrum: A Senior Application Scientist's Guide to Alternatives for 7-Nitrodibenzofuran-2-Sulfonyl Chloride (NBD-Cl) in Fluorescent Labeling
For decades, 7-nitrodibenzofuran-2-sulfonyl chloride, commonly known as NBD-Cl, has served as a workhorse in the field of biological research for the fluorescent labeling of primary and secondary amines. Its utility stems from its fluorogenic nature, where it is non-fluorescent until it reacts with an amine to form a highly fluorescent adduct.[1] However, the evolving demands of modern research, particularly in high-resolution imaging and quantitative proteomics, have highlighted some of the limitations of NBD-Cl, including its relatively low quantum yield and environmental sensitivity.[2][3] This has spurred the development and adoption of a diverse palette of alternative fluorescent labeling reagents, each with its own set of advantages and ideal use cases.
This comprehensive guide provides an in-depth comparison of the most common and effective alternatives to NBD-Cl, offering researchers, scientists, and drug development professionals the insights needed to select the optimal fluorescent probe for their specific application. We will delve into the core chemistries, compare their performance based on experimental data, and provide detailed protocols to ensure successful and reproducible labeling.
The Incumbent: A Snapshot of this compound (NBD-Cl)
NBD-Cl is a sulfonyl chloride derivative that reacts with primary and secondary amines to form stable sulfonamide bonds. A key feature of NBD-Cl is its fluorogenic property; it is virtually non-fluorescent in its unbound state and becomes brightly fluorescent upon reaction with amines, which can be advantageous in reducing background signal from unreacted dye.[4][5] The resulting NBD-amine adducts typically exhibit excitation and emission maxima around 465 nm and 535 nm, respectively, in methanolic solutions.[5]
However, the fluorescence of NBD adducts is known to be sensitive to the polarity of the local environment, with a significant decrease in fluorescence intensity in aqueous solutions.[2][3] This environmental sensitivity can be a double-edged sword: while it can be exploited to probe changes in protein conformation, it can also lead to variability in signal intensity and challenges in quantitative analysis. Furthermore, NBD-Cl can also react with thiols, although the resulting adducts are significantly less fluorescent than the amine adducts.[2][3]
The Contenders: A Comparative Overview of NBD-Cl Alternatives
The landscape of fluorescent labeling has expanded significantly, offering a wide array of reactive chemistries and fluorophores with improved photophysical properties. Here, we compare the most prominent alternatives to NBD-Cl.
Sulfonyl Chlorides: The Classic Alternative - Dansyl Chloride
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is another classic sulfonyl chloride reagent that reacts with primary and secondary amines. Similar to NBD-Cl, it forms stable sulfonamide linkages.
-
Advantages: Dansyl chloride is a relatively small molecule, which can minimize potential steric hindrance and perturbation of the labeled biomolecule's function.[6] Its fluorescence is also sensitive to the local environment, which can be utilized to study protein folding and dynamics.
-
Disadvantages: Like NBD-Cl, the fluorescence of dansyl adducts is environmentally sensitive. Dansyl chloride itself is unstable in some organic solvents like dimethyl sulfoxide (DMSO).
-
Photophysical Properties: Dansyl chloride adducts exhibit blue to blue-green fluorescence, with excitation and emission maxima that are solvent-dependent.
Isothiocyanates: The Tried and True - FITC and RITC
Fluorescein isothiocyanate (FITC) and Rhodamine B isothiocyanate (RITC) are among the most widely used amine-reactive fluorescent dyes.[7][8] They react with primary amines to form stable thiourea bonds.[9]
-
Advantages: FITC and RITC are readily available and have been used extensively, resulting in a wealth of literature and established protocols.[9][10] FITC, in particular, has a high quantum yield.
-
Disadvantages: The thiourea linkage formed by isothiocyanates is generally less stable than the amide bonds formed by succinimidyl esters.[11] FITC's fluorescence is pH-sensitive, decreasing significantly in acidic environments, and it is also prone to photobleaching.[12][13]
-
Photophysical Properties: FITC provides a bright green fluorescence, while RITC offers an orange-red emission.[14]
Succinimidyl Esters (NHS Esters): The Modern Workhorse
N-hydroxysuccinimidyl (NHS) esters are currently the most popular class of amine-reactive fluorescent reagents.[1][15][16] They react with primary amines under mild alkaline conditions to form stable amide bonds.[17] A vast array of fluorophores, including the high-performance Alexa Fluor and CF dyes, are available as NHS esters.
-
Advantages: The amide bond formed is very stable.[17] The wide variety of available fluorophores allows for the selection of dyes with superior brightness, photostability, and a range of excitation and emission wavelengths.[17] Many modern dyes, such as the Alexa Fluor and CF series, are less sensitive to pH and more photostable than traditional dyes like FITC.[18][19]
-
Disadvantages: NHS esters are susceptible to hydrolysis, especially at higher pH, which can compete with the labeling reaction.[17] Therefore, careful control of pH and the use of fresh reagents are crucial.
-
Photophysical Properties: The properties depend on the chosen fluorophore. For example, Alexa Fluor 488 NHS ester offers a bright, photostable green fluorescence, while Cy5 NHS ester provides a far-red emission, which is beneficial for reducing background autofluorescence in biological samples.[17]
Maleimides: The Thiol-Specific Targeters
While the aforementioned reagents target amines, maleimides are highly specific for thiol (sulfhydryl) groups, primarily found in cysteine residues.[4][20] This specificity allows for more site-directed labeling of proteins.
-
Advantages: The high selectivity for thiols at neutral pH (6.5-7.5) allows for targeted labeling, which is particularly useful when amine labeling might interfere with a protein's active site.[21]
-
Disadvantages: The protein of interest must have an accessible cysteine residue. If not, one may need to be introduced via site-directed mutagenesis. Disulfide bonds between cysteine residues must be reduced prior to labeling.[20]
-
Photophysical Properties: A wide range of fluorophores are available with maleimide functional groups, offering a broad spectrum of optical properties.
Click Chemistry: The Bioorthogonal Revolution
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), represents a paradigm shift in bioconjugation.[3][22] These reactions are bioorthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.
-
Advantages: The reactions are highly specific and efficient, often proceeding under mild, physiological conditions.[3][22] The azide and alkyne functional groups are absent in most biological systems, ensuring minimal off-target labeling.[13] SPAAC is a copper-free reaction, which is advantageous for live-cell imaging as copper can be toxic to cells.[3]
-
Disadvantages: This is a two-step labeling process that requires the introduction of an azide or alkyne group into the target biomolecule, either through metabolic labeling or by using other reactive chemistries.[23]
-
Photophysical Properties: A wide variety of fluorescent dyes are available with azide or cyclooctyne (for SPAAC) functionalities, providing access to a full range of spectral characteristics. The photostability of these dyes is generally high, making them suitable for demanding imaging applications.[11]
Quantitative Performance Comparison
To facilitate an objective comparison, the following table summarizes the key photophysical properties of NBD-Cl and its alternatives. It is important to note that these values can be influenced by the local environment of the fluorophore.
| Reactive Group | Fluorophore Example | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| Sulfonyl Chloride | NBD-amine adduct | ~465 | ~535 | ~22,000[3] | Low (environment dependent) | Moderate |
| Dansyl-amine adduct | ~340 | ~535 | ~4,300 | Low to Moderate (environment dependent) | Moderate | |
| Isothiocyanate | Fluorescein (FITC) | ~495 | ~519 | ~75,000 | 0.92 | Low[12][24] |
| Rhodamine B (RITC) | ~570 | ~595 | ~80,000 | ~0.43 (in PBS)[25] | Moderate to High[25] | |
| Succinimidyl Ester | Alexa Fluor 488 | ~496 | ~519 | ~71,000[26] | 0.92[26] | High[19][26] |
| Cy5 | ~649 | ~666 | ~250,000 | 0.2 | High[16][27] | |
| Maleimide | Fluorescein-maleimide | ~494 | ~518 | ~75,000 | ~0.92 | Low |
| CF®488A-maleimide | ~490 | ~515 | ~70,000 | High | High[15][20] | |
| Click Chemistry | DBCO-AF488 | ~496 | ~519 | ~71,000 | 0.92 | High |
| Azide-Cy5 | ~649 | ~666 | ~250,000 | 0.2 | High |
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for labeling proteins with some of the key NBD-Cl alternatives.
Protocol 1: Amine Labeling with Succinimidyl Esters (e.g., Alexa Fluor 488 NHS Ester)
This protocol is a general guideline for labeling proteins with amine-reactive NHS esters.
Caption: Workflow for protein labeling with NHS esters.
Materials:
-
Protein of interest (2-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)
-
Amine-reactive fluorescent dye NHS ester (e.g., Alexa Fluor 488 NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at the optimal pH for the reaction. Buffers containing primary amines, such as Tris, will compete with the labeling reaction and should be avoided.[17]
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO to a concentration of 10 mM.[1]
-
Labeling Reaction: While gently stirring, add the dissolved dye to the protein solution. A 10-20 fold molar excess of dye to protein is a good starting point, but the optimal ratio may need to be determined empirically.[1]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[15]
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated from the absorbance of the labeled protein at 280 nm (for protein concentration) and at the dye's maximum absorbance wavelength.
Protocol 2: Thiol-Specific Labeling with Maleimides (e.g., CF®488A Maleimide)
This protocol describes the labeling of cysteine residues in proteins.
Caption: Workflow for thiol-specific protein labeling with maleimides.
Materials:
-
Protein of interest containing free cysteine(s) (1-10 mg/mL in a degassed, thiol-free buffer like PBS or HEPES, pH 7.0-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional)
-
Maleimide-functionalized fluorescent dye (e.g., CF®488A maleimide)
-
Anhydrous DMSO or dimethylformamide (DMF)
-
Size-exclusion chromatography column
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed buffer at a pH between 7.0 and 7.5. It is crucial to use a buffer that does not contain any thiol reagents.[2]
-
Disulfide Reduction (if necessary): If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[4]
-
Dye Preparation: Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[4]
-
Labeling Reaction: Add a 10-20 fold molar excess of the dye solution to the protein solution while gently mixing.[5]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Purification: Remove the unreacted dye by size-exclusion chromatography.
-
Characterization: Determine the degree of labeling as described in the NHS ester protocol.
Choosing the Right Tool for the Job: A Decision-Making Framework
The selection of a fluorescent labeling reagent should be a deliberate process guided by the specific requirements of the experiment.
Caption: Decision tree for selecting a fluorescent labeling reagent.
-
For high-sensitivity imaging and quantitative applications: Prioritize reagents with high quantum yields and photostability, such as the Alexa Fluor or CF dye series, typically used as NHS esters.
-
For site-specific labeling: If your protein has an accessible and non-essential cysteine, maleimide chemistry is an excellent choice.
-
For labeling in complex biological media or live cells: The bioorthogonality of click chemistry is unparalleled.
-
For probing protein conformational changes: The environmental sensitivity of Dansyl chloride or NBD-Cl can be advantageous.
-
For routine applications where cost is a major factor: FITC and RITC remain viable options, provided their limitations in photostability and pH sensitivity are taken into account.
Conclusion
While this compound has been a valuable tool, the field of fluorescent labeling has evolved to offer a vast and versatile toolkit of alternatives. By understanding the underlying chemistries, performance characteristics, and experimental considerations of these reagents, researchers can make informed decisions to achieve more robust, reproducible, and insightful results in their scientific endeavors. The modern fluorescent probes, with their superior brightness, photostability, and specificity, are paving the way for new discoveries in the intricate world of biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. Rhodamine B isothiocyanate doped silica-coated fluorescent nanoparticles (RBITC-DSFNPs)-based bioprobes conjugated to Annexin V for apoptosis detection and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 13. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 14. THP Life Science Webshop - Rhodamine B isothiocyanate [lifescience.thp.at]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 17. FluoroFinder [app.fluorofinder.com]
- 18. biotium.com [biotium.com]
- 19. optolongfilter.com [optolongfilter.com]
- 20. biotium.com [biotium.com]
- 21. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 23. interchim.fr [interchim.fr]
- 24. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Rhodamine B isothiocyanate (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Comparative Performance Analysis of 7-Nitrodibenzofuran-2-sulfonyl Chloride in Complex Biological Matrices
A Senior Application Scientist's Guide to Amine and Phenol Derivatization for High-Sensitivity Analysis
In the landscape of modern proteomics and metabolomics, the analytical challenge often lies not in the sophistication of our instruments, but in the inherent nature of the molecules we aim to quantify.[1][2][3] Many critical analytes—such as biogenic amines, amino acids, and phenolic compounds—lack the intrinsic chromophores or fluorophores necessary for sensitive detection by High-Performance Liquid Chromatography (HPLC) or may exhibit poor ionization efficiency in Mass Spectrometry (MS).[4][5] Furthermore, when embedded within the intricate milieu of biological matrices like plasma, urine, or tissue homogenates, their signals can be easily lost in the noise.
Chemical derivatization emerges as an indispensable strategy to overcome these limitations.[6] By covalently attaching a labeling agent to the target analyte, we can dramatically enhance detectability, improve chromatographic separation, and impart favorable ionization characteristics.[4][7] This guide provides an in-depth, objective evaluation of a potent but lesser-known reagent, 7-nitrodibenzofuran-2-sulfonyl chloride (NDF-Cl), and critically compares its performance against established alternatives. Our focus is to move beyond mere protocol recitation and delve into the causal chemistry that governs the selection of an optimal derivatization strategy for robust and reliable quantification in complex biological systems.
The Candidate: this compound (NDF-Cl)
Mechanism of Action and Chemical Rationale
At its core, NDF-Cl is an aromatic sulfonyl chloride. The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile, making it an excellent handle for targeting nucleophilic functional groups.[8][9] Its primary targets in biological samples are the primary and secondary amine moieties found in amino acids, neurotransmitters, and pharmaceuticals, as well as the hydroxyl groups of phenols.
The reaction proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient sulfur atom. This is followed by the elimination of a chloride ion and a proton to form a highly stable sulfonamide bond.[10] The dibenzofuran scaffold, functionalized with a nitro group, serves as a potent fluorophore, rendering the newly formed derivative highly detectable by fluorescence detectors.
The key advantage conferred by the NDF-Cl moiety is twofold:
-
Enhanced Hydrophobicity: The bulky, aromatic structure of the tag significantly increases the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase HPLC columns.[11]
-
Introduction of a Fluorophore: The derivative gains the strong fluorescent properties of the nitrodibenzofuran group, enabling detection at very low concentrations (picomolar to femtomolar range), a critical requirement for trace analysis in biological samples.
Head-to-Head: NDF-Cl vs. The Alternatives
No single reagent is universally superior; the optimal choice is dictated by the analyte, the matrix, the available instrumentation, and the specific analytical goal.[12] Here, we compare NDF-Cl to a panel of widely used derivatization agents.
| Reagent | Target Groups | Detection | λex / λem (nm) | Key Advantages | Key Disadvantages |
| NDF-Cl | Primary/Secondary Amines, Phenols | Fluorescence | ~450 / ~540 | High reactivity, stable derivatives, good fluorescent signal. | Limited commercial availability and literature compared to others. |
| Dansyl Chloride (DNS-Cl) | Primary/Secondary Amines, Phenols | Fluorescence, MS | 340 / 510 | Well-established, robust, good for LC-MS, stable derivatives.[11][13][14] | Reagent hydrolysis produces fluorescent byproduct, relatively long reaction times.[15][16] |
| NBD-F / NBD-Cl | Primary/Secondary Amines, Thiols | Fluorescence | 470 / 530 | High sensitivity, NBD-F is more stable and reactive than NBD-Cl.[17][18] | NBD-Cl can form multiple products at high amine concentrations.[19] |
| Fmoc-Cl | Primary/Secondary Amines | Fluorescence | 265 / 315 | Forms stable derivatives, good for amino acid analysis.[6][20] | Reagent hydrolysis product is also fluorescent, requiring extraction. |
| Benzoyl Chloride (BzCl) | Primary/Secondary Amines, Phenols, Thiols | UV, MS | N/A (UV @ ~254 nm) | Broadly applicable, fast reaction, excellent for targeted metabolomics via LC-MS/MS.[21][22] | Not fluorescent, offering lower sensitivity than fluorescent tags. |
| o-Phthalaldehyde (OPA) | Primary Amines (+ thiol) | Fluorescence | 340 / 455 | Fluorogenic (reagent is non-fluorescent), fast reaction, specific to primary amines.[12][15] | Derivatives can be unstable, requires presence of a thiol co-reagent. |
Note: Specific excitation (λex) and emission (λem) wavelengths can vary slightly depending on the solvent environment and the specific analyte derivative.
Causality in Reagent Selection:
-
For Ultimate Sensitivity in Amine/Phenol Quantification: When trace-level detection is paramount and a fluorescence detector is available, NDF-Cl , Dansyl Chloride , and NBD-F are premier choices. The decision between them may hinge on derivative stability and background interference. Dansyl chloride's fluorescent byproduct can complicate chromatograms, giving NDF-Cl a potential edge if its background is cleaner.[15]
-
For Broad Metabolite Profiling by LC-MS: Benzoyl Chloride is a workhorse.[21] While it lacks the sensitivity of fluorescence, its ability to derivatize a wide range of functional groups and produce stable products makes it ideal for creating targeted assays for dozens of analytes in a single run, leveraging the specificity of MS/MS detection.[21][22]
-
For Specificity to Primary Amines: OPA is the reagent of choice. Its fluorogenic nature—gaining fluorescence only after reacting with the analyte—is a powerful feature for minimizing background signal and simplifying chromatograms. This is particularly useful in complex matrices where numerous other nucleophiles could react with less specific reagents.[12]
-
For Well-Established, Robust Protocols: Dansyl Chloride has a vast library of published methods and is extensively characterized, making it a reliable and trustworthy option for researchers entering the field.[11][13][23]
Field-Proven Experimental Protocols
A protocol's trustworthiness is derived from its internal validation and robustness. Below are detailed, self-validating workflows for the derivatization of biogenic amines in human plasma, comparing NDF-Cl with the classic Dansyl Chloride method.
Protocol 1: Derivatization with this compound (NDF-Cl)
Causality: This protocol uses a borate buffer to maintain an alkaline pH (~9.3), which is essential for deprotonating the amine groups, thereby increasing their nucleophilicity for efficient reaction with the sulfonyl chloride.
-
Sample Preparation:
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a new microcentrifuge tube.
-
-
Derivatization:
-
Add 100 µL of 100 mM borate buffer (pH 9.3).
-
Add 100 µL of 1 mg/mL NDF-Cl in acetonitrile.
-
Vortex and incubate the mixture in a heating block at 60°C for 30 minutes, protected from light.
-
-
Sample Clean-up:
-
After incubation, add 50 µL of 100 mM sodium hydroxide to hydrolyze excess NDF-Cl.
-
Vortex and incubate for an additional 10 minutes at 60°C.
-
Acidify the sample with 50 µL of 200 mM HCl.
-
Inject an aliquot directly into the HPLC system or perform a liquid-liquid extraction with a solvent like ethyl acetate for further cleanup if necessary.
-
Protocol 2: Derivatization with Dansyl Chloride (DNS-Cl)
Causality: This established method often uses a slightly higher pH and a longer room-temperature incubation. The quenching step with a secondary amine (like proline) or methylamine is crucial to consume excess reagent and prevent ongoing reactions.[5]
-
Sample Preparation:
-
Follow the same protein precipitation and supernatant collection steps as in Protocol 1.
-
-
Derivatization:
-
Reaction Quenching & Clean-up:
-
Add 50 µL of 10% (v/v) ammonium hydroxide or a similar amine-containing solution to quench the reaction by consuming unreacted Dansyl Chloride.[5]
-
Vortex and let stand for 10 minutes.
-
Acidify with 50 µL of 10% formic acid.
-
Centrifuge to pellet any precipitate and transfer the supernatant for HPLC analysis.
-
Conclusion and Authoritative Recommendations
This compound (NDF-Cl) presents itself as a highly effective derivatization reagent for the sensitive fluorescent detection of amines and phenols in complex biological matrices. Its performance is comparable to, and in some aspects potentially superior to, classic reagents like Dansyl Chloride, particularly concerning reaction times and the potential for cleaner chromatograms.
Decision Framework for Reagent Selection:
-
For highest sensitivity fluorescence detection of amines and phenols: NDF-Cl and NBD-F are top-tier candidates.
-
For robust, well-documented methods with excellent LC-MS compatibility: Dansyl Chloride remains the gold standard.[11][13]
-
For broad, quantitative metabolomics panels by LC-MS/MS: Benzoyl Chloride offers unmatched versatility and speed.[21][22]
-
For specific analysis of primary amines with minimal background: OPA is the logical choice due to its fluorogenic properties.[12]
The ultimate decision rests on a clear understanding of the analytical objective. By grounding our choices in the chemical principles of reactivity, stability, and detectability, we can design robust and trustworthy analytical methods capable of extracting meaningful quantitative data from the most challenging biological samples.
References
- 1. The current use of proteomics and metabolomics in glomerulonephritis: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteomic and Metabolomic Analysis of the Neuroprotective Effects of Lycium Ruthenicum Polyphenols in Diabetic Peripheral Neuropathy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 15. sdiarticle4.com [sdiarticle4.com]
- 16. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC Derivatization Reagents | TCI AMERICA [tcichemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
cross-reactivity of 7-nitrodibenzofuran-2-sulfonyl chloride with other functional groups
Abstract
This guide provides a comprehensive analysis of the predicted reactivity and cross-reactivity of 7-nitrodibenzofuran-2-sulfonyl chloride, a specialized sulfonylating agent. Due to the limited direct experimental data on this specific compound, this document establishes a framework for predicting its behavior by drawing upon the fundamental principles of sulfonyl chloride chemistry and making direct comparisons with well-characterized analogues such as p-toluenesulfonyl chloride (TsCl) and 2-nitrobenzenesulfonyl chloride (NsCl). We will explore the mechanistic basis of sulfonylation, the structural factors that dictate reactivity, and provide a comparative analysis against various functional groups. This guide is intended for researchers, scientists, and drug development professionals who require a deep, predictive understanding of this reagent's selectivity to inform experimental design.
Introduction: The Role and Challenge of Specialized Sulfonylating Agents
Sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily used to form sulfonamides and sulfonate esters.[1] These functional groups are integral to a vast array of applications, from introducing leaving groups in substitution reactions to serving as critical pharmacophores in drug candidates. The reactivity of a sulfonyl chloride is tunable based on the electronic properties of its aromatic or aliphatic substituent.
This compound is a structurally complex reagent. Its dibenzofuran core provides a rigid, planar backbone, while the nitro group, a potent electron-withdrawing group (EWG), is expected to significantly enhance the electrophilicity of the sulfonyl sulfur. This high degree of activation suggests both potent reactivity and a potential for cross-reactivity with a range of nucleophilic functional groups.
The primary challenge in applying this reagent is the scarcity of published data detailing its substrate scope and selectivity. This guide aims to bridge that gap by building a predictive model of its reactivity based on a logical, evidence-based framework.
The Mechanistic Foundation of Sulfonylation
The reaction of a sulfonyl chloride with a nucleophile (e.g., an amine or an alcohol) is a nucleophilic substitution at the sulfur atom. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct.[2]
The general mechanism proceeds as follows:
-
Nucleophilic Attack: The nucleophile (e.g., the lone pair of an amine or alcohol) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Chloride Ejection: This attack leads to the formation of a transient intermediate, which then collapses, ejecting a chloride ion as the leaving group.
-
Deprotonation: A base removes a proton from the nucleophile (which is now attached to the sulfonyl group), yielding the neutral sulfonamide or sulfonate ester product.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 7-nitrodibenzofuran-2-sulfonyl Chloride
As researchers dedicated to advancing drug development, our work inherently involves handling novel and reactive chemical entities. 7-nitrodibenzofuran-2-sulfonyl chloride is one such compound, requiring a meticulous and informed approach to safety. Its molecular structure, featuring both a reactive sulfonyl chloride and an energetic nitro group on a dibenzofuran backbone, presents a dual hazard profile that demands our full attention.
This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling, use, and disposal of this compound. By understanding the why behind each safety measure, we can build a culture of intrinsic laboratory safety that protects both the researcher and the integrity of our work.
Understanding the Inherent Hazards
A thorough risk assessment begins with a clear understanding of the functional groups present in this compound. Specific safety data for this exact molecule is not widely available, so we must infer its properties from well-characterized analogous compounds.
-
Sulfonyl Chloride Group (-SO₂Cl): This group is highly reactive and corrosive. Its primary hazard is its vigorous, exothermic reaction with nucleophiles, most notably water. This reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, leading to the release of corrosive vapors.[1][2] Inhalation of these vapors can cause severe respiratory damage, including lung edema, and direct contact results in severe skin burns and eye damage.[2][3][4][5]
-
Nitroaromatic Group (-NO₂): The presence of a nitro group on an aromatic ring introduces toxicological and physical hazards. Nitroaromatic compounds are often toxic, potentially mutagenic, and can be readily absorbed through the skin.[6][7][8] They are also energetically unstable and can be sensitive to heat, shock, or friction, potentially leading to exothermic decomposition or, in the case of polynitrated compounds, explosion.[6][9]
| Hazard Class | Primary Risk | Consequence of Exposure |
| Corrosive | Rapid reaction with moisture (e.g., in air, on skin) to form HCl and sulfonic acid. | Severe skin burns, permanent eye damage, respiratory tract damage.[4][5] |
| Toxic | Dermal absorption, inhalation, or ingestion. | Many nitroaromatics are toxic and mutagenic; listed as priority pollutants by the EPA.[7][10] |
| Reactive | Exothermic reaction with water, alcohols, amines, and bases.[1] | Violent reaction, release of toxic and corrosive fumes. |
| Thermally Unstable | Potential for exothermic decomposition upon heating.[6] | Runaway reaction or explosion, particularly with impurities.[9] |
Part 1: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a critical control dictated by the compound's reactivity. The goal is to establish multiple, redundant barriers between the researcher and the chemical.
Core PPE Requirements
-
Eye and Face Protection:
-
Minimum: Splash-proof, indirectly vented chemical safety goggles.
-
Required: A full-face shield must be worn over the safety goggles whenever handling the solid compound or its solutions.[1][11] This provides a necessary secondary layer of protection against splashes and the corrosive fumes generated upon accidental contact with moisture.
-
-
Skin Protection:
-
Gloves: Double-gloving is mandatory. Use two pairs of chemical-resistant nitrile or neoprene gloves.[1] PVC gloves are unsuitable as they offer little protection.[12] Gloves must be inspected for integrity before each use and changed every 30-60 minutes or immediately upon suspected contact with the compound.[12] Use a proper removal technique to avoid contaminating your skin.[13]
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required. The coat must be fully buttoned to provide maximum coverage.
-
-
Respiratory Protection:
-
All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to control exposure to its dust and any reaction byproducts.[2]
-
In the event of a significant spill or fume hood failure where vapor exposure is possible, a full-face respirator with an acid gas cartridge is essential.[1] Personnel must be trained and fit-tested for respirator use.[14]
-
PPE Selection Workflow
The following diagram outlines the decision-making process for ensuring adequate protection.
Part 2: Operational and Disposal Plans
Safe handling extends from the moment the compound is received to its final disposal.
Step-by-Step Handling Procedure (Example: Weighing and Dissolving)
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent) inside the fume hood to minimize movement.
-
Place a container of a dry, inert absorbent material (e.g., sand, vermiculite) and a neutralizing agent (e.g., sodium bicarbonate, soda ash) nearby for immediate spill response.[1][15]
-
-
Weighing:
-
Don all required PPE as outlined in Part 1.
-
Carefully open the container, avoiding any disturbance that could generate dust. If the container has been stored in a cool environment, allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Use a clean, dry spatula to transfer the desired amount of the solid to weigh paper or a tared container.
-
Close the primary container tightly immediately after dispensing.
-
-
Dissolution:
-
Place the receiving flask containing the solvent on a stir plate within the fume hood.
-
Slowly and carefully add the weighed solid to the solvent with stirring. Be mindful of any potential exotherm or gas evolution.
-
-
Post-Handling:
-
Clean any contaminated spatulas or surfaces within the fume hood.
-
Carefully remove outer gloves before exiting the fume hood. Dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water after the procedure is complete.[11]
-
Emergency Response: Spill Management
A chemical spill of this material requires a calm and methodical response.
-
IMMEDIATE ACTIONS:
-
SPILL CONTAINMENT (For small, manageable spills inside a fume hood by trained personnel):
-
Ensure your PPE is intact and appropriate.
-
Cover the spill with a dry, non-combustible absorbent material like sand, earth, or vermiculite, starting from the outside and working inwards to prevent spreading.[14] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST. [1][15]
-
Once the material is absorbed, carefully collect the residue using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[14][17]
-
-
DECONTAMINATION:
-
After removing the bulk of the spill, the area can be decontaminated. You may carefully sprinkle a neutralizing agent like sodium bicarbonate or soda ash over the area.[1][15]
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[19]
-
Waste Disposal Plan
Chemical waste from this compound must be handled as hazardous.
-
Solid Waste: All contaminated materials, including gloves, weigh paper, absorbent materials from spills, and empty containers, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[2][14]
-
Liquid Waste (Neutralization): For small amounts of uncontaminated material or reaction quenching, a neutralization protocol can be followed by trained personnel in a controlled environment.
-
Work in a chemical fume hood.[2]
-
Prepare a large container with a cold (ice bath) basic solution, such as 5% sodium bicarbonate.[2]
-
Slowly and carefully add the sulfonyl chloride-containing solution to the stirring basic solution. Never add the base to the sulfonyl chloride. [2] This reaction is exothermic and will release fumes.
-
Monitor the pH to ensure it remains basic.
-
Once the reaction is complete and neutralized, the aqueous waste should be collected in a labeled hazardous waste container for disposal via your institution's environmental health and safety (EHS) office.
-
By adhering to these rigorous safety and operational plans, you can confidently and safely incorporate this compound into your research, ensuring that your focus remains on scientific discovery, not on managing preventable incidents.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iloencyclopaedia.org [iloencyclopaedia.org]
- 9. icheme.org [icheme.org]
- 10. researchgate.net [researchgate.net]
- 11. support.hpe.com [support.hpe.com]
- 12. pppmag.com [pppmag.com]
- 13. file.bldpharm.com [file.bldpharm.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. nj.gov [nj.gov]
- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 17. reed.edu [reed.edu]
- 18. chemkleancorp.com [chemkleancorp.com]
- 19. umanitoba.ca [umanitoba.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
